molecular formula C18H23ClN2 B133112 Cyclizine Hydrochloride CAS No. 303-25-3

Cyclizine Hydrochloride

カタログ番号: B133112
CAS番号: 303-25-3
分子量: 302.8 g/mol
InChIキー: UKPBEPCQTDRZSE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclizine hydrochloride, with the CAS number 303-25-3 and molecular formula C18H22N2·HCl, is a piperazine-derivative compound that functions as a histamine H1 receptor antagonist . It is supplied with a high purity of 98% and has a melting point of 291-293°C . Its primary research value lies in its antiemetic (anti-vomiting) and antivertigo properties . The precise mechanism by which cyclizine exerts these effects involves blocking histamine H1 receptors in the brain, which can help prevent nausea . It is also noted for its central anticholinergic properties, which are believed to contribute to its action by depressing labyrinth excitability and vestibular stimulation, and potentially affecting the medullary chemoreceptor trigger zone . This makes it a useful tool for scientific investigations into motion sickness, vertigo, and nausea and vomiting associated with various medical conditions or interventions, such as post-operative recovery and cancer treatment . Cyclizine is metabolized to its N-demethylated derivative, norcyclizine, which has significantly less antihistaminic activity, and the parent compound has a half-life of approximately 20 hours . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

1-benzhydryl-4-methylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2.ClH/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18H,12-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPBEPCQTDRZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303-25-3
Record name Cyclizine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclizine hydrochloride [USP:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclizine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169102
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclizine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.580
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLIZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0O1NHP4WE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

cyclizine hydrochloride discovery and development history

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of Cyclizine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a first-generation antihistamine of the piperazine derivative class, primarily recognized for its antiemetic and antivertigo properties.[1] Discovered in 1947 by the American division of Burroughs Wellcome (now part of GlaxoSmithKline), it has become a staple in the management of nausea and vomiting associated with motion sickness, postoperative states, and vertigo.[1][2] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, pharmacokinetics, and key experimental protocols related to this compound.

Discovery and Development History

Key Development Milestones:

  • 1947: Cyclizine was discovered by researchers at Burroughs Wellcome during a broad investigation into antihistaminic compounds.[1][2]

  • 1953: The U.S. Food and Drug Administration (FDA) granted its first approval for this compound, and it was subsequently marketed under the trade name Marezine.[4]

  • 1965: Marketing of cyclizine began in France under the brand name Marzine.[2]

  • Apollo Missions: NASA selected cyclizine as an antiemetic for astronauts to combat space motion sickness during the Apollo moon flights, a testament to its efficacy.[2][3]

The development timeline of this compound can be visualized as a logical progression from its initial synthesis to its establishment as a widely used antiemetic.

Cyclizine Development Timeline Discovery 1947: Discovery (Burroughs Wellcome) Preclinical Preclinical Studies (Antihistaminic & Antiemetic Properties Identified) Discovery->Preclinical Clinical_Trials Clinical Trials (Efficacy in Motion Sickness & Postoperative Nausea) Preclinical->Clinical_Trials FDA_Approval 1953: First FDA Approval (Marezine) Clinical_Trials->FDA_Approval EU_Introduction 1965: Introduction in France (Marzine) FDA_Approval->EU_Introduction NASA_Use Apollo Missions: Use as Space Antiemetic FDA_Approval->NASA_Use

A flowchart illustrating the key milestones in the development of this compound.

Chemical Synthesis

The synthesis of cyclizine can be accomplished through two primary chemical reactions:

  • Eschweiler–Clarke Methylation: This method involves the methylation of diphenylmethylpiperazine to produce cyclizine.[1]

  • Reaction with Benzhydryl Bromide: An alternative synthesis route involves the reaction of benzhydryl bromide with 1-methylpiperazine in an acetonitrile solvent. This reaction forms the hydrobromide salt of cyclizine.[1]

Mechanism of Action

This compound exerts its antiemetic effects through a dual mechanism, acting as an antagonist at histamine H1 receptors and muscarinic acetylcholine receptors.[5][6] This dual antagonism is central to its ability to mitigate nausea and vomiting arising from various stimuli.

The primary sites of action are the chemoreceptor trigger zone (CTZ) in the brainstem's area postrema and the vestibular system of the inner ear.[5][6]

  • H1 Receptor Antagonism: By blocking H1 receptors, cyclizine inhibits the stimulating effects of histamine on the CTZ and the vestibular afferent pathways to the vomiting center.[5][6]

  • Anticholinergic (Antimuscarinic) Activity: Cyclizine's blockade of muscarinic receptors further suppresses vestibular input to the vomiting center, contributing significantly to its efficacy in motion sickness.[5][6]

The signaling pathway illustrating cyclizine's mechanism of action is depicted below.

Cyclizine Mechanism of Action cluster_stimuli Emetic Stimuli cluster_cns Central Nervous System cluster_receptors Receptor Targets Motion Motion Vestibular Vestibular Apparatus Motion->Vestibular Toxins Toxins/Emetogens CTZ Chemoreceptor Trigger Zone (CTZ) Toxins->CTZ H1 H1 Receptor Vestibular->H1 Muscarinic Muscarinic Receptor Vestibular->Muscarinic VomitingCenter Vomiting Center CTZ->VomitingCenter Emesis Emesis (Nausea & Vomiting) VomitingCenter->Emesis H1->VomitingCenter Muscarinic->VomitingCenter Cyclizine Cyclizine Cyclizine->H1 Antagonism Cyclizine->Muscarinic Antagonism

Signaling pathway of emesis and the antagonistic action of cyclizine.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in healthy human volunteers. A summary of key parameters is provided in the table below.

ParameterValueReference(s)
Oral Bioavailability ~50-80%[1][5]
Time to Peak Plasma Concentration (Tmax) ~2 hours[6]
Peak Plasma Concentration (Cmax) ~70 ng/mL (after a single 50 mg oral dose)[6]
Volume of Distribution (Vd) 16-23 L/kg[1][7]
Plasma Protein Binding 59-76%[5]
Elimination Half-life ~20 hours (oral)[6]
Metabolism Extensive hepatic metabolism, primarily via CYP2D6[5]
Primary Metabolite Norcyclizine (inactive)[6]
Elimination Primarily hepatic clearance; minimal renal excretion of the parent drug[1][5]

Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of cyclizine for the histamine H1 receptor.

Objective: To quantify the binding affinity (Ki) of cyclizine for the H1 receptor.

Materials:

  • Cell Membranes: Prepared from cells expressing the human H1 receptor.

  • Radioligand: [³H]-Mepyramine (a potent H1 receptor antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of an unlabeled H1 receptor antagonist (e.g., 10 µM Mepyramine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: 96-well filter plates (GF/C), vacuum filtration apparatus, and a liquid scintillation counter.

Methodology:

  • Membrane Preparation: Homogenize cells expressing the H1 receptor in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]-Mepyramine (at a concentration near its Kd), and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific binding control).

  • Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the GF/C filter plate to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting: Dry the filters, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the cyclizine concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow Start Start Membrane_Prep Prepare Cell Membranes (Expressing H1 Receptor) Start->Membrane_Prep Assay_Setup Set up 96-well plate: - Membranes - [³H]-Mepyramine - Cyclizine (varying concentrations) - Controls (Total & Non-specific Binding) Membrane_Prep->Assay_Setup Incubation Incubate at 25°C for 60 minutes Assay_Setup->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis End End Analysis->End

A generalized workflow for a radioligand binding assay.
Assessment of Antiemetic Efficacy in an Animal Model

This protocol outlines a general procedure for evaluating the antiemetic efficacy of cyclizine in a ferret model of emesis.

Objective: To determine the ability of cyclizine to reduce the number of emetic episodes induced by an emetogen.

Materials:

  • Animal Model: Male ferrets.

  • Emetogen: Morphine or another suitable emetic agent.

  • Test Compound: this compound.

  • Vehicle Control: Saline or another appropriate vehicle.

  • Observation Cages: Cages that allow for clear observation of the animals.

Methodology:

  • Acclimatization: Acclimatize the ferrets to the laboratory environment and handling procedures.

  • Drug Administration: Administer this compound or the vehicle control via a suitable route (e.g., intravenous, intraperitoneal, or oral) at a predetermined time before the emetic challenge.

  • Emetic Challenge: Administer the emetogen (e.g., morphine subcutaneously) to induce vomiting.

  • Observation: Observe the animals for a defined period (e.g., 2-4 hours) and record the number of retches and vomits (emetic episodes).

  • Data Analysis: Compare the number of emetic episodes in the cyclizine-treated group to the vehicle-treated control group to determine the percentage reduction in emesis.

Conclusion

This compound has a long-standing history as a safe and effective antiemetic. Its discovery was a significant milestone in the development of treatments for nausea and vomiting. A thorough understanding of its dual H1 and muscarinic receptor antagonism, pharmacokinetic profile, and the experimental methods used for its characterization is crucial for researchers and drug development professionals. This guide provides a foundational technical overview to support further investigation and application of this important therapeutic agent.

References

An In-depth Technical Guide to the Laboratory Synthesis of Cyclizine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory synthesis of cyclizine hydrochloride, a piperazine derivative widely used for its antihistaminic and antiemetic properties. The following sections detail two primary synthetic pathways, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations.

Core Synthesis Pathways

Two principal routes for the synthesis of cyclizine are prevalent in laboratory settings:

  • Pathway 1: Alkylation of 1-Methylpiperazine. This direct approach involves the reaction of a benzhydryl halide with 1-methylpiperazine.

  • Pathway 2: Eschweiler-Clarke Methylation. This two-step pathway involves the initial synthesis of the intermediate 1-(diphenylmethyl)piperazine (norcyclizine), followed by its methylation to yield cyclizine.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the intermediates and final product in the synthesis of this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Typical Yield (%)
BenzhydrolC₁₃H₁₂O184.2365-6786-95
Benzhydryl ChlorideC₁₃H₁₁Cl202.6817-19~90
1-(Diphenylmethyl)piperazine (Norcyclizine)C₁₇H₂₀N₂252.3693~80
CyclizineC₁₈H₂₂N₂266.38105.5-107.5>95 (Eschweiler-Clarke)
This compoundC₁₈H₂₃ClN₂302.85>250 (with decomposition)High

Experimental Protocols

Pathway 1: Synthesis via Alkylation of 1-Methylpiperazine

This pathway is a direct and efficient method for the synthesis of cyclizine.

Step 1: Synthesis of Benzhydrol from Benzophenone

  • Materials: Benzophenone, Methanol, Sodium borohydride, Sodium hydroxide, Toluene, Acetic acid.

  • Procedure:

    • In a 2 L, 3-necked flask equipped with a mechanical stirrer and an addition funnel, dissolve benzophenone (182 g, 1 mole) in methanol (900 mL).

    • Prepare a fresh solution of sodium borohydride (10.0 g, 0.26 mol) in 25 mL of 0.5 M sodium hydroxide.

    • Warm the benzophenone solution to approximately 35°C.

    • Slowly add the sodium borohydride solution over a period of 1 hour.

    • After the addition is complete, raise the temperature to 55°C and maintain for 30 minutes, followed by refluxing for 1 hour.[1]

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Remove methanol under reduced pressure.

    • To the residue, add water (500 mL) and toluene (1000 mL).

    • Adjust the pH to 5-6 with dilute acetic acid.

    • Separate the organic layer and wash it twice with water (2 x 250 mL).

    • Remove the toluene under reduced pressure to yield benzhydrol as a solid upon cooling. A typical yield is around 95%.[1]

Step 2: Synthesis of Benzhydryl Chloride from Benzhydrol

  • Materials: Benzhydrol, Dichloromethane, Thionyl chloride.

  • Procedure:

    • Dissolve benzhydrol (53.36 g, 0.29 mol) in dichloromethane (100 mL).

    • Add thionyl chloride (50 mL, 0.69 mol) to the solution.

    • Stir the reaction mixture at 40°C for 3 hours.[2]

    • Evaporate the solvent under vacuum to obtain crude benzhydryl chloride. A yield of approximately 90% can be expected.[2]

Step 3: Synthesis of Cyclizine from Benzhydryl Chloride and 1-Methylpiperazine

  • Materials: Benzhydryl chloride, 1-Methylpiperazine, Benzene.

  • Procedure:

    • Mix benzhydryl chloride (0.1 mole, 20.2 g) with N-methylpiperazine (0.19 mole, 19 g) in approximately 10 mL of benzene.

    • Heat the mixture on a steam bath for four hours.[3]

    • After cooling, partition the mixture between ether and water.

    • Wash the ethereal layer with water until neutral.

    • The crude cyclizine base can be isolated from the ether layer.

Step 4: Formation of this compound

  • Materials: Cyclizine base, Absolute ethanol, Ethanolic hydrogen chloride, Absolute ether.

  • Procedure:

    • Dissolve the crude cyclizine base in absolute ethanol.

    • Add an excess of ethanolic hydrogen chloride.

    • Crystallize the dihydrochloride salt by the addition of absolute ether.[3]

    • The pure dihydrochloride can be obtained by recrystallization from a mixture of absolute ethanol and ether, yielding longish prisms with a melting point of about 216°C.[3]

Pathway 2: Synthesis via Eschweiler-Clarke Methylation

This pathway involves the synthesis of the secondary amine intermediate, norcyclizine, followed by its methylation.

Step 1: Synthesis of 1-(Diphenylmethyl)piperazine (Norcyclizine)

  • Materials: Diphenylmethyl bromide, Piperazine, Potassium iodide, Sodium carbonate, Toluene.

  • Procedure:

    • In a 1 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine diphenylmethyl bromide (40 g, 0.16 mol), piperazine (27.8 g, 0.32 mol), potassium iodide (26.8 g, 0.16 mol), and sodium carbonate (86 g, 0.81 mol).[4]

    • Add 400 mL of toluene to the flask.

    • Stir the mixture vigorously and heat to reflux for 3.5 hours.[4]

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and filter the solid precipitate, washing with a small amount of toluene.

    • Combine the filtrate and toluene washings and remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a 10% methanol in chloroform solution as the eluent to obtain pure norcyclizine.[4] An expected yield is approximately 80%.[2]

Step 2: Eschweiler-Clarke Methylation of 1-(Diphenylmethyl)piperazine to Cyclizine

  • Materials: 1-(Diphenylmethyl)piperazine, Formic acid, Formaldehyde (37% aqueous solution).

  • Procedure:

    • To 1-(diphenylmethyl)piperazine (0.2 mmol, 1.0 eq), add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).[1]

    • Heat the mixture at 80-95°C for 18 hours.[1][5]

    • Cool the reaction to room temperature.

    • Add water and 1M HCl, then extract with dichloromethane.

    • Basify the aqueous phase to pH 11 and extract with dichloromethane.

    • Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to yield cyclizine. This reaction typically proceeds with a high yield, often exceeding 95%.[1]

Step 3: Formation of this compound

  • Procedure: The conversion of the cyclizine free base to its hydrochloride salt can be achieved following the same procedure as outlined in Pathway 1, Step 4.

Visualizations

The following diagrams illustrate the logical flow of the described synthetic pathways.

Synthesis_Pathway_1 Benzophenone Benzophenone Benzhydrol Benzhydrol Benzophenone->Benzhydrol NaBH4, MeOH Benzhydryl_Chloride Benzhydryl Chloride Benzhydrol->Benzhydryl_Chloride SOCl2 Cyclizine Cyclizine Benzhydryl_Chloride->Cyclizine Alkylation Cyclizine_HCl This compound Cyclizine->Cyclizine_HCl HCl 1_Methylpiperazine 1-Methylpiperazine 1_Methylpiperazine->Cyclizine Alkylation

Caption: Pathway 1: Direct alkylation of 1-methylpiperazine.

Synthesis_Pathway_2 Benzhydryl_Halide Benzhydryl Halide Norcyclizine 1-(Diphenylmethyl)piperazine (Norcyclizine) Benzhydryl_Halide->Norcyclizine Alkylation Piperazine Piperazine Piperazine->Norcyclizine Alkylation Cyclizine Cyclizine Norcyclizine->Cyclizine HCOOH, HCHO (Eschweiler-Clarke) Cyclizine_HCl This compound Cyclizine->Cyclizine_HCl HCl

Caption: Pathway 2: Synthesis via Eschweiler-Clarke methylation.

References

An In-Depth Technical Guide to the Chemical Structure and Properties of Cyclizine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclizine hydrochloride is a first-generation histamine H1 receptor antagonist of the piperazine class, widely utilized for its antiemetic, antivertigo, and antihistaminic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for its characterization and analysis are provided, alongside a visual representation of its primary signaling pathway. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.

Chemical Structure and Identification

This compound is the hydrochloride salt of cyclizine. The core structure consists of a piperazine ring substituted with a methyl group at one nitrogen and a diphenylmethyl (benzhydryl) group at the other. The hydrochloride salt enhances the compound's stability and solubility.

Chemical Structure:

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 1-(diphenylmethyl)-4-methylpiperazine hydrochloride[1]
CAS Number 303-25-3[2][3][4][5]
Molecular Formula C₁₈H₂₃ClN₂[2][3][4]
Molecular Weight 302.84 g/mol [2][3][4]
Synonyms Marezine hydrochloride, Marzine, Valoid, 1-Benzhydryl-4-methylpiperazine hydrochloride[1][3]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point 285 °C (with decomposition)
Boiling Point ~457 °C (estimated)
Solubility - Slightly soluble in water (1 in 115) - Slightly soluble in alcohol (1 in 115) - Slightly soluble in chloroform (1 in 75) - Insoluble in ether
pKa (of cyclizine base)pKa₁ = 2.54, pKa₂ = 7.92 (in 50% methanol)
logP (octanol/water)3.38

Mechanism of Action

This compound primarily functions as a histamine H1 receptor antagonist .[6] Its therapeutic effects, particularly in the prevention of nausea and vomiting, are attributed to its actions on the central nervous system and the vestibular system.

  • Histamine H1 Receptor Blockade: Cyclizine competitively and reversibly binds to H1 receptors, preventing histamine from eliciting its effects. This is the cornerstone of its antihistaminic and antiemetic actions.

  • Anticholinergic (Antimuscarinic) Activity: Cyclizine also exhibits significant anticholinergic properties by blocking muscarinic receptors. This action contributes to its antiemetic efficacy, particularly in motion sickness, by reducing stimulation of the vestibular apparatus.

  • Effect on the Vestibular System: By acting on the vestibular system and the chemoreceptor trigger zone (CTZ) in the brainstem, cyclizine reduces the perception of motion and inhibits the signaling cascade that leads to nausea and vomiting.

Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) linked to the Gq/11 alpha subunit. Antagonism of this receptor by this compound inhibits the downstream signaling cascade.

Histamine H1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein (α, β, γ subunits) H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Binds & Activates Cyclizine Cyclizine HCl Cyclizine->H1R Binds & Blocks Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates CellularResponse Cellular Response (e.g., smooth muscle contraction, neuronal excitation) PKC->CellularResponse Phosphorylates Target Proteins

Figure 1. Signaling pathway of the Histamine H1 receptor and the inhibitory action of this compound.

Experimental Protocols

Determination of Physicochemical Properties

4.1.1. Melting Point Determination (Capillary Method)

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min until it is about 30 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.

  • Data Recording: The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For this compound, decomposition is observed.

4.1.2. Solubility Determination (Shake-Flask Method)

  • Procedure: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, chloroform, ether) in a sealed container.

  • The mixture is agitated at a constant temperature (typically 25 °C) until equilibrium is reached (usually 24-48 hours).

  • The saturated solution is filtered to remove undissolved solid.

  • The concentration of this compound in the filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

4.1.3. pKa Determination (Potentiometric Titration)

  • Solution Preparation: A standard solution of this compound (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • pH Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points.

4.1.4. logP Determination (Shake-Flask Method)

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in the aqueous phase. An equal volume of the pre-saturated n-octanol is added.

  • The mixture is shaken vigorously to allow for partitioning of the solute between the two phases and then centrifuged to ensure complete phase separation.

  • Concentration Analysis: The concentration of this compound in both the aqueous and n-octanol phases is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value.

Analytical Methods

4.2.1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify this compound in pharmaceutical formulations.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 150 x 4.6 mm.

    • Mobile Phase: 10mM ammonium acetate : acetonitrile : triethylamine (64:35:1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a standard stock solution of this compound of known concentration.

    • Prepare the sample solution by dissolving the pharmaceutical formulation in the mobile phase to achieve a concentration within the calibration range.

    • Inject the standard and sample solutions into the chromatograph.

    • Quantify the amount of this compound in the sample by comparing its peak area with that of the standard.

HPLC_Workflow Prep Sample and Standard Preparation Injection Injection (20 µL) Prep->Injection HPLC HPLC System (C18 Column, UV Detector) Separation Isocratic Elution (1.0 mL/min) HPLC->Separation Injection->HPLC Detection UV Detection (254 nm) Separation->Detection Analysis Data Analysis (Peak Area Comparison) Detection->Analysis

Figure 2. Experimental workflow for the HPLC analysis of this compound.

4.2.2. UV-Visible Spectrophotometry

  • Objective: To determine the concentration of this compound in a solution.

  • Instrumentation: A UV-Visible spectrophotometer.

  • Procedure:

    • Prepare a series of standard solutions of this compound in a suitable solvent (e.g., 0.1 N HCl).

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which is approximately 225 nm for this compound.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the unknown sample solution and determine its concentration from the calibration curve.

4.2.3. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in this compound and confirm its identity.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample is typically prepared as a KBr (potassium bromide) pellet or as a mull in Nujol.

  • Procedure: The prepared sample is placed in the spectrometer, and the IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Interpretation: The characteristic absorption bands corresponding to the functional groups of this compound (e.g., C-H stretching of aromatic and aliphatic groups, C-N stretching, and the piperazine ring vibrations) are identified.

4.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the detailed molecular structure of this compound.

  • Instrumentation: A high-resolution NMR spectrometer.

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃).

  • Procedure: ¹H and ¹³C NMR spectra are acquired.

  • Interpretation: The chemical shifts, integration, and coupling patterns of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the connectivity of atoms and the overall structure of the molecule.

Conclusion

This technical guide has provided a detailed examination of the chemical structure, physicochemical properties, and mechanism of action of this compound. The inclusion of specific experimental protocols and a visual representation of the primary signaling pathway offers a practical resource for scientists and researchers. A thorough understanding of these fundamental aspects is essential for the continued development, formulation, and clinical application of this important pharmaceutical agent.

References

An In-depth Technical Guide on the Mechanism of Action of Cyclizine Hydrochloride on the Vestibular System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclizine hydrochloride is a first-generation antihistamine of the piperazine class, widely utilized for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and other vestibular disorders. Its therapeutic efficacy is primarily attributed to its dual antagonistic action on histamine H1 and muscarinic acetylcholine receptors within the central nervous system. This technical guide provides a comprehensive overview of the molecular mechanisms through which cyclizine modulates the vestibular system. It details the underlying signaling pathways, presents available quantitative data on receptor binding and physiological effects, and outlines key experimental protocols for the investigation of its pharmacological activity.

Introduction

The vestibular system, located in the inner ear, is crucial for maintaining balance, spatial orientation, and gaze stability. It detects head motion and transmits this information to the vestibular nuclei in the brainstem. An overstimulation or mismatch of vestibular signals can lead to symptoms of motion sickness, vertigo, and emesis. The primary neurotransmitters involved in the central vestibular pathways include histamine and acetylcholine, which generally exert excitatory effects on vestibular neurons.[1]

This compound exerts its anti-emetic and anti-vertigo effects by acting as an antagonist at both histamine H1 receptors and muscarinic acetylcholine receptors in the vestibular nuclei and the chemoreceptor trigger zone (CTZ).[2][3] By blocking these receptors, cyclizine reduces the excitatory signaling that contributes to the symptoms of vestibular-related disorders.

Molecular Mechanism of Action

Cyclizine's therapeutic effects on the vestibular system are mediated through two primary signaling pathways: antagonism of the histamine H1 receptor and antagonism of the muscarinic acetylcholine receptor. Both of these are G-protein coupled receptors (GPCRs) that, upon activation by their respective endogenous ligands, initiate a similar downstream signaling cascade.

Histamine H1 Receptor Antagonism

Histamine acts as an excitatory neurotransmitter in the vestibular nuclei, contributing to the transmission of motion and position signals.[1][4] The histamine H1 receptor is a Gq/11 protein-coupled receptor.[5] When histamine binds to the H1 receptor, it activates the Gαq subunit, which in turn stimulates phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[6] The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to neuronal depolarization and increased neuronal excitability.[8]

Cyclizine, as an H1 receptor antagonist, competitively binds to the H1 receptor, preventing histamine from initiating this signaling cascade. This results in a reduction of the excitatory histaminergic input to the vestibular neurons, thereby dampening the signals that can lead to motion sickness.[5][8]

H1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds Cyclizine Cyclizine Cyclizine->H1R Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Depolarization Neuronal Depolarization PKC->Depolarization Leads to

Caption: Cyclizine's antagonism of the H1 receptor signaling pathway.
Muscarinic Acetylcholine Receptor Antagonism

Acetylcholine is another key excitatory neurotransmitter in the vestibular nuclei, acting through muscarinic acetylcholine receptors (mAChRs).[9] Similar to the H1 receptor, the M1 and M3 subtypes of mAChRs, which are prevalent in the vestibular nuclei, are also coupled to Gq/11 proteins.[8] The binding of acetylcholine to these receptors initiates the same PLC/IP3/DAG signaling cascade as described for the H1 receptor, leading to increased neuronal excitability.

Cyclizine's anticholinergic properties allow it to act as an antagonist at these muscarinic receptors, thereby blocking acetylcholine-mediated excitation of vestibular neurons.[3][8] This dual antagonism of both histaminergic and cholinergic pathways contributes to cyclizine's robust efficacy in managing symptoms of vestibular dysfunction.

Muscarinic_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine mAChR Muscarinic Receptor (M1/M3) ACh->mAChR Binds Cyclizine Cyclizine Cyclizine->mAChR Blocks Gq11 Gq/11 mAChR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Depolarization Neuronal Depolarization PKC->Depolarization Leads to

Caption: Cyclizine's antagonism of the muscarinic receptor signaling pathway.

Quantitative Data

The binding affinity of cyclizine for histamine H1 and muscarinic M1 receptors has been quantified through in vitro pharmacology data.[10]

ReceptorLigandAssay TypeParameterValue (nM)
Histamine H1 [3H] PyrilamineRadioligand BindingpIC50: 7.4238
Muscarinic M1 [3H] N-MethylscopolamineRadioligand BindingpKi: 6.79163

Table 1: Binding Affinity of Cyclizine for Histamine H1 and Muscarinic M1 Receptors.[10]

Regarding the vestibulo-ocular reflex (VOR), a study investigating the effects of a 50 mg oral dose of cyclizine found no significant suppressive effect on postural sway or circularvection.[11] This suggests that at standard clinical doses, cyclizine's therapeutic effects may be more centrally mediated at the level of the vestibular nuclei and CTZ rather than through a direct suppression of the VOR. Further research with varying dosages is needed to fully elucidate its effects on the VOR.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of cyclizine for histamine H1 and muscarinic receptors.[12][13][14][15]

Materials:

  • Membrane Preparation: Homogenates from tissues or cells expressing the target receptor (e.g., vestibular nuclei).

  • Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]pyrilamine for H1 receptors, [3H]N-methylscopolamine for muscarinic receptors).

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter.

Procedure:

  • Incubate the receptor-containing membrane homogenates with a fixed concentration of the radioligand.

  • Add varying concentrations of unlabeled cyclizine to the incubation mixture to compete for binding with the radioligand.

  • A parallel set of incubations is performed in the presence of a high concentration of a known unlabeled antagonist to determine non-specific binding.

  • Allow the mixture to incubate to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

  • The concentration of cyclizine that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow A Prepare Receptor Membrane Homogenates B Incubate Membranes with Radioligand and varying concentrations of Cyclizine A->B C Separate Bound and Free Radioligand (Filtration) B->C D Measure Radioactivity (Scintillation Counting) C->D E Determine IC50 D->E F Calculate Ki using Cheng-Prusoff Equation E->F

Caption: Workflow for a competitive radioligand binding assay.
In Vitro Brain Slice Electrophysiology

This protocol describes the use of whole-cell patch-clamp electrophysiology to investigate the effects of cyclizine on the firing rate of vestibular nucleus neurons in acute brainstem slices.[8][16][17][18][19][20][21]

Materials:

  • Animal Model: Rodent (e.g., rat or mouse).

  • Slicing Solution (aCSF): Chilled (0-4°C) and oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

  • Recording aCSF: Same composition as slicing aCSF, maintained at room temperature or physiological temperature.

  • Internal Solution (for micropipettes): (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with KOH.

  • Vibratome for slicing brain tissue.

  • Patch-clamp setup: Microscope with DIC optics, micromanipulators, amplifier, and data acquisition system.

  • Cyclizine stock solution.

Procedure:

  • Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with chilled, oxygenated slicing solution.

    • Rapidly dissect the brain and prepare acute brainstem slices (250-350 µm thick) containing the vestibular nuclei using a vibratome.

    • Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.

  • Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated recording aCSF.

    • Visualize individual neurons in the vestibular nuclei using DIC optics.

    • Using a glass micropipette filled with internal solution, form a high-resistance seal (GΩ seal) with the membrane of a target neuron.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Record the neuron's spontaneous firing activity in current-clamp mode to establish a stable baseline.

  • Drug Application:

    • Bath-apply cyclizine at various concentrations (e.g., 1 µM, 10 µM, 100 µM) through the perfusion system.

    • Record the changes in firing rate, resting membrane potential, and other electrophysiological properties.

    • Perform a washout by perfusing with drug-free aCSF to observe the reversibility of the effects.

Data Analysis:

  • Quantify the dose-dependent effects of cyclizine on the neuronal firing rate (e.g., as a percentage of baseline firing).

Electrophysiology_Workflow A Prepare Acute Brainstem Slices B Obtain Whole-Cell Patch-Clamp Recording from Vestibular Neuron A->B C Record Baseline Spontaneous Firing B->C D Bath Apply Cyclizine (Dose-Response) C->D E Record Changes in Firing Rate D->E F Washout with Drug-Free aCSF E->F G Analyze Dose-Dependent Inhibition E->G F->B Re-test

References

A Technical Guide to Cyclizine Hydrochloride: Mechanism and Role as a Histamine H1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclizine hydrochloride is a first-generation piperazine-derivative antihistamine that functions as a potent and selective histamine H1 receptor antagonist.[1] Its primary therapeutic applications are in the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness, vertigo, and post-operative states.[2][3][4] The mechanism of action is centered on its ability to competitively inhibit histamine H1 receptors in the central and peripheral nervous systems. Additionally, its anticholinergic (antimuscarinic) properties contribute significantly to its antiemetic effects.[2][3][5] This document provides a detailed examination of the molecular pharmacology of this compound, including its interaction with the H1 receptor, associated signaling pathways, pharmacokinetic profile, and the experimental methodologies used to characterize its activity.

The Histamine H1 Receptor and its Signaling Pathway

The histamine H1 receptor is a rhodopsin-like G-protein-coupled receptor (GPCR) activated by the endogenous ligand histamine.[6] It is widely expressed in various tissues, including smooth muscles, vascular endothelial cells, the heart, and the central nervous system.[6]

Upon histamine binding, the H1 receptor undergoes a conformational change, activating the associated intracellular G-protein, Gq.[6] This initiates a well-defined signaling cascade:

  • Gq Protein Activation: The activated Gq protein exchanges GDP for GTP.

  • Phospholipase C (PLC) Activation: The Gαq-GTP subunit dissociates and activates phospholipase C-beta (PLCβ).[6]

  • Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: The combination of increased intracellular Ca2+ and DAG activates Protein Kinase C (PKC).

  • Downstream Effects: PKC activation leads to the phosphorylation of various cellular proteins, culminating in physiological responses such as smooth muscle contraction, increased vascular permeability, and the activation of pro-inflammatory transcription factors like NF-κB.

In the central nervous system, histaminergic neurons originating in the tuberomammillary nucleus of the hypothalamus play a crucial role in regulating the sleep-wake cycle. The activation of H1 receptors in the brain is essential for maintaining wakefulness.[6]

Gq_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) PKC->Response Leads to

Figure 1: Histamine H1 Receptor Signaling Pathway.

This compound: A Competitive H1 Receptor Antagonist

Cyclizine is a piperazine derivative that acts as a competitive antagonist or inverse agonist at the H1 receptor.[1][2][5] By binding to the receptor, it prevents histamine from binding and initiating the Gq-mediated signaling cascade.[7] This blockade is the primary mechanism for its anti-allergic effects.

Its antiemetic action is more complex. It is understood to involve antagonism of H1 receptors in the vestibular system and the chemoreceptor trigger zone (CTZ) in the brainstem.[2][3][5] Furthermore, cyclizine possesses significant central anticholinergic (antimuscarinic) activity, which contributes to its effectiveness in preventing nausea and vomiting.[2][3] As a first-generation antihistamine, it readily crosses the blood-brain barrier, which is responsible for its central effects, including the common side effect of drowsiness.[6][8]

Cyclizine_MoA cluster_receptor H1 Receptor H1R Binding Site Signaling Gq Signaling Cascade H1R->Signaling Activates NoSignaling Signaling Blocked Histamine Histamine Histamine->H1R Binds Cyclizine Cyclizine Cyclizine->H1R Competitively Blocks

Figure 2: Antagonistic action of Cyclizine at the H1 Receptor.

Quantitative Pharmacological Data

The efficacy and disposition of this compound are defined by its pharmacokinetic properties and binding affinity for the H1 receptor.

Pharmacokinetic Profile

Following oral administration, cyclizine is well absorbed from the gastrointestinal tract, with effects beginning within 30 minutes and peaking in 1-2 hours.[4] It is extensively metabolized in the liver, primarily via N-demethylation by the CYP2D6 enzyme to its less active metabolite, norcyclizine.[4][9][10]

ParameterValueReference(s)
Bioavailability ~50-80%[9]
Time to Peak (Tmax) ~2.0 - 4.34 hours[4][11]
Peak Plasma Conc. (Cmax) ~70 ng/mL (after 50 mg oral dose)[4]
Elimination Half-life (t½) ~20 hours[2][4][9]
Volume of Distribution (Vd) 16 - 23 L/kg[9][12][13]
Protein Binding 59 - 76%[9]
Metabolism Hepatic (N-demethylation to norcyclizine)[2][4][10]
Primary Metabolizing Enzyme CYP2D6 (implicated)[9][12]
Excretion Primarily renal (as metabolites)[3]
Duration of Action 4 - 6 hours[4][9]
Table 1: Summary of Pharmacokinetic Parameters for this compound.
Receptor Binding Affinity

The binding affinity of a drug for its target is a key determinant of its potency. Affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

CompoundTarget ReceptorLigandAssay TypeKi (nM)IC50 (µM)Reference(s)
Cyclizine Histamine H1[3H]PyrilamineRadioligand Binding4.44-[14]
Cyclizine -anti-IgEHistamine Release-5.42[1]
Mepyramine Histamine H1[3H]MepyramineRadioligand Binding~1-[15]
Diphenhydramine Histamine H1[3H]MepyramineRadioligand Binding>100-[15]
Table 2: Binding Affinity and Functional Inhibition Data for H1 Receptor Antagonists.

Experimental Protocols: H1 Receptor Binding Assay

Determining the binding affinity (Ki) of cyclizine for the histamine H1 receptor is fundamental to its characterization. A competitive radioligand binding assay is a standard method for this purpose.[15]

Principle

This assay measures the ability of an unlabeled test compound (cyclizine) to compete with a radiolabeled ligand (e.g., [3H]mepyramine) for binding to the H1 receptor in a membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the Ki value.

Materials and Reagents
  • Membrane Preparation: Homogenates from cells (e.g., HEK293) or tissues (e.g., guinea pig cerebellum) expressing the H1 receptor.[15]

  • Radioligand: [3H]mepyramine (a high-affinity H1 antagonist).[15]

  • Test Compound: this compound, serially diluted.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled H1 antagonist like mianserin to saturate all receptors.[16][17]

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[15][16]

  • Wash Buffer: Ice-cold assay buffer.[15][16]

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.[15][16]

  • Detection: Scintillation cocktail and a scintillation counter.[15]

Detailed Methodology
  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold assay buffer.

    • Perform differential centrifugation to isolate the membrane fraction containing the receptors.[15]

    • Resuspend the final membrane pellet in fresh assay buffer and determine the protein concentration (e.g., via BCA assay).[15]

  • Assay Incubation:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]mepyramine (typically at or near its Kd value), and varying concentrations of cyclizine.[16]

    • Three sets of wells are prepared:

      • Total Binding: Membranes + [3H]mepyramine + buffer.

      • Non-specific Binding: Membranes + [3H]mepyramine + excess mianserin.[15]

      • Competition: Membranes + [3H]mepyramine + serial dilutions of cyclizine.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[16]

  • Separation and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[15]

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[15]

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.[15]

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[15]

    • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the cyclizine concentration.[15]

    • Determine IC50: Use non-linear regression analysis on the competition curve to determine the IC50 value.[16]

    • Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Radioligand_Assay_Workflow Prep 1. Preparation - Prepare H1R Membranes - Prepare Reagents ([³H]Mepyramine, Cyclizine) Incubate 2. Assay Incubation Incubate Membranes with: - Radioligand (Total Binding) - Radioligand + Mianserin (NSB) - Radioligand + Cyclizine Prep->Incubate Separate 3. Separation & Counting - Rapid Filtration (Cell Harvester) - Wash Filters - Quantify Radioactivity Incubate->Separate Analyze 4. Data Analysis - Calculate Specific Binding - Plot Competition Curve - Determine IC₅₀ and Kᵢ Separate->Analyze

Figure 3: Experimental Workflow for a Radioligand Binding Assay.

Clinical Considerations and Adverse Effects

The primary clinical applications of this compound include the prevention and treatment of nausea and vomiting associated with:

  • Motion sickness[2][4]

  • Vertigo and Menière's disease[2][4]

  • Post-operative states, especially after general anesthesia and opioid use[2][4]

The most common side effects are a direct result of its mechanism and ability to cross the blood-brain barrier:

  • Drowsiness and Sedation: Due to H1 receptor antagonism in the CNS.[2][18][19]

  • Anticholinergic Effects: Dry mouth, blurred vision, constipation, and urinary retention.[2][5][18]

  • Other CNS Effects: Dizziness, confusion, and headache are also reported.[5][18][20]

Conclusion

This compound is a well-established first-generation H1 receptor antagonist with a multifaceted mechanism of action that includes potent antihistaminic and anticholinergic activities. Its ability to competitively block the H1 receptor signaling pathway in key areas of the central nervous system underpins its efficacy as an antiemetic and anti-vertigo agent. The quantitative data on its pharmacokinetics and receptor affinity confirm its profile as a potent, long-acting drug. A thorough understanding of its pharmacology, as detailed in this guide, is essential for its continued effective use in clinical settings and for the development of future therapeutic agents targeting the histaminergic system.

References

An In-depth Technical Guide to the Anticholinergic Effects of Cyclizine Hydrochloride in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclizine hydrochloride, a first-generation piperazine antihistamine, is widely utilized for its antiemetic properties. Beyond its well-established antagonism of the histamine H1 receptor, cyclizine exerts significant anticholinergic effects within the central nervous system (CNS). These effects are primarily mediated through the blockade of muscarinic acetylcholine receptors, contributing to both its therapeutic efficacy in motion sickness and certain adverse effects. This technical guide provides a comprehensive exploration of the anticholinergic profile of cyclizine, presenting quantitative data on its receptor binding affinities, detailed protocols for key experimental assays, and visualizations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a critical resource for researchers in neuroscience and professionals in drug development investigating the multifaceted pharmacological actions of cyclizine and other centrally-acting anticholinergic agents.

Mechanism of Anticholinergic Action

Cyclizine is a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2][3] By binding to these receptors, it prevents the endogenous neurotransmitter, acetylcholine (ACh), from binding and initiating downstream signaling cascades. There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and G protein-coupling mechanisms.

  • M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Upon activation by ACh, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The blockade of these receptors by cyclizine inhibits these signaling pathways.

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. ACh activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Cyclizine's antagonism at these receptors prevents this inhibitory effect.

Cyclizine's ability to cross the blood-brain barrier allows it to exert these anticholinergic effects directly within the CNS, impacting various neurological functions.[1][2]

Quantitative Data: Receptor Binding Affinities

The affinity of cyclizine for the five human muscarinic acetylcholine receptor subtypes has been determined through in vitro radioligand binding assays. The data, presented in Table 1, provides a quantitative measure of cyclizine's interaction with these receptors.

Table 1: Muscarinic Receptor Binding Profile of this compound

Receptor SubtypeLigand Used in AssayAssay TypeParameterValue (nM)Reference
M1 [3H] N-MethylscopolamineRadioligand BindingKi251[4]
IC50447[4]
M2 [3H] N-MethylscopolamineRadioligand BindingKi229[4]
IC50447[4]
M3 [3H] N-MethylscopolamineRadioligand BindingKi200[4]
IC50380[4]
M4 [3H] N-MethylscopolamineRadioligand BindingKi200[4]
IC50389[4]
M5 [3H] N-MethylscopolamineRadioligand BindingKi455[4]
IC50852[4]

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological process.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of this compound for a specific muscarinic receptor subtype expressed in cell membranes.

4.1.1 Materials

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or another suitable muscarinic antagonist radioligand.

  • Test Compound: this compound.

  • Non-specific Binding Control: Atropine (1-10 µM).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • 96-well Plates.

  • Glass Fiber Filter Mats.

  • Cell Harvester.

  • Scintillation Counter.

4.1.2 Procedure

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer (e.g., from 10⁻¹¹ M to 10⁻⁴ M).

    • Prepare the radioligand solution at a concentration approximately equal to its dissociation constant (Kd) for the receptor subtype being tested.

    • Prepare the non-specific binding control solution.

  • Assay Plate Setup (in triplicate):

    • Total Binding: Wells containing assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Wells containing the non-specific binding control, radioligand, and cell membranes.

    • Competition: Wells containing a specific concentration of cyclizine, radioligand, and cell membranes.

  • Incubation:

    • To the appropriate wells, add 50 µL of assay buffer (for total binding), non-specific binding control, or cyclizine dilution.

    • Add 50 µL of the radioligand solution to all wells.

    • Initiate the reaction by adding 150 µL of the diluted cell membrane suspension.

    • Seal the plate and incubate at room temperature (approx. 25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration:

    • Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold assay buffer (3-4 times).

  • Quantification:

    • Dry the filter mat.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the cyclizine concentration to generate a competition curve.

    • Determine the IC50 value from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Flux for M1, M3, and M5 Receptor Antagonism

This assay measures the ability of cyclizine to inhibit the increase in intracellular calcium induced by a muscarinic agonist in cells expressing Gq-coupled muscarinic receptors.

4.2.1 Materials

  • Cells: HEK293 or CHO cells stably expressing human M1, M3, or M5 receptors.

  • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid: To inhibit dye leakage from cells.

  • Muscarinic Agonist: e.g., Carbachol or Acetylcholine.

  • Test Compound: this compound.

  • Fluorescence Plate Reader with automated injection capabilities.

4.2.2 Procedure

  • Cell Preparation:

    • Seed the cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading:

    • Remove the culture medium and add the calcium-sensitive dye loading solution (containing the dye and probenecid in assay buffer).

    • Incubate for 45-60 minutes at 37°C.

    • Allow the plate to equilibrate to room temperature for 15-30 minutes.

  • Assay:

    • Place the plate in the fluorescence plate reader.

    • Record a baseline fluorescence reading.

    • Add varying concentrations of this compound to the wells and incubate for a predetermined time.

    • Add a fixed concentration of the muscarinic agonist (typically the EC80 concentration) to all wells using the automated injector.

    • Immediately begin recording the fluorescence intensity over time to measure the calcium flux.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the response as a percentage of the agonist-only control against the logarithm of the cyclizine concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of cyclizine.

Functional Assay: cAMP Measurement for M2 and M4 Receptor Antagonism

This assay measures the ability of cyclizine to reverse the inhibition of cAMP production induced by a muscarinic agonist in cells expressing Gi-coupled muscarinic receptors.

4.3.1 Materials

  • Cells: CHO or HEK293 cells stably expressing human M2 or M4 receptors.

  • Forskolin: To stimulate adenylyl cyclase and raise basal cAMP levels.

  • Muscarinic Agonist: e.g., Carbachol or Acetylcholine.

  • Test Compound: this compound.

  • cAMP Assay Kit: e.g., HTRF, ELISA, or AlphaScreen based.

  • Lysis Buffer.

4.3.2 Procedure

  • Cell Preparation:

    • Seed the cells into the appropriate assay plates and culture.

  • Assay:

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a mixture of forskolin and a fixed concentration of the muscarinic agonist.

    • Incubate for a specified time to allow for changes in intracellular cAMP levels.

  • Lysis and Detection:

    • Lyse the cells according to the cAMP assay kit protocol.

    • Measure the intracellular cAMP concentration using the detection method of the chosen kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the cyclizine concentration.

    • Determine the IC50 value, which represents the concentration of cyclizine that reverses 50% of the agonist-induced inhibition of cAMP production.

Visualizations

Signaling Pathways

Gq_Coupled_Muscarinic_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M1_M3_M5 M1/M3/M5 Receptor Gq_11 Gq/11 M1_M3_M5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response ACh Acetylcholine ACh->M1_M3_M5 Activates Cyclizine Cyclizine X->M1_M3_M5 Blocks

Caption: Gq-coupled muscarinic receptor signaling pathway and its inhibition by cyclizine.

Gi_Coupled_Muscarinic_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M2_M4 M2/M4 Receptor Gi_o Gi/o M2_M4->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response ACh Acetylcholine ACh->M2_M4 Activates Cyclizine Cyclizine X->M2_M4 Blocks

Caption: Gi-coupled muscarinic receptor signaling pathway and its inhibition by cyclizine.

Experimental Workflow

Radioligand_Binding_Assay_Workflow start Start prep_reagents Prepare Reagents (Cyclizine dilutions, Radioligand, Membranes) start->prep_reagents plate_setup Set up 96-well Plate (Total, Non-specific, Competition) prep_reagents->plate_setup incubation Incubate Plate (60-90 min at 25°C) plate_setup->incubation filtration Filter Plate Contents (Separate bound from unbound) incubation->filtration wash Wash Filters filtration->wash read Measure Radioactivity (Scintillation Counter) wash->read analyze Data Analysis (Calculate Ki from IC50) read->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound exhibits a distinct anticholinergic profile, characterized by its ability to antagonize all five subtypes of muscarinic acetylcholine receptors in the nanomolar range. This activity is fundamental to its mechanism of action in the central nervous system and contributes significantly to its therapeutic and adverse effect profile. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the neuropharmacological properties of cyclizine and to characterize the anticholinergic activity of other compounds. A thorough understanding of these anticholinergic effects is crucial for the safe and effective use of cyclizine and for the development of novel therapeutics with improved selectivity and side-effect profiles.

References

The Core Pharmacology of Cyclizine Hydrochloride: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental pharmacology of cyclizine hydrochloride, a first-generation histamine H1 receptor antagonist with prominent antiemetic and anticholinergic properties. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and relevant experimental methodologies.

Mechanism of Action

This compound exerts its therapeutic effects primarily through two distinct mechanisms: antagonism of the histamine H1 receptor and blockade of muscarinic acetylcholine receptors.[1][2] This dual activity contributes to its efficacy in preventing and treating nausea and vomiting arising from various stimuli, including motion sickness and postoperative recovery.[3]

1.1. Histamine H1 Receptor Antagonism:

As a potent H1 receptor antagonist, cyclizine competitively inhibits the binding of histamine to H1 receptors located in various tissues, including the vestibular nuclei and the chemoreceptor trigger zone (CTZ) in the brainstem.[1][4] Histamine is known to have an excitatory effect on vestibular neurons; by blocking this action, cyclizine reduces the sensitivity of the labyrinthine apparatus and diminishes the signaling cascade that leads to the sensation of nausea and the vomiting reflex.[5][6] The H1 receptor is a Gq-protein coupled receptor (GPCR), and its antagonism by cyclizine prevents the downstream activation of phospholipase C (PLC), thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG) and subsequent intracellular calcium mobilization.[6][7]

1.2. Anticholinergic (Antimuscarinic) Activity:

Cyclizine also possesses significant anticholinergic properties, acting as an antagonist at muscarinic acetylcholine receptors.[2] This action is particularly relevant in the vestibular system and the CTZ, where cholinergic pathways play a crucial role in the emetic reflex. By blocking muscarinic receptors (primarily M1 and M3 subtypes which are also Gq-coupled), cyclizine further suppresses the transmission of nauseogenic stimuli.[8][9][10] This central anticholinergic action complements its antihistaminergic effects, contributing to its overall antiemetic efficacy.[2]

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the pharmacokinetics and receptor binding affinities of cyclizine and its primary metabolite, norcyclizine.

Table 1: Pharmacokinetic Parameters of Cyclizine and Norcyclizine in Healthy Adults

ParameterCyclizineNorcyclizineReference(s)
Peak Plasma Concentration (Cmax) ~70 ng/mL (after 50 mg oral dose)-[3]
Time to Peak Concentration (Tmax) ~2 hours (oral)-[3]
Elimination Half-Life (t½) ~20 hours~20 hours[3]
Volume of Distribution (Vd) 16-20 L/kg-[11]
Protein Binding 59-76%-[11]
Metabolism Extensively N-demethylated by CYP2D6-[11]
Excretion <1% unchanged in urine over 24 hours-[12]

Table 2: Receptor Binding Affinities (Ki) of Cyclizine

ReceptorKi (nM)Reference(s)
Histamine H1 Receptor Data not explicitly found for cyclizine, but related first-generation antihistamines show high affinity (low nM range).[13]
Muscarinic Acetylcholine Receptor 64[14]

Note: While a specific Ki value for cyclizine at the H1 receptor was not found in the searched literature, its classification as a potent H1 antagonist suggests a high affinity, likely in the low nanomolar range similar to other first-generation antihistamines.

Signaling Pathways

3.1. Histamine H1 Receptor (Gq-Coupled) Signaling Pathway

The following diagram illustrates the Gq-protein coupled signaling cascade initiated by histamine binding to the H1 receptor, and the inhibitory effect of cyclizine.

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Cyclizine Cyclizine Cyclizine->H1R Binds & Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Histamine H1 Receptor (Gq) Signaling Pathway and Inhibition by Cyclizine.

3.2. Muscarinic M1/M3 Receptor (Gq-Coupled) Signaling Pathway

This diagram shows the signaling pathway following acetylcholine binding to M1/M3 muscarinic receptors and its inhibition by cyclizine.

M1_M3_Signaling_Pathway Acetylcholine Acetylcholine M1M3R Muscarinic M1/M3 Receptor (GPCR) Acetylcholine->M1M3R Binds & Activates Cyclizine Cyclizine Cyclizine->M1M3R Binds & Blocks Gq Gq Protein M1M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Glandular Secretion) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Muscarinic M1/M3 Receptor (Gq) Signaling and Inhibition by Cyclizine.

Experimental Protocols

4.1. In Vitro Radioligand Binding Assay for Histamine H1 Receptor Affinity

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of cyclizine for the H1 receptor.

4.1.1. Materials and Reagents:

  • Membrane Preparation: Homogenates from cells (e.g., HEK293 or CHO cells) or tissues (e.g., guinea pig cerebellum) expressing the histamine H1 receptor.

  • Radioligand: [³H]-mepyramine (specific activity ~20-30 Ci/mmol).

  • Test Compound: this compound.

  • Non-labeled Ligand (for non-specific binding): Mianserin or another suitable H1 antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • 96-well plates.

  • Cell harvester.

  • Scintillation counter.

4.1.2. Methodology:

  • Membrane Preparation: Homogenize the cells or tissue in ice-cold assay buffer. Centrifuge at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei. Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes. Resuspend the pellet in fresh assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, prepare triplicate wells for:

    • Total Binding: Membranes, [³H]-mepyramine (at a concentration near its Kd, typically 1-5 nM), and assay buffer.

    • Non-specific Binding: Membranes, [³H]-mepyramine, and a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).

    • Competition Binding: Membranes, [³H]-mepyramine, and varying concentrations of this compound.

  • Incubation: Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Counting: Place the dried filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the cyclizine concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

4.2. In Vitro Radioreceptor Assay for Anticholinergic Activity

This protocol describes a method to quantify the anticholinergic activity of cyclizine by measuring its ability to inhibit radioligand binding to muscarinic receptors.[15]

4.2.1. Materials and Reagents:

  • Receptor Source: Homogenate of rat forebrain or other tissue rich in muscarinic receptors.

  • Radioligand: [³H]-quinuclidinyl benzilate ([³H]-QNB), a high-affinity muscarinic antagonist.

  • Test Compound: this compound.

  • Standard: Atropine or scopolamine.

  • Assay Buffer: e.g., Phosphate-buffered saline (PBS).

  • Wash Buffer: Ice-cold PBS.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter and cocktail.

4.2.2. Methodology:

  • Membrane Preparation: Prepare a crude membrane suspension from the chosen tissue source.

  • Assay Setup: In triplicate, incubate the membrane preparation with a fixed concentration of [³H]-QNB and varying concentrations of this compound or the standard (atropine).

  • Incubation: Allow the reaction to proceed at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters by liquid scintillation counting.

  • Data Analysis: Construct a standard curve using the known concentrations of the standard (atropine). Determine the concentration of cyclizine that inhibits 50% of the specific [³H]-QNB binding (IC50). The anticholinergic activity can be expressed in terms of atropine equivalents.

4.3. In Vivo Cisplatin-Induced Emesis Model in Ferrets

This model is a standard for evaluating the antiemetic potential of drug candidates.[16][17][18]

4.3.1. Animals:

  • Male or female ferrets (Mustela putorius furo), typically weighing 1-1.5 kg.

4.3.2. Methodology:

  • Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., intraperitoneal, oral, or intravenous) at a predetermined time before the emetic challenge.

  • Emetic Challenge: Administer cisplatin (typically 5-10 mg/kg) intravenously.

  • Observation: Observe the animals continuously for a defined period (e.g., 4-6 hours) and record the latency to the first emetic episode (retching or vomiting), the number of retches, and the number of vomits.

  • Data Analysis: Compare the emetic parameters between the cyclizine-treated group and the vehicle control group to determine the antiemetic efficacy. Statistical analysis (e.g., t-test or ANOVA) is used to assess the significance of the observed differences.

Experimental Workflow for In Vivo Antiemetic Screening

in_vivo_workflow start Start acclimatization Animal Acclimatization (Ferrets) start->acclimatization fasting Overnight Fasting acclimatization->fasting grouping Randomize into Groups (Vehicle, Cyclizine) fasting->grouping drug_admin Drug Administration grouping->drug_admin cisplatin_challenge Cisplatin Administration (Emetic Challenge) drug_admin->cisplatin_challenge observation Observation Period (Record Retching/Vomiting) cisplatin_challenge->observation data_analysis Data Analysis (Compare Groups) observation->data_analysis end End data_analysis->end

References

Cyclizine Hydrochloride's Interaction with the Chemoreceptor Trigger Zone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclizine hydrochloride is a first-generation antihistamine of the piperazine class, widely utilized for its antiemetic properties. Its primary mechanism of action involves the antagonism of histamine H1 and muscarinic M1 receptors within the central nervous system, particularly in the chemoreceptor trigger zone (CTZ) and the vestibular system. This technical guide provides an in-depth analysis of the molecular interactions, signaling pathways, and pharmacological effects of cyclizine at the CTZ. The document summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of the underlying signaling cascades to support further research and drug development in the field of antiemetics.

Introduction

Nausea and vomiting are complex physiological responses coordinated by the vomiting center in the medulla oblongata, which receives inputs from several sources, including the chemoreceptor trigger zone (CTZ), the vestibular system, the gastrointestinal tract, and higher brain centers. The CTZ, located in the area postrema on the floor of the fourth ventricle, is of particular pharmacological interest due to its permeable blood-brain barrier, which allows it to detect emetogenic substances in the bloodstream.[1] The CTZ is rich in various neurotransmitter receptors, including histamine H1, muscarinic M1, dopamine D2, and serotonin 5-HT3 receptors, making it a key target for antiemetic drugs.[2][3]

This compound exerts its antiemetic effects primarily through competitive antagonism at histamine H1 and muscarinic acetylcholine M1 receptors within the CTZ and the vestibular nuclei.[4][5] By blocking the downstream signaling of these receptors, cyclizine effectively mitigates the emetic signals that would otherwise be relayed to the vomiting center.

Pharmacodynamics and Receptor Binding Profile

Receptor SubtypeLigandKi (nM)Assay TypeSource
Histamine H1Cyclizine4.44Radioligand Binding Assay[6]
Muscarinic M1-M5CyclizineNot explicitly quantified in reviewed sources--

Further research is required to fully characterize the binding profile of cyclizine at muscarinic receptor subtypes.

Signaling Pathways in the Chemoreceptor Trigger Zone

The antiemetic effect of cyclizine is a direct result of its interference with the intracellular signaling cascades initiated by histamine and acetylcholine in the neurons of the CTZ. Both histamine H1 and muscarinic M1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαq subunit.[7]

Histamine H1 Receptor Signaling Pathway

Activation of the H1 receptor by histamine leads to the activation of the Gq protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[8] This signaling cascade ultimately leads to neuronal excitation and the propagation of the emetic signal.

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Gq Gq H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 triggers PKC Protein Kinase C (PKC) DAG->PKC activates Neuronal_Excitation Neuronal Excitation (Emetic Signal) Ca2->Neuronal_Excitation PKC->Neuronal_Excitation Cyclizine Cyclizine Cyclizine->H1R antagonizes

Histamine H1 Receptor Signaling Pathway
Muscarinic M1 Receptor Signaling Pathway

Similar to the H1 receptor, the muscarinic M1 receptor is also coupled to the Gq protein.[9] The binding of acetylcholine to the M1 receptor initiates the same PLC-mediated signaling cascade, leading to the generation of IP3 and DAG, subsequent Ca2+ release and PKC activation, and ultimately neuronal excitation.[9][10]

M1_Signaling_Pathway Acetylcholine Acetylcholine M1R Muscarinic M1 Receptor Acetylcholine->M1R Gq Gq M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 triggers PKC Protein Kinase C (PKC) DAG->PKC activates Neuronal_Excitation Neuronal Excitation (Emetic Signal) Ca2->Neuronal_Excitation PKC->Neuronal_Excitation Cyclizine Cyclizine Cyclizine->M1R antagonizes Experimental_Workflow start Start acclimation Animal Acclimation (e.g., Dog, Ferret) start->acclimation randomization Randomization into Treatment Groups acclimation->randomization treatment Administration of Cyclizine or Vehicle randomization->treatment emetic_challenge Emetic Challenge (e.g., Apomorphine, Cisplatin) treatment->emetic_challenge observation Observation Period (e.g., 1-72 hours) emetic_challenge->observation data_collection Data Collection (Number of Retching/Vomiting Events, Latency) observation->data_collection analysis Data Analysis (Comparison between groups) data_collection->analysis conclusion Conclusion on Antiemetic Efficacy analysis->conclusion end End conclusion->end

References

An Initial Investigation into the Blood-Brain Barrier Permeability of Cyclizine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive initial investigation into the blood-brain barrier (BBB) permeability of cyclizine hydrochloride. Cyclizine is a first-generation piperazine-derivative H1 receptor antagonist widely used for the prevention and treatment of nausea, vomiting, and dizziness. Its notable central nervous system (CNS) effects, such as sedation, strongly imply its ability to cross the BBB.[1] This document consolidates available physicochemical and pharmacokinetic data, outlines the qualitative evidence for its CNS penetration, and provides detailed experimental protocols for its quantitative assessment.

Physicochemical and Pharmacokinetic Profile

The ability of a small molecule to cross the BBB is heavily influenced by its intrinsic physicochemical properties and its behavior within the body. This compound is classified as a Biopharmaceutics Classification System (BCS) Class 1 drug, indicating high permeability and high solubility, which are favorable characteristics for membrane transport.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₂₃ClN₂MedChemExpress
Molecular Weight 302.84 g/mol MedChemExpress
BCS Class Class 1 (High Solubility, High Permeability)BAPEN
pKa 7.4Derived from Cinnarizine data

Table 2: Summary of Human Pharmacokinetic Parameters for Cyclizine

ParameterValueNotesSource
Bioavailability Well absorbed from the GI tract-EMC
Time to Peak Plasma (Tₘₐₓ) ~2 hoursFollowing a single 50 mg oral doseEMC
Peak Plasma Conc. (Cₘₐₓ) ~70 ng/mLFollowing a single 50 mg oral doseEMC
Plasma Elimination Half-life (t₁/₂) ~20 hours (Oral) / ~13 hours (IV)-EMC, BAPEN
Volume of Distribution (Vd) 16 - 23 L/kgIndicates extensive tissue distributionDeranged Physiology, JPSM

Evidence for Blood-Brain Barrier Permeability

  • Pharmacodynamic Evidence : As a first-generation antihistamine, cyclizine is well-known for causing CNS effects such as drowsiness, dizziness, and sedation.[1] These effects are a direct result of the molecule crossing the BBB and antagonizing H1 receptors within the brain. Its antiemetic action is also mediated through effects on the chemoreceptor trigger zone in the CNS.

  • Pharmacokinetic Evidence : The large volume of distribution (Vd) of 16-23 L/kg suggests that cyclizine distributes extensively into tissues beyond the plasma volume, which is characteristic of lipophilic drugs that can access compartments like the CNS.[2][3]

Table 3: Quantitative Blood-Brain Barrier Permeability Data

ParameterDefinitionReported Value for Cyclizine
Apparent Permeability (Papp) In vitro measure of permeability across a cell monolayer (e.g., in cm/s).Data not publicly available.
Brain-to-Plasma Ratio (Kp) Ratio of total drug concentration in brain to total drug in plasma at steady state.Data not publicly available.
Unbound Brain-to-Plasma Ratio (Kp,uu) Ratio of unbound drug concentration in brain to unbound drug in plasma. The gold standard for assessing active transport.Data not publicly available.

The absence of these key quantitative metrics highlights a significant knowledge gap and underscores the need for the experimental investigations detailed in Section 4.0.

Postulated Mechanisms of Transport Across the Blood-Brain Barrier

The transport of cyclizine across the BBB is likely governed by a combination of passive diffusion and potential interactions with efflux transporters.

  • Passive Diffusion : Given its BCS Class 1 status and the characteristics of first-generation antihistamines, the primary mechanism for cyclizine's entry into the CNS is presumed to be passive diffusion. This process is driven by the concentration gradient and favored by the molecule's lipophilicity.

  • Efflux Transporter Interaction : The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics out of the brain. While it is unknown if cyclizine is a P-gp substrate, this remains a critical question. If it is not a substrate, its brain penetration would be significantly higher. If it is a weak substrate, its high passive permeability may overcome the efflux activity.

cluster_blood Blood Compartment cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Compartment Cyclizine_Blood Cyclizine (High Conc.) Cyclizine_Brain Cyclizine (Low Conc.) Cyclizine_Blood->Cyclizine_Brain High Permeability Passive Passive Diffusion Pgp P-glycoprotein (Efflux Transporter) Pgp->Cyclizine_Blood Cyclizine_Brain->Pgp Potential Efflux cluster_prep Model Preparation (Days 1-7) cluster_exp Permeability Experiment (Day 8) cluster_analysis Analysis p1 Day 1: Seed Astrocytes on bottom of Transwell plate p2 Day 3: Seed hCMEC/D3 cells on collagen-coated insert p1->p2 p3 Day 3-7: Co-culture cells to form a confluent monolayer p2->p3 p4 Day 7: Measure TEER to confirm barrier integrity (>150 Ω·cm²) p3->p4 e1 Wash monolayer with Transport Buffer (HBSS) p4->e1 e2 Add Cyclizine HCl (e.g., 10 µM) to Apical (Blood) chamber e1->e2 e3 Add Transport Buffer to Basolateral (Brain) chamber e1->e3 e4 Incubate (e.g., 60 min) with gentle shaking e2->e4 e3->e4 e5 Collect samples from Apical and Basolateral chambers e4->e5 a1 Quantify Cyclizine concentration in all samples via LC-MS/MS e5->a1 a2 Calculate Papp value using the standard formula a1->a2 cluster_prep Dosing and Sampling cluster_exp Sample Processing cluster_analysis Analysis p1 Administer Cyclizine HCl to mice/rats (e.g., IV or PO) p2 At designated time points (e.g., 0.5, 1, 2, 4 hours) p1->p2 p3 Collect terminal blood sample (via cardiac puncture) p2->p3 p4 Immediately perfuse brain with saline to remove blood p3->p4 e1 Centrifuge blood to isolate plasma p3->e1 p5 Excise and weigh the whole brain p4->p5 e2 Homogenize brain tissue in buffer (e.g., 1:3 w/v) p5->e2 e3 Precipitate proteins from plasma and brain homogenate samples e1->e3 e2->e3 a1 Quantify Cyclizine concentration in plasma and brain homogenate via LC-MS/MS e3->a1 a2 Calculate Brain Conc. (ng/g) and Plasma Conc. (ng/mL) a1->a2 a3 Calculate Kp = C_brain / C_plasma a2->a3

References

The Metabolic Conversion of Cyclizine to Norcyclizine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathway of cyclizine to its primary metabolite, norcyclizine. The document details the core enzymatic processes, quantitative pharmacokinetic parameters, and detailed experimental methodologies for studying this biotransformation. Visualizations of the metabolic pathway and a representative experimental workflow are included to facilitate a deeper understanding of the underlying mechanisms and laboratory procedures.

Introduction

Cyclizine, a first-generation H1-antihistamine of the piperazine class, is widely used for the prevention and treatment of nausea, vomiting, and dizziness. Its clinical efficacy and safety profile are intrinsically linked to its metabolism in the body. The principal metabolic route for cyclizine is N-demethylation, a phase I metabolic reaction, which results in the formation of norcyclizine. This conversion is a critical determinant of the drug's pharmacokinetic profile and its potential for drug-drug interactions.

The Metabolic Pathway: N-Demethylation of Cyclizine

The transformation of cyclizine to norcyclizine is primarily a demethylation reaction at the nitrogen atom of the piperazine ring. This process is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are the major enzymes involved in drug metabolism.

Key Enzyme: The primary enzyme responsible for the N-demethylation of cyclizine is Cytochrome P450 2D6 (CYP2D6) .[1] This enzyme is highly polymorphic, leading to significant inter-individual variability in the metabolism of cyclizine and other CYP2D6 substrates. This genetic variability can result in different patient responses to the drug, ranging from poor to ultrarapid metabolism.

The overall reaction is an oxidative N-dealkylation. It requires the presence of NADPH (nicotinamide adenine dinucleotide phosphate) as a cofactor and molecular oxygen. The NADPH-cytochrome P450 reductase is essential for transferring electrons to the CYP450 enzyme, enabling the catalytic cycle.

Metabolic_Pathway Cyclizine Cyclizine (C18H22N2) Norcyclizine Norcyclizine (C17H20N2) Cyclizine->Norcyclizine N-demethylation Enzyme CYP2D6 N-demethylation N-demethylation Enzyme->N-demethylation Cofactors NADPH + O2 Cofactors->N-demethylation Byproducts NADP+ + H2O + Formaldehyde N-demethylation->Byproducts

Figure 1: Metabolic Pathway of Cyclizine to Norcyclizine.

Quantitative Data

While extensive research has been conducted on the pharmacokinetics of cyclizine, specific enzyme kinetic parameters (Km and Vmax) for the N-demethylation of cyclizine by CYP2D6 are not widely reported in the public domain. However, pharmacokinetic data from human studies provide valuable insights into the overall disposition of the drug.

Table 1: Pharmacokinetic Parameters of Cyclizine

ParameterValueReference
Half-life (t½)~20 hours
Time to peak plasma concentration (Tmax)1-2 hours
Volume of Distribution (Vd)15-23 L/kg
Clearance15 (11-26) mL/min/kg

Table 2: Enzyme Kinetic Parameters for a Representative CYP2D6 Substrate (Dextromethorphan O-demethylation)

ParameterValue
Km (μM)1.1 - 5.4
Vmax (pmol/min/mg protein)100 - 500

Note: The data in Table 2 is for dextromethorphan, a well-characterized CYP2D6 substrate, and is provided for illustrative purposes to indicate a typical range for CYP2D6 enzyme kinetics. These values are not specific to cyclizine.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the metabolic pathway of cyclizine to norcyclizine.

In Vitro Metabolism of Cyclizine using Human Liver Microsomes

Objective: To determine the rate of formation of norcyclizine from cyclizine in a system that mimics hepatic metabolism.

Materials:

  • Human Liver Microsomes (HLMs)

  • Cyclizine solution (in a suitable solvent like methanol or DMSO, final concentration of solvent in incubation should be <1%)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Ice-cold acetonitrile or methanol to terminate the reaction

  • 96-well plates or microcentrifuge tubes

  • Incubator (37°C)

  • Centrifuge

Procedure:

  • Preparation: Thaw the human liver microsomes on ice. Prepare a master mix of the NADPH regenerating system in potassium phosphate buffer.

  • Incubation Setup: In a 96-well plate or microcentrifuge tubes, add the potassium phosphate buffer, the cyclizine solution at various concentrations, and the human liver microsomes. Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well/tube.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This will precipitate the proteins.

  • Protein Precipitation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Sample Collection: Carefully collect the supernatant, which contains the analyte (cyclizine and norcyclizine), for analysis.

Quantification of Cyclizine and Norcyclizine by LC-MS/MS

Objective: To accurately measure the concentrations of cyclizine and norcyclizine in the supernatant from the in vitro metabolism assay.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • C18 reverse-phase HPLC column

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Internal Standard (e.g., a structurally similar compound not present in the sample)

Procedure:

  • Sample Preparation: Dilute the collected supernatant if necessary with the initial mobile phase composition. Add the internal standard to all samples, standards, and quality controls.

  • Chromatographic Separation: Inject the prepared sample onto the HPLC column. Use a gradient elution method with Mobile Phase A and B to separate cyclizine, norcyclizine, and the internal standard.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for cyclizine, norcyclizine, and the internal standard.

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards. Use this curve to determine the concentrations of cyclizine and norcyclizine in the experimental samples.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro experiment studying the metabolism of cyclizine.

Experimental_Workflow cluster_Preparation 1. Preparation cluster_Incubation 2. Incubation cluster_Termination 3. Sample Processing cluster_Analysis 4. Analysis Reagents Prepare Reagents (Buffer, Cyclizine, NADPH system) Setup Set up Incubation Mixture (Buffer, Cyclizine, Microsomes) Reagents->Setup Microsomes Thaw Human Liver Microsomes Microsomes->Setup Preincubation Pre-incubate at 37°C Setup->Preincubation Initiate Initiate Reaction with NADPH Preincubation->Initiate Incubate Incubate at 37°C (Time course) Initiate->Incubate Terminate Terminate Reaction (Ice-cold Acetonitrile) Incubate->Terminate Centrifuge Centrifuge to Precipitate Proteins Terminate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Prepare_Sample Prepare Sample for LC-MS/MS (Dilution, Internal Standard) Collect->Prepare_Sample LC_MSMS LC-MS/MS Analysis Prepare_Sample->LC_MSMS Data_Analysis Data Analysis (Quantification) LC_MSMS->Data_Analysis

Figure 2: Experimental Workflow for In Vitro Cyclizine Metabolism.

Conclusion

The N-demethylation of cyclizine to norcyclizine, primarily mediated by CYP2D6, is the cornerstone of its metabolism. This biotransformation dictates the pharmacokinetic profile of the drug and is subject to inter-individual variability due to genetic polymorphisms in the CYP2D6 enzyme. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate this metabolic pathway in detail. Further studies to determine the specific enzyme kinetics of this reaction will be valuable in refining our understanding of cyclizine's disposition and in predicting potential drug-drug interactions.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay Development Using Cyclizine Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclizine hydrochloride, a first-generation histamine H1 receptor antagonist, is widely recognized for its antiemetic and anticholinergic properties.[1] Beyond its conventional use, recent in vitro studies have highlighted its potential to induce cytotoxicity and apoptosis in a concentration-dependent manner, particularly in macrophage cell lines.[1][2] This has opened new avenues for investigating its utility in various cell-based assays for drug development and cellular research. These application notes provide detailed protocols for utilizing this compound in in vitro assays to study its effects on cell viability, apoptosis, and related signaling pathways.

Mechanism of Action

This compound primarily functions by blocking histamine H1 receptors.[1] Additionally, it exhibits anticholinergic effects by acting on muscarinic receptors.[1] This dual mechanism is central to its antiemetic properties, as it suppresses signals from the vestibular system and the chemoreceptor trigger zone.[1]

Recent research has also elucidated a novel mechanism of action related to cytotoxicity. In RAW 264.7 macrophage cells, cyclizine has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] This involves the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3), mitochondrial dysfunction, and the regulation of apoptotic proteins such as Bcl-2 and Bad.[1]

Data Presentation

The following tables summarize the quantitative data from in vitro studies on the effects of this compound on RAW 264.7 macrophage cells after 24 hours of treatment.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

Cyclizine Concentration (µM)Cytotoxic Rate (%) (Mean ± SD)
0 (Vehicle Control)0.0 ± 0.0
1008.3 ± 1.2
20021.5 ± 2.5
30045.8 ± 4.1
50072.4 ± 6.3*

*p < 0.05 compared to the vehicle group. Data is derived from lactate dehydrogenase (LDH) assays.[2]

Table 2: Induction of Apoptosis and Necrosis by this compound in RAW 264.7 Macrophages

Cyclizine Concentration (µM)Viable Cells (%) (Mean ± SD)Apoptotic Cells (%) (Mean ± SD)Necrotic Cells (%) (Mean ± SD)
0 (Vehicle Control)95.2 ± 1.54.1 ± 0.80.7 ± 0.2
10085.3 ± 2.112.5 ± 1.92.2 ± 0.5
20070.1 ± 3.325.4 ± 2.84.5 ± 0.9
30048.7 ± 4.242.1 ± 3.79.2 ± 1.3
50022.4 ± 3.965.8 ± 5.111.8 ± 1.8

*p < 0.05 compared to the vehicle group. Data is derived from Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[2]

Table 3: Activation of Caspases by this compound in RAW 264.7 Macrophages

Cyclizine Concentration (µM)Caspase-3 Activity (Fold Change) (Mean ± SD)Caspase-8 Activity (Fold Change) (Mean ± SD)Caspase-9 Activity (Fold Change) (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.01.0 ± 0.01.0 ± 0.0
1001.8 ± 0.21.5 ± 0.11.6 ± 0.2
2003.2 ± 0.42.4 ± 0.32.8 ± 0.3
3005.1 ± 0.63.8 ± 0.54.5 ± 0.5
5007.8 ± 0.95.2 ± 0.76.7 ± 0.8

*p < 0.05 compared to the vehicle group. Data is derived from fluorometric caspase activity assays.[2]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Protocol for 10 mM Stock Solution in DMSO:

  • In a sterile environment (e.g., laminar flow hood), accurately weigh the required amount of this compound powder.

  • Dissolve the powder in sterile DMSO to achieve a final concentration of 10 mM.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol for Working Solutions:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • In a sterile environment, perform serial dilutions of the stock solution in pre-warmed, sterile cell culture medium to achieve the desired final concentrations for your experiment.

  • Important: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. The final DMSO concentration should ideally be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Cells of interest (e.g., RAW 264.7 macrophages)

  • 96-well clear, flat-bottom tissue culture plates

  • This compound working solutions

  • Vehicle control

  • Positive control for cytotoxicity (e.g., 1% Triton X-100)

  • LDH assay kit

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Test Wells: Treat cells with varying concentrations of this compound.

    • Vehicle Control Wells: Treat cells with the corresponding vehicle control.

    • Positive Control (Maximum LDH Release) Wells: Add lysis buffer (e.g., 1% Triton X-100) to untreated cells 45 minutes before the assay endpoint.

    • Untreated Control (Spontaneous LDH Release) Wells: Add culture medium only.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours) at 37°C in a humidified CO₂ incubator.

  • Assay:

    • Carefully transfer the cell-free supernatant from each well to a new 96-well plate.

    • Perform the LDH assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cytotoxicity for each treatment group relative to the positive and negative controls.

Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • 6-well tissue culture plates

  • This compound working solutions

  • Vehicle control

  • Positive control for apoptosis (e.g., Doxorubicin)

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with cyclizine, vehicle, or a positive control for the desired duration.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, directly collect them. Collect any floating cells from the supernatant to include apoptotic cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin Binding Buffer to a concentration of 1 x 10⁶ cells/mL. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 1X Annexin Binding Buffer and analyze the samples immediately using a flow cytometer.

Caspase Activity Assay (Fluorometric)

This assay measures the activity of specific caspases (e.g., caspase-3, -8, -9) using fluorogenic substrates.

Materials:

  • Cells of interest

  • 96-well black, clear-bottom tissue culture plates

  • This compound working solutions

  • Vehicle control

  • Fluorometric caspase activity assay kit (specific for caspase-3, -8, or -9)

  • Fluorometric microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with cyclizine or vehicle control for the desired time.

  • Assay: Perform the caspase activity assay according to the manufacturer's protocol. This typically involves lysing the cells and incubating the lysate with a specific fluorogenic caspase substrate.

  • Data Analysis: Measure the fluorescence intensity using a fluorometric microplate reader. The fluorescence intensity is proportional to the caspase activity. Express the results as fold change relative to the vehicle control.

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway (e.g., Bcl-2, Bad).

Materials:

  • Cells of interest

  • 6-well tissue culture plates

  • This compound working solutions

  • Vehicle control

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bad, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with cyclizine or vehicle control.

  • Protein Extraction: Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

G cluster_0 Experimental Workflow A Cell Culture (e.g., RAW 264.7 Macrophages) B Treatment with Cyclizine HCl (Dose-Response) A->B C Incubation (e.g., 24 hours) B->C D Cytotoxicity Assay (LDH Assay) C->D E Apoptosis Assay (Annexin V / PI Staining) C->E F Caspase Activity Assay C->F G Western Blot (Bcl-2, Bad) C->G H Data Analysis D->H E->H F->H G->H

Caption: General experimental workflow for in vitro assays with cyclizine HCl.

G cluster_0 Antiemetic Signaling Pathway Cyclizine Cyclizine HCl H1R Histamine H1 Receptor Cyclizine->H1R blocks MR Muscarinic Receptor Cyclizine->MR blocks VS Vestibular System H1R->VS CTZ Chemoreceptor Trigger Zone H1R->CTZ MR->VS MR->CTZ VC Vomiting Center VS->VC CTZ->VC

Caption: Antiemetic signaling pathway of this compound.

G cluster_1 Apoptosis Induction by Cyclizine HCl cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Cyclizine Cyclizine HCl DR Death Receptors (e.g., Fas, TNFR) Cyclizine->DR Bcl2 Bcl-2 / Bad Regulation (↓Bcl-2, ↑Bad) Cyclizine->Bcl2 C8 Caspase-8 Activation DR->C8 C3 Caspase-3 Activation C8->C3 Mito Mitochondrial Dysfunction CytC Cytochrome c Release Mito->CytC Bcl2->Mito C9 Caspase-9 Activation CytC->C9 C9->C3 Apoptosis Apoptosis C3->Apoptosis

References

Application Notes and Protocols for the Use of Cyclizine Hydrochloride in Animal Models of Motion Sickness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing cyclizine hydrochloride in established animal models to study and prevent motion sickness. This document outlines experimental procedures, data collection strategies, and the underlying biological pathways.

Introduction

Motion sickness is a common neurovestibular response to real or perceived motion, characterized by symptoms such as nausea, vomiting, and dizziness. Animal models are indispensable tools for investigating the pathophysiology of motion sickness and for the preclinical evaluation of anti-emetic compounds. This compound, a piperazine derivative, is a potent H1-receptor antagonist with anticholinergic properties, making it an effective agent against motion sickness.[1][2][3] It is believed to exert its effects on the vestibular system and the chemoreceptor trigger zone (CTZ).[1][2] This document provides detailed protocols for assessing the efficacy of this compound in both emetic and non-emetic animal models of motion sickness.

Mechanism of Action

This compound's primary mechanism of action involves the blockade of histamine H1 receptors and muscarinic acetylcholine receptors.[2][4] These actions are concentrated in the vestibular nuclei, which process sensory information related to balance and spatial orientation, and the chemoreceptor trigger zone (CTZ) in the brainstem, which detects emetic substances in the blood.[2][4] By inhibiting these pathways, this compound effectively reduces the overstimulation that leads to the symptoms of motion sickness.[5]

cluster_stimulus Motion Stimulus cluster_pathways Central Nervous System Pathways cluster_drug Drug Intervention cluster_response Physiological Response Motion Vestibular & Visual Mismatch Vestibular_Nuclei Vestibular Nuclei Motion->Vestibular_Nuclei Vomiting_Center Vomiting Center Vestibular_Nuclei->Vomiting_Center H1 & M1 Receptors CTZ Chemoreceptor Trigger Zone (CTZ) CTZ->Vomiting_Center D2 & 5-HT3 Receptors Nausea_Vomiting Nausea & Vomiting Vomiting_Center->Nausea_Vomiting Cyclizine This compound Cyclizine->Vestibular_Nuclei Blocks H1 & M1 Receptors Cyclizine->CTZ Blocks H1 Receptors

Figure 1: Simplified signaling pathway of motion sickness and the targets of this compound.

Experimental Protocols

The choice of animal model is critical for studying motion sickness. Emetic species, such as the musk shrew and dog, allow for direct measurement of vomiting, while non-emetic rodents are used to study nausea-like behaviors.[6][7]

Protocol 1: Motion-Induced Emesis in Musk Shrews (Suncus murinus)

The musk shrew is a well-validated emetic model for motion sickness research.[6]

Materials:

  • Musk shrews

  • Reciprocating shaker

  • Transparent experimental chambers

  • This compound solution

  • Vehicle control (e.g., sterile saline)

  • Video recording equipment (recommended)

Procedure:

  • Acclimation: House shrews in a controlled environment for at least one week prior to experimentation, with ad libitum access to food and water.[6]

  • Habituation: On the day of the experiment, place individual shrews in transparent chambers on the shaker for a 15-minute habituation period.[6]

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection) 30 minutes before motion induction.[6]

  • Motion Induction: Secure the chambers to the reciprocating shaker and induce motion with a horizontal displacement of 4 cm at a frequency of 1 Hz for 10-30 minutes.[6]

  • Observation and Data Collection: Observe the animals during and after motion exposure, recording the latency to the first emetic episode, the total number of emetic episodes (retches and vomits), and the duration of emesis. Video recording is recommended for accurate scoring.[6]

Protocol 2: Pica Model of Nausea in Rats (Rattus norvegicus)

Rodents do not vomit, but the ingestion of non-nutritive substances like kaolin (pica) is a well-established surrogate for nausea.[8][9]

Materials:

  • Rats

  • Rotating platform or animal centrifuge

  • Standard laboratory chow

  • Kaolin pellets

  • This compound solution

  • Vehicle control

Procedure:

  • Acclimation and Baseline: House rats individually and provide them with pre-weighed amounts of standard chow and kaolin pellets for several days to establish baseline consumption levels.[6]

  • Drug Administration: Administer this compound or vehicle control prior to motion induction.

  • Motion Induction: Place the rats on a rotating platform. The specific parameters of rotation (e.g., speed, duration) should be optimized to induce pica.

  • Data Collection: After the rotation period, return the rats to their home cages with pre-weighed food and kaolin. Measure the amount of kaolin and food consumed over the subsequent 24 hours.[6] An increase in kaolin consumption relative to baseline is indicative of motion sickness-induced nausea.[6]

cluster_setup Experimental Setup cluster_procedure Motion Induction & Observation cluster_analysis Data Analysis A Animal Acclimation & Baseline Measurement B Random Assignment to Treatment Groups A->B C Drug Administration (Cyclizine HCl or Vehicle) B->C D Motion Sickness Induction C->D E Behavioral/Physiological Observation D->E F Quantification of Emetic Episodes or Pica E->F G Statistical Analysis F->G H Efficacy Determination G->H

Figure 2: General experimental workflow for evaluating the efficacy of this compound.

Data Presentation

While direct comparative preclinical data for cyclizine in motion sickness models is limited, the following tables provide a template for presenting quantitative data from such studies.[10][11] A study in dogs did show that cyclizine was effective in preventing emesis induced by Coriolis acceleration, though specific quantitative data was not provided.[11][12] A commercially available product for dogs and cats contains 4 mg of this compound per tablet, with a recommended dose of one tablet per 10 kg of body weight.[13]

Table 1: Efficacy of this compound on Motion-Induced Emesis in Musk Shrews

Treatment GroupDoseNLatency to First Emetic Episode (min)Total Number of Emetic Episodes
Vehicle Control-
Cyclizine HClX mg/kg
Cyclizine HClY mg/kg
Cyclizine HClZ mg/kg

Table 2: Effect of this compound on Kaolin Consumption (Pica) in Rats

Treatment GroupDoseNKaolin Consumption (g)Food Consumption (g)
Vehicle Control-
Cyclizine HClX mg/kg
Cyclizine HClY mg/kg
Cyclizine HClZ mg/kg
Dosage Considerations

For preclinical studies, dose-ranging experiments are recommended to determine the optimal effective dose of this compound. In a study on rats, prolonged administration of cyclizine at doses of approximately 15 and 25 mg/kg/day did not show evidence of impaired fertility.[14] Human equivalent doses can be used as a starting point for dose selection, but allometric scaling should be applied to account for species differences in metabolism and pharmacokinetics.

Conclusion

This compound is a valuable tool for investigating the mechanisms of motion sickness and for the development of novel anti-emetic therapies. The protocols described herein provide a framework for conducting robust preclinical studies to evaluate its efficacy in established animal models. Careful experimental design and data analysis are crucial for obtaining reliable and translatable results.

References

Application Note: Quantification of Cyclizine Hydrochloride in Human Plasma using High-Performance Liquid Chromatography with UV Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of cyclizine hydrochloride in human plasma. The protocol employs a solid-phase extraction (SPE) procedure for sample clean-up and a reversed-phase C18 column for chromatographic separation with UV detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate and precise measurement of cyclizine in a biological matrix.

Introduction

Cyclizine is a piperazine derivative with antihistaminic and antiemetic properties, commonly used for the prevention and treatment of nausea and vomiting. Accurate quantification of cyclizine in plasma is essential for pharmacokinetic and pharmacodynamic assessments in drug development and clinical research. This document provides a detailed protocol for a validated HPLC-UV method designed for reliable quantification of this compound in human plasma samples.

Materials and Methods

Reagents and Chemicals
  • This compound (Reference Standard)

  • Internal Standard (e.g., Protryptiline Hydrochloride or Cinnarizine)

  • HPLC Grade Acetonitrile

  • HPLC Grade Methanol

  • Potassium Dihydrogen Phosphate

  • Orthophosphoric Acid

  • Deionized Water

  • Human Plasma (Drug-free)

  • C18 Solid-Phase Extraction (SPE) Cartridges

Instrumentation
  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 10 µm particle size)[1]

  • Data acquisition and processing software

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Solid-phase extraction manifold

  • Nitrogen evaporator

Experimental Protocols

Preparation of Solutions
  • Mobile Phase (Acetonitrile:0.05 M Phosphate Buffer pH 3.0, 40:60 v/v): Dissolve an appropriate amount of potassium dihydrogen phosphate in deionized water to make a 0.05 M solution. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix 400 mL of acetonitrile with 600 mL of the phosphate buffer. Degas the mobile phase before use.[1]

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or water) to prepare a stock solution of 1 mg/mL.[2] This solution should be protected from light and stored at 4°C.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve.

  • Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., cinnarizine) in a similar manner to the cyclizine stock solution.

Sample Preparation (Solid-Phase Extraction)
  • Column Conditioning: Condition the C18 SPE cartridges by washing with one column volume of methanol followed by one column volume of 0.05 M phosphate buffer (pH 3.0).

  • Sample Loading: To 1 mL of plasma sample, add the internal standard. Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a suitable solvent to remove interfering substances.

  • Elution: Elute the cyclizine and internal standard from the cartridge with an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase (e.g., 200 µL) and vortex thoroughly.

  • Analysis: Inject an aliquot of the reconstituted sample into the HPLC system.

HPLC Conditions

A summary of the HPLC operating conditions is provided in the table below.

ParameterCondition
Column Reversed-Phase C18 (10 µm)[1]
Mobile Phase Acetonitrile : 0.05 M Phosphate Buffer (pH 3.0) (40:60, v/v)[1]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV at 200 nm[1]
Column Temperature Ambient

Method Validation

The analytical method was validated according to established guidelines for bioanalytical method validation. The key validation parameters are summarized below.

Linearity

The linearity of the method was assessed by analyzing a series of calibration standards over a specified concentration range. The method was found to be linear over a calibration range of 2.5-100 ng/mL.[1][3][4]

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The relative standard deviations for intra- and inter-day precision were less than 14%, and the accuracy was within ±8%.[1]

Limit of Quantification (LOQ)

The lower limit of quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. The LOQ for this method was determined to be 2 ng/mL.[1]

Stability

The stability of cyclizine in plasma was assessed under various conditions to ensure the integrity of the samples during handling and storage. This included freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. For freeze-thaw stability, it is recommended to assess the analyte after a minimum of three freeze-thaw cycles, with the samples being frozen for at least 12 hours between cycles.

Data Presentation

HPLC Method Parameters
ParameterValue
Instrument High-Performance Liquid Chromatography with UV Detector
Column Reversed-Phase C18 (10 µm)[1]
Mobile Phase Acetonitrile : 0.05 M Phosphate Buffer (pH 3.0) (40:60, v/v)[1]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
UV Wavelength 200 nm[1]
Run Time Approximately 10 minutes
Method Validation Summary
Validation ParameterResult
Linearity Range 2.5 - 100 ng/mL[1][3][4]
Correlation Coefficient (r²) ≥ 0.996[1]
Lower Limit of Quantification (LLOQ) 2 ng/mL[1]
Intra-day Precision (%RSD) < 14%[1]
Inter-day Precision (%RSD) < 14%[1]
Accuracy Within ±8%[1]
Recovery > 87% (via protein precipitation, indicative for SPE as well)[1]
Freeze-Thaw Stability Stable for at least 3 cycles

Visualizations

experimental_workflow cluster_spe SPE Steps plasma_sample Plasma Sample Collection add_is Addition of Internal Standard plasma_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe condition 1. Condition C18 Cartridge load 2. Load Sample condition->load wash 3. Wash Cartridge load->wash elute 4. Elute Analyte wash->elute evaporate Evaporation to Dryness elute->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute hplc_analysis HPLC-UV Analysis reconstitute->hplc_analysis data_quant Data Quantification hplc_analysis->data_quant

Caption: Experimental workflow for this compound quantification in plasma.

hplc_principle mobile_phase Mobile Phase (Solvent Reservoir) pump HPLC Pump mobile_phase->pump injector Injector pump->injector column HPLC Column (Stationary Phase) injector->column Sample detector UV Detector column->detector Separated Analytes data_system Data System (Chromatogram) detector->data_system Signal waste Waste detector->waste

Caption: Simplified principle of the HPLC system.

validation_relationship main Validated HPLC Method linearity Linearity & Range main->linearity accuracy Accuracy main->accuracy precision Precision main->precision loq Limit of Quantification (LOQ) main->loq selectivity Selectivity main->selectivity stability Stability main->stability

Caption: Key parameters for bioanalytical method validation.

References

Application Note: Quantitative Analysis of Cyclizine and its Metabolite Norcyclizine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of cyclizine and its primary active metabolite, norcyclizine, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described protocol employs a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection by electrospray ionization in positive mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving cyclizine.

Introduction

Cyclizine is a piperazine derivative with antihistaminic and anticholinergic properties, commonly used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1] It is metabolized in the liver primarily through N-demethylation to its active metabolite, norcyclizine.[2][3] Accurate and reliable quantification of both cyclizine and norcyclizine is crucial for understanding its pharmacokinetic profile and therapeutic efficacy.[2] This document provides a detailed protocol for a validated LC-MS/MS method for this purpose.

Metabolic Pathway

Cyclizine undergoes N-demethylation in the liver to form norcyclizine. This metabolic process is a key factor in the drug's overall pharmacological activity and clearance from the body.[2]

cluster_0 Metabolic Transformation Cyclizine Cyclizine Norcyclizine Norcyclizine Cyclizine->Norcyclizine N-demethylation

Metabolic pathway of cyclizine to norcyclizine.

Experimental Protocols

Sample Preparation (Protein Precipitation)

A simple and efficient protein precipitation method is used for the extraction of cyclizine and norcyclizine from human plasma.[4][5]

  • To 50 µL of human plasma in a microcentrifuge tube, add 100 µL of acetonitrile containing the internal standard (e.g., cinnarizine).[5]

  • Vortex the mixture for 30 seconds to precipitate the plasma proteins.

  • Centrifuge the sample at 16,000 x g for 5 minutes.[5]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

cluster_workflow Sample Preparation Workflow plasma Plasma Sample (50 µL) add_is Add Acetonitrile with Internal Standard (100 µL) plasma->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (16,000 x g, 5 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Protein precipitation workflow for plasma samples.

Liquid Chromatography

The chromatographic separation is achieved using a C8 analytical column with a gradient elution of methanol and 0.05% formic acid in water.[4][5][6]

ParameterValue
Column C8, 50 mm x 2.0 mm
Mobile Phase A 0.05% Formic Acid in Water
Mobile Phase B Methanol
Gradient Linear gradient
Flow Rate Not specified, but a total analysis time of 4 minutes is achieved.[4][5]
Injection Volume Not specified
Column Temperature Not specified
Mass Spectrometry

The analytes are detected using a tandem mass spectrometer with electrospray ionization in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.[4][5][6]

ParameterCyclizineNorcyclizine
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 267.2253.2
Product Ion (m/z) 167.2167.2
Collision Energy Not specifiedNot specified
Dwell Time Not specifiedNot specified

Quantitative Data

The method was validated and demonstrated good linearity, sensitivity, precision, and accuracy.[4][5][6]

ParameterCyclizineNorcyclizine
Linearity Range 2 - 200 ng/mL2 - 200 ng/mL
Correlation Coefficient (r²) ≥ 0.996≥ 0.996
Lower Limit of Quantification (LLOQ) 2 ng/mL2 ng/mL
Intra-day Precision (%RSD) < 14%< 14%
Inter-day Precision (%RSD) < 14%< 14%
Accuracy ± 8%± 8%
Recovery > 87%> 87%

Conclusion

The described LC-MS/MS method provides a rapid, simple, and reliable approach for the simultaneous quantification of cyclizine and its major metabolite, norcyclizine, in human plasma. The protocol is well-suited for high-throughput analysis in a research setting, offering the necessary sensitivity and selectivity for pharmacokinetic and other related studies.

References

Application of Cyclizine Hydrochloride in Vestibular Nucleus Neuron Activity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclizine hydrochloride, a first-generation antihistamine of the piperazine class, is a widely used medication for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and other vestibular disorders.[1][2] Its therapeutic efficacy is primarily attributed to its potent antagonist activity at histamine H1 receptors and muscarinic acetylcholine receptors.[3][4] The vestibular nuclei, located in the brainstem, are a critical hub for processing sensory information from the inner ear that governs balance and spatial orientation. Understanding how compounds like cyclizine modulate neuronal activity within these nuclei is crucial for elucidating the mechanisms of vestibular function and for the development of novel therapeutics for vestibular disorders.

These application notes provide a comprehensive overview of the use of this compound as a pharmacological tool to investigate the activity of vestibular nucleus neurons. This document details the underlying signaling pathways, presents expected quantitative outcomes, and offers detailed protocols for key experimental techniques.

Mechanism of Action

This compound exerts its influence on vestibular nucleus neurons through a dual antagonist action on two key G-protein coupled receptors (GPCRs):

  • Histamine H1 Receptor (H1R) Antagonism: Histamine is a neurotransmitter that generally has an excitatory effect on neurons within the vestibular nuclei. This excitation is mediated in part by postsynaptic H1 receptors.[3] H1 receptors are coupled to Gq proteins. Upon activation by histamine, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to neuronal depolarization and increased firing rates.[5][6] By blocking H1 receptors, cyclizine inhibits this excitatory pathway, leading to a reduction in neuronal firing.[3]

  • Muscarinic Acetylcholine Receptor (mAChR) Antagonism: Acetylcholine is another key excitatory neurotransmitter in the vestibular nuclei, acting through muscarinic acetylcholine receptors.[7][8] Similar to H1 receptors, the M1, M3, and M5 subtypes of mAChRs are also coupled to Gq proteins and activate the same PLC-IP3-DAG signaling cascade, resulting in neuronal excitation.[9][10] Cyclizine's anticholinergic properties enable it to block these receptors, thereby attenuating cholinergic-mediated excitation of vestibular neurons.[3]

Data Presentation

Table 1: Expected Effects of this compound on Vestibular Nucleus Neuron Firing Rate

Experimental ConditionAgonist/AntagonistTarget ReceptorExpected Effect on Firing RateInferred Effect of Cyclizine (Antagonist)
BaselineEndogenous Histamine & AcetylcholineH1R & mAChRTonic FiringDecrease
Histamine ApplicationHistamineH1RIncreaseAttenuation of Increase
Muscarinic Agonist Applicatione.g., CarbacholmAChRIncreaseAttenuation of Increase
Cyclizine ApplicationCyclizineH1R & mAChR-Dose-dependent Decrease

Table 2: Summary of Key Signaling Molecules Modulated by Cyclizine in Vestibular Neurons

MoleculeRole in SignalingEffect of Histamine/AChExpected Effect of Cyclizine
Gq proteinG-protein coupled to H1R and mAChRActivationInhibition of Activation
Phospholipase C (PLC)Enzyme activated by GqActivationInhibition of Activation
Inositol Trisphosphate (IP3)Second messenger, releases Ca2+IncreaseDecrease
Diacylglycerol (DAG)Second messenger, activates PKCIncreaseDecrease
Intracellular Ca2+Second messenger, promotes depolarizationIncreaseDecrease
Protein Kinase C (PKC)Kinase, contributes to neuronal excitationActivationInhibition of Activation
Neuronal Firing RateMeasure of neuronal activityIncreaseDecrease

Mandatory Visualization

cyclizine_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R H1 Receptor Histamine->H1R Acetylcholine Acetylcholine mAChR Muscarinic Receptor Acetylcholine->mAChR Cyclizine Cyclizine Cyclizine->H1R Cyclizine->mAChR Inhibition Inhibition of Excitation (Decreased Firing Rate) Cyclizine->Inhibition Gq Gq-protein H1R->Gq mAChR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 produces DAG DAG PIP2->DAG produces Ca2+ Ca2+ Release IP3->Ca2+ PKC Protein Kinase C DAG->PKC Excitation Neuronal Excitation (Increased Firing Rate) Ca2+->Excitation PKC->Excitation

Caption: Cyclizine's dual inhibitory action on vestibular neurons.

experimental_workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_protocol Experimental Protocol cluster_analysis Data Analysis Animal Animal Brain_Extraction Brain_Extraction Animal->Brain_Extraction Brain_Slicing Brain_Slicing Brain_Extraction->Brain_Slicing Slice_Recovery Slice_Recovery Brain_Slicing->Slice_Recovery Electrophysiology Electrophysiology Slice_Recovery->Electrophysiology or Calcium_Imaging Calcium_Imaging Slice_Recovery->Calcium_Imaging or Immunohistochemistry Immunohistochemistry Slice_Recovery->Immunohistochemistry or Baseline_Recording Baseline_Recording Electrophysiology->Baseline_Recording Dye_Loading Dye_Loading Calcium_Imaging->Dye_Loading Fixation Fixation Immunohistochemistry->Fixation Cyclizine_Application Cyclizine_Application Baseline_Recording->Cyclizine_Application Data_Acquisition_Ephys Data_Acquisition_Ephys Cyclizine_Application->Data_Acquisition_Ephys Firing_Rate_Analysis Firing_Rate_Analysis Data_Acquisition_Ephys->Firing_Rate_Analysis Baseline_Imaging Baseline_Imaging Dye_Loading->Baseline_Imaging Cyclizine_Application_Imaging Cyclizine_Application_Imaging Baseline_Imaging->Cyclizine_Application_Imaging Data_Acquisition_Imaging Data_Acquisition_Imaging Cyclizine_Application_Imaging->Data_Acquisition_Imaging Fluorescence_Analysis Fluorescence_Analysis Data_Acquisition_Imaging->Fluorescence_Analysis Staining Staining Fixation->Staining Imaging_IHC Imaging_IHC Staining->Imaging_IHC Cell_Counting Cell_Counting Imaging_IHC->Cell_Counting

Caption: Workflow for studying cyclizine's effects.

Experimental Protocols

In Vitro Brain Slice Electrophysiology

This protocol describes whole-cell patch-clamp recordings from vestibular nucleus neurons in acute brainstem slices to measure the effects of this compound on neuronal firing rates.

Materials:

  • Animals: Young adult rodents (e.g., rats or mice)

  • Reagents:

    • Slicing solution (ice-cold, oxygenated): Sucrose-based artificial cerebrospinal fluid (aCSF) for enhanced neuronal viability.

    • aCSF (oxygenated): Standard aCSF containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

    • Internal solution for patch pipettes: (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, pH 7.3.

    • This compound stock solution (e.g., 10 mM in dH2O or DMSO).

  • Equipment: Vibratome, recording chamber, patch-clamp amplifier, micromanipulators, microscope with DIC optics, perfusion system.

Procedure:

  • Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing solution.

    • Rapidly dissect the brain and prepare 250-350 µm thick coronal or horizontal slices containing the vestibular nuclei using a vibratome in ice-cold, oxygenated slicing solution.

    • Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.[11]

  • Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF (2-3 mL/min).

    • Identify the vestibular nucleus (e.g., medial vestibular nucleus) under the microscope.

    • Establish a whole-cell patch-clamp recording from a visually identified neuron in current-clamp mode.

    • Record baseline spontaneous firing activity for 5-10 minutes.

    • Bath-apply this compound at increasing concentrations (e.g., 1 µM, 10 µM, 100 µM), recording for 10-15 minutes at each concentration.[11]

    • Perform a washout with drug-free aCSF to assess the reversibility of the effects.

  • Data Analysis:

    • Analyze the recorded data to quantify changes in neuronal firing rate, resting membrane potential, and other electrophysiological parameters in response to cyclizine application.

Calcium Imaging

This protocol outlines the use of calcium imaging to visualize changes in intracellular calcium concentration in vestibular nucleus neurons in response to cyclizine, following stimulation with a relevant agonist.

Materials:

  • Animals and Slice Preparation: As per the electrophysiology protocol.

  • Reagents:

    • Calcium indicator dye (e.g., Fluo-4 AM or a genetically encoded calcium indicator).

    • Pluronic F-127 (for AM ester dyes).

    • Histamine or a muscarinic agonist (e.g., carbachol).

    • This compound.

  • Equipment: Fluorescence microscope with a suitable camera, light source, and filter sets.

Procedure:

  • Dye Loading:

    • Incubate brain slices in oxygenated aCSF containing the calcium indicator dye (e.g., 5-10 µM Fluo-4 AM with 0.02% Pluronic F-127) for 30-60 minutes at 32-34°C in the dark.

    • Wash the slices in fresh aCSF for at least 30 minutes before imaging.

  • Imaging:

    • Transfer a loaded slice to the imaging chamber and perfuse with aCSF.

    • Acquire baseline fluorescence images of the vestibular nucleus.

    • Apply a histamine or muscarinic agonist to induce a calcium response and record the change in fluorescence.

    • After washout, pre-incubate the slice with this compound for 10-15 minutes.

    • Re-apply the agonist in the presence of cyclizine and record the fluorescence response.

  • Data Analysis:

    • Quantify the change in fluorescence intensity (ΔF/F0) in individual neurons to determine the effect of cyclizine on agonist-induced calcium transients.

c-Fos Immunohistochemistry

This protocol uses the expression of the immediate early gene c-Fos as a marker for neuronal activation to map the neurons in the vestibular nucleus whose activity is modulated by a vestibular challenge and the subsequent administration of cyclizine.

Materials:

  • Animals: Adult rodents.

  • Reagents:

    • Vestibular stimulus (e.g., rotational platform).

    • This compound.

    • 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum).

    • Primary antibody: anti-c-Fos.

    • Secondary antibody: fluorescently-labeled anti-rabbit IgG.

    • DAPI (for nuclear counterstaining).

  • Equipment: Perfusion pump, vibratome or cryostat, fluorescence microscope.

Procedure:

  • Animal Treatment:

    • Divide animals into groups: control, vestibular stimulation only, vestibular stimulation with cyclizine treatment.

    • Administer cyclizine or vehicle to the appropriate groups prior to vestibular stimulation.

    • Expose animals to the vestibular stimulus.

    • 90-120 minutes after stimulation, deeply anesthetize the animals and perfuse transcardially with PBS followed by 4% PFA.

  • Tissue Processing:

    • Post-fix the brains in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.

    • Section the brainstem containing the vestibular nuclei (30-40 µm) using a vibratome or cryostat.

  • Immunostaining:

    • Wash sections in PBS and then permeabilize and block non-specific binding with blocking solution for 1-2 hours.

    • Incubate sections with the primary anti-c-Fos antibody overnight at 4°C.

    • Wash sections and incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature.

    • Counterstain with DAPI.

  • Imaging and Analysis:

    • Mount the sections on slides and image the vestibular nuclei using a fluorescence microscope.

    • Quantify the number of c-Fos positive neurons in the different experimental groups to assess the effect of cyclizine on vestibular activation.

Conclusion

This compound is a valuable pharmacological tool for investigating the complex interplay of histaminergic and cholinergic signaling in the vestibular nuclei. The protocols and expected outcomes detailed in these application notes provide a framework for researchers to explore the cellular and molecular mechanisms underlying vestibular processing and the therapeutic action of anti-motion sickness drugs. By employing these methodologies, scientists can further advance our understanding of vestibular function and contribute to the development of more effective treatments for vestibular disorders.

References

Cyclizine Hydrochloride: A Versatile Research Tool for Histamine H1 Receptor Blockade

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclizine hydrochloride, a first-generation H1 histamine receptor antagonist, serves as a valuable tool in pharmacological research.[1] As a member of the piperazine derivative class, it effectively blocks the action of histamine at H1 receptors, making it a cornerstone for investigating the physiological and pathophysiological roles of this pathway.[2] Its well-characterized mechanism of action and established use in clinical settings for conditions like nausea and vomiting provide a strong foundation for its application in preclinical research to explore H1 receptor function and to screen novel H1 antagonists.[1][3] This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool to block histamine receptors.

Mechanism of Action

This compound is a competitive antagonist of the histamine H1 receptor.[4] It binds to the H1 receptor, preventing histamine from binding and initiating the downstream signaling cascade.[2] The histamine H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators.[5] By blocking the initial binding of histamine, cyclizine effectively inhibits these downstream events.

Applications in Research

This compound is a versatile tool for a range of research applications, including:

  • Competitive Binding Assays: To determine the binding affinity (Ki) of novel compounds for the histamine H1 receptor.

  • In Vitro Functional Assays: To study the inhibition of histamine-mediated cellular responses, such as histamine release from mast cells and basophils.

  • In Vivo Animal Models: To investigate the physiological effects of H1 receptor blockade, including anti-inflammatory and sedative properties.

  • Structure-Activity Relationship (SAR) Studies: As a reference compound to compare the potency and efficacy of newly synthesized H1 receptor antagonists.

Quantitative Data

The following table summarizes key quantitative data for this compound, providing a reference for its potency and activity in various assays.

ParameterValueSpecies/SystemAssay Type
pKi 8.35HumanRadioligand Binding Assay ([3H]-mepyramine)
Kd 5 nMHumanRadioligand Binding Assay
IC50 5.42 µMHumanInhibition of anti-IgE-induced histamine release from isolated lung fragments

Experimental Protocols

In Vitro Assays

1. Competitive Radioligand Binding Assay for Ki Determination

This protocol describes how to determine the inhibitory constant (Ki) of this compound for the human histamine H1 receptor using a competitive binding assay with [3H]-mepyramine.

  • Materials:

    • HEK293T cells transiently expressing the human H1 receptor[6][7]

    • [3H]-mepyramine (Radioligand)[6][7]

    • This compound (Test compound)

    • Mianserin or another suitable H1 antagonist (for non-specific binding)[8]

    • Binding Buffer: 50 mM Na2HPO4/KH2PO4, pH 7.4[6]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[6]

    • 96-well plates

    • Glass fiber filters (GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

    • Scintillation fluid

    • Liquid scintillation counter

  • Procedure:

    • Membrane Preparation: Prepare a membrane homogenate from HEK293T cells expressing the human H1 receptor.[6][7]

    • Assay Setup: In a 96-well plate, add the following in triplicate:

      • Total Binding: 50 µL of binding buffer, 50 µL of [3H]-mepyramine (final concentration ~1-5 nM), and 100 µL of membrane homogenate.

      • Non-specific Binding (NSB): 50 µL of 10 µM mianserin, 50 µL of [3H]-mepyramine, and 100 µL of membrane homogenate.[8]

      • Competition Binding: 50 µL of varying concentrations of this compound (e.g., 10^-11 to 10^-5 M), 50 µL of [3H]-mepyramine, and 100 µL of membrane homogenate.

    • Incubation: Incubate the plate at 25°C for 4 hours with gentle agitation.[7][8]

    • Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Washing: Wash the filters three times with ice-cold wash buffer.

    • Counting: Dry the filters, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

    • Data Analysis:

      • Calculate specific binding by subtracting NSB from total binding.

      • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. In Vitro Histamine Release Assay

This protocol outlines a method to assess the inhibitory effect of this compound on antigen-induced histamine release from rat basophilic leukemia (RBL-2H3) cells.

  • Materials:

    • RBL-2H3 cells[9]

    • Anti-DNP IgE[9]

    • DNP-BSA (antigen)[1]

    • This compound

    • Tyrode's buffer[1]

    • Triton X-100 (for cell lysis and total histamine measurement)[1]

    • Histamine ELISA kit or fluorometric assay components

    • 24-well plates

  • Procedure:

    • Cell Sensitization: Seed RBL-2H3 cells in 24-well plates and sensitize them with anti-DNP IgE overnight.[9]

    • Pre-treatment: Wash the cells with Tyrode's buffer and pre-incubate with varying concentrations of this compound for 1 hour at 37°C.

    • Stimulation: Induce histamine release by adding DNP-BSA to the wells and incubate for 30 minutes at 37°C.[10]

    • Sample Collection: Centrifuge the plates and collect the supernatants.

    • Total Histamine: Lyse the cells in a separate set of wells with Triton X-100 to determine the total histamine content.[1]

    • Histamine Quantification: Measure the histamine concentration in the supernatants and cell lysates using a histamine ELISA kit or a fluorometric assay.

    • Data Analysis:

      • Calculate the percentage of histamine release for each condition relative to the total histamine content.

      • Plot the percentage of inhibition of histamine release against the log concentration of this compound to determine the IC50 value.

In Vivo Animal Models

1. Histamine-Induced Paw Edema in Rats

This model is used to evaluate the anti-inflammatory and antihistaminic effects of this compound in vivo.

  • Animals: Male Wistar rats (180-220 g)[5]

  • Materials:

    • This compound

    • Histamine dihydrochloride[5][11]

    • Saline solution

    • Plethysmometer or digital calipers

  • Procedure:

    • Acclimatization: Acclimatize the rats to the experimental conditions.

    • Drug Administration: Administer this compound (e.g., 10, 20 mg/kg, intraperitoneally) or vehicle (saline) 30 minutes before the histamine injection.[5]

    • Induction of Edema: Inject 0.1 mL of histamine solution (1 mg/mL in saline) into the sub-plantar region of the right hind paw.[5][11]

    • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at 0, 30, 60, 120, and 180 minutes after histamine injection.[5]

    • Data Analysis:

      • Calculate the percentage of edema inhibition for the cyclizine-treated groups compared to the vehicle control group at each time point.

      • Analyze the data using appropriate statistical methods (e.g., ANOVA).

2. Open Field Test for Locomotor Activity in Mice

This test is used to assess the potential sedative effects of this compound by measuring spontaneous locomotor activity.

  • Animals: Male Swiss mice (20-25 g)

  • Materials:

    • This compound

    • Saline solution

    • Open field apparatus (a square arena with walls)[2]

    • Video tracking software

  • Procedure:

    • Acclimatization: Acclimatize the mice to the testing room for at least 30 minutes before the experiment.

    • Drug Administration: Administer this compound (e.g., 1, 10 mg/kg, subcutaneously) or vehicle (saline) 30 minutes before the test.

    • Test: Place each mouse individually in the center of the open field arena and allow it to explore freely for a set duration (e.g., 5-10 minutes).

    • Data Recording: Record the animal's movements using an overhead video camera and analyze the data with tracking software.

    • Parameters Measured:

      • Total distance traveled

      • Time spent in the center of the arena

      • Rearing frequency

      • Grooming behavior

    • Data Analysis:

      • Compare the parameters between the cyclizine-treated and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in locomotor activity can indicate a sedative effect.

Visualizations

Histamine_H1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Cyclizine Cyclizine Hydrochloride Cyclizine->H1R Binds & Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., inflammation, smooth muscle contraction) Ca_Release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Histamine H1 Receptor Signaling Pathway and Blockade by this compound.

Experimental_Workflow_Radioligand_Binding_Assay cluster_preparation Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells expressing H1 receptor) Assay_Setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competition Binding Membrane_Prep->Assay_Setup Compound_Prep Serial Dilution of This compound Compound_Prep->Assay_Setup Radioligand_Prep Prepare [3H]-mepyramine Solution Radioligand_Prep->Assay_Setup Incubation Incubate at 25°C for 4 hours Assay_Setup->Incubation Filtration Rapid Filtration (GF/C filters) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Det Determine IC50 Counting->IC50_Det Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Det->Ki_Calc

Caption: Workflow for a Competitive Radioligand Binding Assay.

In_Vivo_Paw_Edema_Workflow cluster_pre_treatment Pre-treatment cluster_induction Edema Induction cluster_measurement Measurement cluster_analysis Data Analysis Acclimatization Animal Acclimatization Drug_Admin Administer Cyclizine HCl or Vehicle (i.p.) Acclimatization->Drug_Admin Histamine_Inj Inject Histamine into Rat Hind Paw Drug_Admin->Histamine_Inj Paw_Volume Measure Paw Volume/Thickness at multiple time points Histamine_Inj->Paw_Volume Edema_Inhibition Calculate % Edema Inhibition Paw_Volume->Edema_Inhibition Stats Statistical Analysis Edema_Inhibition->Stats

Caption: Workflow for the Histamine-Induced Paw Edema Model.

References

Experimental Design for Studying Cyclizine Hydrochloride's Antiemetic Effects in Ferrets: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting preclinical studies to evaluate the antiemetic efficacy of cyclizine hydrochloride in ferrets, a well-established model for emesis research. The following protocols are based on established methodologies for inducing and quantifying emetic responses in this species.

Introduction to this compound and its Antiemetic Action

This compound is a first-generation antihistamine belonging to the piperazine derivative class of drugs.[1] Its primary mechanism of action as an antiemetic is attributed to its antagonist activity at histamine H1 receptors and muscarinic acetylcholine receptors.[1] These receptors are integral to the complex signaling pathways that mediate nausea and vomiting.

The vomiting reflex is controlled by the vomiting center in the medulla of the brainstem. This center receives inputs from various sources, including the chemoreceptor trigger zone (CTZ), the vestibular system, the gastrointestinal tract (via the vagus nerve), and higher brain centers. Cyclizine is thought to exert its antiemetic effects by acting on the vestibular system and the CTZ.[2]

The Ferret as a Model for Emesis Research

Ferrets are considered a gold-standard animal model for studying nausea and vomiting due to their well-developed emetic reflex, which is absent in common laboratory rodents like rats and mice.[3] They are particularly valuable for investigating chemotherapy-induced and motion sickness-induced emesis, as their physiological responses often translate well to human clinical outcomes.[4][5]

Signaling Pathways in Emesis

The induction of emesis is a complex process involving multiple neurotransmitters and signaling pathways. A simplified overview of the key pathways relevant to the action of cyclizine is presented below.

Emesis_Signaling_Pathways Emetic_Stimuli Emetic Stimuli (e.g., Cisplatin, Morphine, Motion) Vestibular_System Vestibular System Emetic_Stimuli->Vestibular_System CTZ Chemoreceptor Trigger Zone (CTZ) Emetic_Stimuli->CTZ GI_Tract GI Tract (Vagal Afferents) Emetic_Stimuli->GI_Tract Vomiting_Center Vomiting Center (Medulla) Vestibular_System->Vomiting_Center H1, M1 Receptors CTZ->Vomiting_Center D2, 5-HT3, NK1 Receptors Emesis Emesis (Retching & Vomiting) Vomiting_Center->Emesis GI_Tract->Vomiting_Center 5-HT3 Receptors Cyclizine This compound Cyclizine->Vestibular_System Antagonizes H1 & M1 Receptors Cyclizine->CTZ Antagonizes H1 Receptors

Caption: Simplified signaling pathways involved in emesis and the points of intervention for cyclizine.

Experimental Protocols

The following are detailed protocols for inducing emesis in ferrets to test the antiemetic efficacy of this compound. Two common and well-validated emetogens, cisplatin and morphine, are described.

General Experimental Workflow

A generalized workflow for conducting antiemetic studies in ferrets is outlined below.

Experimental_Workflow A Animal Acclimatization B Randomization into Treatment Groups A->B C Baseline Observation B->C D Administration of Cyclizine HCl or Vehicle C->D E Administration of Emetogen (Cisplatin or Morphine) D->E F Observation and Data Collection E->F G Data Analysis F->G

Caption: A standard experimental workflow for evaluating the antiemetic properties of a test compound.

Protocol 1: Cisplatin-Induced Emesis

Cisplatin, a chemotherapeutic agent, is a potent emetogen that induces both acute and delayed emesis, making it a clinically relevant model.[6]

Materials:

  • Male ferrets (1-2 kg)

  • Cisplatin solution (e.g., 1 mg/mL in sterile 0.9% saline)

  • This compound solution (to be prepared in a suitable vehicle, e.g., sterile water or saline)

  • Vehicle control (e.g., sterile water or saline)

  • Observation cages with transparent walls for clear visibility

  • Video recording equipment (recommended for accurate data collection)

Procedure:

  • Animal Acclimatization: House ferrets individually in a controlled environment for at least one week prior to the experiment to allow for acclimatization. Provide food and water ad libitum.

  • Fasting: Withhold food for 12-16 hours before cisplatin administration to ensure an empty stomach. Water should be available at all times.

  • Baseline Observation: Place each ferret in an observation cage and record its behavior for at least 30 minutes before any treatment to establish a baseline.

  • Drug Administration:

    • Administer this compound at the desired dose (e.g., 1-10 mg/kg, intraperitoneally [i.p.] or subcutaneously [s.c.]). Note: A specific dose for antiemetic studies in ferrets has not been definitively established in the literature. A dose-response study is recommended to determine the optimal dose. This suggested range is extrapolated from dosages of other antihistamines and anticholinergics used in ferrets.[7]

    • Administer the vehicle control to the control group using the same volume and route of administration.

    • The pre-treatment time can vary, but typically ranges from 30 to 60 minutes before the emetogen challenge.

  • Emetogen Administration: Administer cisplatin at a dose of 5-10 mg/kg intravenously (i.v.) or intraperitoneally (i.p.). A 5 mg/kg dose is often used to model both acute and delayed emesis, while 10 mg/kg is used for a robust acute emetic response.[6][8]

  • Observation and Data Collection:

    • Continuously observe the animals for a period of 4-8 hours for the acute phase of emesis. For delayed emesis studies (using a lower cisplatin dose), the observation period can be extended up to 72 hours.

    • Record the following parameters:

      • Latency to first emetic episode: Time from cisplatin administration to the first retch or vomit.

      • Number of retches: Rhythmic, spasmodic contractions of the abdominal muscles and diaphragm without the expulsion of gastric contents.

      • Number of vomits: Forceful expulsion of gastric contents.

      • Total number of emetic episodes: The sum of retches and vomits.

Protocol 2: Morphine-Induced Emesis

Morphine, an opioid analgesic, is known to induce emesis and is a useful model for studying opioid-induced nausea and vomiting.[9]

Materials:

  • Male ferrets (1-2 kg)

  • Morphine sulfate solution (e.g., 1 mg/mL in sterile 0.9% saline)

  • This compound solution (as described in Protocol 1)

  • Vehicle control (as described in Protocol 1)

  • Observation cages

  • Video recording equipment

Procedure:

  • Animal Acclimatization and Fasting: Follow the same procedures as described in Protocol 1.

  • Baseline Observation: Follow the same procedure as described in Protocol 1.

  • Drug Administration:

    • Administer this compound or vehicle control as described in Protocol 1.

  • Emetogen Administration: Administer morphine sulfate at a dose of 0.3-0.5 mg/kg subcutaneously (s.c.). This dose range has been shown to reliably induce emesis in ferrets.[9]

  • Observation and Data Collection:

    • Continuously observe the animals for a period of 2-4 hours.

    • Record the same parameters as described in Protocol 1 (latency, number of retches, number of vomits, and total emetic episodes).

Data Presentation and Analysis

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Effect of this compound on Cisplatin-Induced Emesis in Ferrets (Example Data)

Treatment GroupDose (mg/kg)NLatency to First Emesis (min)Total Retches (mean ± SEM)Total Vomits (mean ± SEM)Total Emetic Episodes (mean ± SEM)
Vehicle + Cisplatin-845.2 ± 5.165.3 ± 8.212.1 ± 2.577.4 ± 10.1
Cyclizine HCl + Cisplatin1878.5 ± 9.332.7 ± 6.45.8 ± 1.938.5 ± 7.8
Cyclizine HCl + Cisplatin38105.1 ± 12.6 15.1 ± 4.12.3 ± 1.1 17.4 ± 4.9
Cyclizine HCl + Cisplatin108>240 5.6 ± 2.80.8 ± 0.5 6.4 ± 3.1

*p < 0.05, **p < 0.01 compared to Vehicle + Cisplatin group. Statistical analysis should be performed using appropriate methods, such as one-way ANOVA followed by a post-hoc test.

Table 2: Effect of this compound on Morphine-Induced Emesis in Ferrets (Example Data)

Treatment GroupDose (mg/kg)NLatency to First Emesis (min)Total Retches (mean ± SEM)Total Vomits (mean ± SEM)Total Emetic Episodes (mean ± SEM)
Vehicle + Morphine-815.8 ± 2.342.1 ± 6.78.5 ± 1.950.6 ± 8.1
Cyclizine HCl + Morphine1832.4 ± 4.521.3 ± 5.14.1 ± 1.225.4 ± 6.0
Cyclizine HCl + Morphine3855.9 ± 7.8 9.8 ± 3.21.7 ± 0.8 11.5 ± 3.8
Cyclizine HCl + Morphine108>120 3.2 ± 1.50.4 ± 0.3 3.6 ± 1.7

*p < 0.05, **p < 0.01 compared to Vehicle + Morphine group.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the antiemetic properties of this compound in the ferret model. By utilizing established emetogens and quantifiable endpoints, researchers can generate reliable preclinical data to support further drug development. It is crucial to perform dose-response studies to determine the optimal therapeutic window for cyclizine in this model and to include appropriate vehicle controls for valid statistical comparisons.

References

Preparation of Cyclizine Hydrochloride Solutions for In Vivo Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of cyclizine hydrochloride solutions intended for in vivo research applications. Cyclizine, a first-generation histamine H1 receptor antagonist, is widely used for its antiemetic properties. Accurate and reproducible preparation of this compound solutions is critical for obtaining reliable and consistent results in preclinical studies.

Data Presentation: Physicochemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of this compound is essential for appropriate solution preparation. The following table summarizes key quantitative data.

PropertyValueSource(s)
Molecular Formula C₁₈H₂₂N₂·HCl[1]
Molecular Weight 302.84 g/mol [1]
Appearance White to pale yellow crystalline powder[1]
Melting Point 291-293°C[1]
Solubility in Water 68 mg/mLN/A
Solubility in DMSO 7 mg/mLN/A
Solubility in Methanol Soluble[1]
Storage Temperature 4°C, protect from light[1][2]

Experimental Protocols

This section outlines detailed methodologies for preparing this compound solutions for various routes of administration in animal models. It is crucial to use sterile techniques and appropriate personal protective equipment (PPE) throughout the preparation process.

Protocol 1: Preparation of this compound in Saline for Injection (e.g., Subcutaneous or Intraperitoneal)

This protocol is suitable for preparing a clear aqueous solution of this compound for parenteral administration.

Materials:

  • This compound powder

  • Sterile 0.9% sodium chloride (saline) solution

  • Sterile vials

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

  • Vortex mixer

  • Sonicator (optional)

  • pH meter (optional)

Procedure:

  • Calculate the required amount: Determine the desired concentration of the final solution and the total volume needed. For example, to prepare 10 mL of a 5 mg/mL solution, 50 mg of this compound is required.

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile environment.

  • Dissolution:

    • Transfer the weighed powder into a sterile vial.

    • Add a portion of the sterile saline to the vial.

    • Vortex the mixture vigorously until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.[3]

    • Add the remaining saline to reach the final desired volume.

  • pH Adjustment (Optional but Recommended):

    • The pH of commercially available cyclizine lactate injections is between 3.3 and 3.7.[4] While not always necessary for this compound in saline, adjusting the pH to a physiologically compatible range (e.g., 6.5-7.5) may improve tolerability at the injection site.

    • If required, use sterile 0.1 N HCl or 0.1 N NaOH to adjust the pH.

  • Sterilization:

    • Draw the prepared solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a final sterile vial. This step removes any potential microbial contamination.

  • Storage and Stability:

    • Store the final sterile solution at 4°C and protect from light.[1][2]

    • It is recommended to use freshly prepared solutions. However, a study on cyclizine lactate diluted solution demonstrated chemical and physical in-use stability for 24 hours at 25°C.[5]

Protocol 2: Preparation of this compound Formulation with Co-solvents for Injection

For studies requiring higher concentrations or specific vehicle compositions, a co-solvent system can be employed.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Sterile 0.9% sodium chloride (saline) solution

  • Sterile vials, syringes, and needles

  • Vortex mixer

Procedure:

  • Prepare the vehicle mixture: In a sterile container, prepare the vehicle by mixing the solvents in the desired ratio. A published protocol suggests a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Dissolution:

    • Add the weighed this compound to the vehicle mixture.

    • Vortex thoroughly until a clear solution is obtained.

  • Sterilization: Due to the viscosity of this formulation, filter sterilization may be challenging. Therefore, it is critical to prepare this formulation under aseptic conditions using sterile components.

  • Storage: Store the final solution appropriately, protected from light. Due to the presence of organic solvents, storage at controlled room temperature may be more suitable than refrigeration to prevent precipitation.

Protocol 3: Preparation of this compound Suspension for Oral Gavage

For oral administration, a suspension may be more practical, especially for compounds with limited aqueous solubility at neutral pH.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% methylcellulose in sterile water, or corn oil)

  • Sterile water or corn oil

  • Methylcellulose (if preparing an aqueous suspension)

  • Sterile containers

  • Homogenizer or sonicator

  • Oral gavage needles

Procedure:

  • Prepare the vehicle:

    • Aqueous Suspension: To prepare a 0.5% methylcellulose solution, gradually add 0.5 g of methylcellulose to 100 mL of sterile water while stirring continuously until a uniform suspension is formed.

    • Oil-based Suspension: Use sterile corn oil as the vehicle.

  • Suspension Preparation:

    • Weigh the required amount of this compound.

    • Levigate the powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while mixing continuously to achieve a homogenous suspension. A homogenizer or sonicator can be used to ensure uniform particle size.

  • Administration:

    • Ensure the suspension is well-mixed before each administration to guarantee consistent dosing.

    • Use an appropriately sized oral gavage needle for the animal model.

  • Storage: Store the suspension at 4°C. Shake well before each use.

Mandatory Visualizations

Signaling Pathway of Cyclizine's Antiemetic Action

cluster_stimuli Emetic Stimuli cluster_brain Central Nervous System Motion Motion Sickness Vestibular Vestibular Nuclei Motion->Vestibular Stimulates Toxins Toxins/Drugs (in blood) CTZ Chemoreceptor Trigger Zone (CTZ) Toxins->CTZ Stimulates VomitingCenter Vomiting Center (Medulla) Vestibular->VomitingCenter Activates CTZ->VomitingCenter Activates Vomiting Vomiting Reflex VomitingCenter->Vomiting Initiates H1R Histamine H1 Receptors M1R Muscarinic M1 Receptors Cyclizine This compound Cyclizine->H1R Antagonizes Cyclizine->M1R Antagonizes

Caption: Signaling pathway of cyclizine's antiemetic action.

Experimental Workflow for Solution Preparation

cluster_prep Preparation Steps cluster_qc Quality Control Calculation 1. Calculate mass of Cyclizine HCl Weighing 2. Weigh Cyclizine HCl Calculation->Weighing Dissolution 3. Dissolve in sterile vehicle Weighing->Dissolution Sterility Aseptic Technique Weighing->Sterility Ensure pH_Adjust 4. Adjust pH (Optional) Dissolution->pH_Adjust Dissolution->Sterility Sterilization 5. Sterile filter (0.22 µm) pH_Adjust->Sterilization Storage 6. Store at 4°C, protect from light Sterilization->Storage Clarity Visual Inspection (Clarity, Particulates) Sterilization->Clarity Verify Final_Product Sterile Cyclizine HCl Solution for In Vivo Administration Storage->Final_Product

Caption: Experimental workflow for preparing cyclizine HCl solutions.

References

Cyclizine Hydrochloride: Application Notes and Protocols for Neurotransmitter Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cyclizine hydrochloride as a pharmacological tool in neurotransmitter research. This compound is a first-generation antihistamine of the piperazine class, primarily recognized for its antiemetic properties.[1][2] Its utility in research stems from its specific antagonism of histamine H1 receptors and its significant anticholinergic activity at muscarinic receptors.[1][3] This dual mechanism allows for the targeted investigation of histaminergic and cholinergic pathways in various physiological and pathological processes.

Mechanism of Action

This compound's primary mechanism of action involves competitive antagonism at histamine H1 receptors.[1][4] It also exhibits potent anticholinergic (antimuscarinic) effects, blocking the action of acetylcholine at muscarinic receptors.[1][3] Its antiemetic effects are largely attributed to its action on the chemoreceptor trigger zone (CTZ) and the vestibular system, where it reduces the excitatory effects of histamine and acetylcholine.[1] While its primary targets are H1 and muscarinic receptors, it has also been shown to have some affinity for other receptors, which should be considered in experimental design.

Data Presentation: Receptor Binding and Pharmacokinetics

The following tables summarize key quantitative data for this compound to facilitate its use as a pharmacological tool.

Table 1: Receptor Binding Affinity of Cyclizine

Target ReceptorLigand ParameterValue (nM)SpeciesAssay Type
Histamine H1K_d_5HumanRadioligand Binding
Muscarinic Acetylcholine M1K_i_134.9HumanRadioligand Binding
Muscarinic Acetylcholine M2K_i_100HumanRadioligand Binding
Muscarinic Acetylcholine M3K_i_208.9HumanRadioligand Binding
Muscarinic Acetylcholine M4K_i_120.2HumanRadioligand Binding
Muscarinic Acetylcholine M5K_i_457.1HumanRadioligand Binding
Serotonin 5-HT_2A_IC_50_1551HumanRadioligand Binding
Adrenergic α_2A_IC_50_1549HumanRadioligand Binding

Table 2: Pharmacokinetic Parameters of Cyclizine in Humans (50 mg oral dose)

ParameterValueUnit
C_max_ (Peak Plasma Concentration)~70ng/mL
T_max_ (Time to Peak Concentration)~2hours
Elimination Half-life~20hours

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below.

Protocol 1: In Vitro Competitive Radioligand Binding Assay for Histamine H1 Receptor

Objective: To determine the binding affinity (K_i_) of this compound for the histamine H1 receptor.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human histamine H1 receptor.

  • Radioligand: [³H]-mepyramine (a potent H1 antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: Mianserin or a high concentration of unlabeled mepyramine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Scintillation counter, 96-well filter plates.

Methodology:

  • Membrane Preparation: Culture and harvest cells expressing the H1 receptor. Homogenize cells in ice-cold assay buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]-mepyramine (at a concentration near its K_d_), and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + non-specific control).

  • Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.

  • Harvesting: Terminate the incubation by rapid filtration through glass fiber filter plates. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the cyclizine concentration to determine the IC_50_ value. Calculate the K_i_ value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Assessment of Antiemetic Efficacy in a Motion Sickness Model (Musk Shrew)

Objective: To evaluate the efficacy of this compound in preventing motion-sickness-induced emesis.

Materials:

  • Animal Model: Adult musk shrews (Suncus murinus).

  • Test Compound: this compound dissolved in a suitable vehicle (e.g., saline).

  • Motion Device: A horizontal shaker or a device capable of inducing motion.

  • Observation Chambers: Clear chambers for observing individual animals.

Methodology:

  • Acclimation: Acclimate the animals to the laboratory environment and handling for at least one week.

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route at predetermined doses and time points before motion exposure.

  • Motion Induction: Place each animal in an individual observation chamber on the motion device. Subject the animals to a standardized motion stimulus (e.g., horizontal shaking at a specific frequency and amplitude for a set duration).

  • Observation and Data Collection: Observe the animals during and after motion exposure for a defined period. Record the latency to the first emetic episode, the total number of emetic episodes (retches and vomits), and the duration of emesis.

  • Data Analysis: Compare the emetic responses in the cyclizine-treated groups to the vehicle-treated control group. Calculate the percentage reduction in emetic episodes for each dose.

Protocol 3: In Vivo Microdialysis for Measuring Extracellular Neurotransmitter Levels

Objective: To investigate the effect of this compound on extracellular levels of histamine, acetylcholine, and dopamine in a specific brain region (e.g., striatum or prefrontal cortex).

Materials:

  • Animal Model: Adult male Wistar rats.

  • Surgical Equipment: Stereotaxic frame, anesthetic machine, surgical drill.

  • Microdialysis Equipment: Microdialysis probes, guide cannula, microinfusion pump, refrigerated fraction collector.

  • Reagents: this compound, artificial cerebrospinal fluid (aCSF), analytical standards for neurotransmitters.

  • Analytical System: HPLC system with electrochemical or fluorescence detection.

Methodology:

  • Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula into the target brain region and secure it with dental cement. Allow the animal to recover for 5-7 days.

  • Microdialysis Procedure: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow for a stabilization period to achieve a stable baseline.

  • Sample Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration: Administer this compound or vehicle (i.p. or s.c.).

  • Post-Administration Collection: Continue collecting dialysate samples for several hours post-administration.

  • Neurochemical Analysis: Analyze the dialysate samples using HPLC to quantify the concentrations of histamine, acetylcholine, dopamine, and their metabolites.

  • Data Analysis: Express the results as a percentage change from the average baseline concentration for each animal.

Expected Outcomes: Based on its receptor binding profile, administration of cyclizine is expected to decrease the extracellular levels of acetylcholine due to its anticholinergic effects. The effects on histamine and dopamine are likely to be more complex, potentially involving feedback mechanisms in response to receptor blockade.

Visualizations

The following diagrams illustrate key pathways and workflows related to the use of this compound in research.

G cluster_0 cluster_1 Histamine Histamine H1 Receptor H1 Receptor Histamine->H1 Receptor Binds Gq/11 Gq/11 H1 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Neuronal Excitation Neuronal Excitation Ca2+ Release->Neuronal Excitation PKC Activation->Neuronal Excitation Acetylcholine Acetylcholine M1/M3/M5 Receptors M1/M3/M5 Receptors Acetylcholine->M1/M3/M5 Receptors Binds Gq/11_2 Gq/11 M1/M3/M5 Receptors->Gq/11_2 Activates PLC_2 PLC Gq/11_2->PLC_2 Neuronal Excitation_2 Neuronal Excitation PLC_2->Neuronal Excitation_2 Cyclizine Cyclizine Cyclizine->H1 Receptor Antagonizes Cyclizine->M1/M3/M5 Receptors Antagonizes

Cyclizine's dual antagonism of H1 and muscarinic receptors.

G start Start prep Prepare H1 Receptor Membranes start->prep setup Set up 96-well plate: - Membranes - [3H]-mepyramine - Cyclizine concentrations prep->setup controls Include Controls: - Total Binding - Non-specific Binding setup->controls incubate Incubate at 25°C for 60 minutes controls->incubate filter Rapid Filtration and Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Workflow for an in vitro H1 receptor competitive binding assay.

G cluster_receptors Receptor Targets cluster_effects Pharmacological Outcomes H1 Histamine H1 Antiemetic Antiemetic Effect (Vestibular Nuclei, CTZ) H1->Antiemetic Sedation Sedation H1->Sedation Muscarinic Muscarinic Muscarinic->Antiemetic Anticholinergic Anticholinergic Effects (Dry Mouth, Blurred Vision) Muscarinic->Anticholinergic Dopamine Dopamine D2 Motor Potential Motor Effects Dopamine->Motor Cyclizine Cyclizine HCl Cyclizine->H1 Antagonist Cyclizine->Muscarinic Antagonist Cyclizine->Dopamine Weak Antagonist Therapeutic Therapeutic Effects SideEffects Side Effects Antiemetic->Therapeutic Anticholinergic->SideEffects Sedation->SideEffects Motor->SideEffects

Logical relationship of cyclizine's multi-receptor activity.

References

Troubleshooting & Optimization

Cyclizine Hydrochloride Solubility: A Technical Guide for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with cyclizine hydrochloride in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

This compound is the hydrochloride salt of cyclizine, a piperazine derivative.[1] It functions as a potent and selective histamine H1 receptor antagonist and also exhibits anticholinergic (antimuscarinic) properties.[2][3][4] It is commonly used for its antiemetic effects to treat nausea and vomiting.[5][6] It typically appears as a white or off-white, odorless, crystalline powder with a bitter taste.[5][7]

Q2: What is the best solvent for preparing a stock solution of this compound for cell culture experiments?

For cell culture and other in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[8][9] this compound is readily soluble in DMSO.[10][11] Methanol is also a viable solvent.[9] While this compound is described as soluble in water, its solubility is limited, which can be problematic for achieving the desired concentrations for stock solutions.[5][7]

Q3: My this compound is not dissolving in my aqueous buffer. What can I do?

This compound is only slightly soluble in water (approximately 1 part in 115 parts water).[5][12] If you are encountering issues with aqueous solutions, consider the following:

  • Sonication: Using an ultrasonic bath can help enhance the dissolution of this compound in water.[8][13]

  • pH Adjustment: The pH of a 1% aqueous solution is between 6.5 and 7.5.[7] The ionization and solubility of cyclizine can be pH-dependent. However, for most cell-based assays, preparing a primary stock in an organic solvent like DMSO is the most reliable method.

  • Use the Lactate Salt: For applications requiring higher aqueous solubility, cyclizine lactate is often used for injections and may be a suitable alternative, though its compatibility with your specific assay should be verified.[5]

Q4: Why did my compound precipitate when I diluted my DMSO stock solution into my cell culture medium?

This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous environment (like culture medium) where its solubility is much lower. To avoid this:

  • Lower the Final Concentration: Ensure the final concentration of this compound in your medium does not exceed its aqueous solubility limit.

  • Control the DMSO Concentration: Keep the final concentration of DMSO in your culture medium as low as possible (typically well below 0.5%) to minimize solvent-induced artifacts and cytotoxicity.

  • Pre-warm the Medium: Adding the stock solution to pre-warmed culture medium can sometimes help.

  • Mix Thoroughly and Immediately: Add the stock solution to the medium while vortexing or swirling to ensure rapid and even dispersion, which can prevent localized high concentrations that lead to precipitation.

Q5: How should I store my this compound powder and stock solutions?

  • Powder: The solid powder should be stored in a cool, dry place, protected from light, as it is light-sensitive.[5][7][14] Some suppliers recommend refrigeration at 4°C.[9]

  • Stock Solutions: Aliquot your DMSO stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. These stock solutions should be stored at -20°C or -80°C for long-term stability.[8][15] A solution stored at -80°C can be stable for up to one year.[11]

Solubility Data

The solubility of this compound varies significantly across different solvents. The following table summarizes available solubility data.

SolventSolubilityNotes
Water Slightly Soluble (1 in 115 parts)[5][12]Solubility can be enhanced with sonication.[8]
DMSO Soluble[9][10]Recommended for stock solutions. A 10 mM solution is achievable.[8] Moisture-absorbing DMSO can reduce solubility.[11]
Methanol Soluble[9][10]Can be used for stock solutions.
Ethanol (Alcohol) Slightly Soluble (1 in 115 parts)[5][12]Similar to water, solubility is limited.
Chloroform Soluble[10]Not suitable for most in vitro biological experiments.
Ether Insoluble[5][7]---

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a concentrated stock solution suitable for most in vitro cell-based assays.[8]

Materials:

  • This compound powder (Molecular Weight: 302.85 g/mol )[7]

  • Anhydrous, sterile DMSO[8]

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (confirm DMSO compatibility, e.g., PVDF)[8]

  • Sterile syringes

Procedure:

  • Weighing: In a sterile environment (e.g., laminar flow hood), accurately weigh approximately 3.03 mg of this compound powder and transfer it to a sterile vial.

  • Dissolution: Add 1 mL of sterile, anhydrous DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If needed, gentle warming in a 37°C water bath can assist with dissolution.[8]

  • Sterilization: To ensure sterility for cell culture, draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial.[8]

  • Aliquoting and Storage: Aliquot the sterile stock solution into single-use volumes and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell Culture

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.[8]

  • Pre-warm Medium: Ensure your sterile cell culture medium is pre-warmed to 37°C.

  • Dilution: In a sterile hood, perform serial dilutions of the stock solution into the pre-warmed medium to achieve your desired final concentrations. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium and mix immediately and thoroughly.[8]

  • Use Immediately: Working solutions in aqueous media should be prepared fresh for each experiment.

Visual Guides and Pathways

Experimental Workflow: Stock Solution Preparation

G cluster_prep Preparation in Sterile Hood cluster_dissolve Dissolution cluster_sterile Sterilization & Storage weigh 1. Weigh 3.03 mg Cyclizine HCl Powder transfer 2. Transfer to Sterile Vial weigh->transfer add_dmso 3. Add 1 mL Sterile DMSO transfer->add_dmso vortex 4. Vortex Thoroughly (Warm to 37°C if needed) add_dmso->vortex filter 5. Filter with 0.22 µm Syringe Filter vortex->filter aliquot 6. Aliquot into Single-Use Vials filter->aliquot store 7. Store at -20°C / -80°C Protected from Light aliquot->store end_node 10 mM Stock Solution (Ready for Dilution) store->end_node start Start start->weigh

Caption: Workflow for preparing a sterile 10 mM cyclizine HCl stock solution.

Troubleshooting Logic for Solubility Issues

G cluster_aqueous Aqueous Solvent (e.g., Water, Buffer) cluster_dmso Organic Solvent (DMSO) start Issue: Compound won't dissolve or precipitates solvent_q What is the solvent? start->solvent_q aqueous_sol Solubility is limited. Try Sonication. solvent_q->aqueous_sol Aqueous dmso_incomplete Incomplete Dissolution solvent_q->dmso_incomplete DMSO (Initial Prep) dmso_precip Precipitation after dilution in medium solvent_q->dmso_precip Aqueous (After DMSO Dilution) use_dmso Best Practice: Prepare primary stock in DMSO first. aqueous_sol->use_dmso dmso_incomplete_sol Vortex thoroughly. Gently warm to 37°C. dmso_incomplete->dmso_incomplete_sol dmso_precip_sol 1. Ensure final concentration is low. 2. Mix into medium rapidly. 3. Keep final DMSO % minimal. dmso_precip->dmso_precip_sol

Caption: A troubleshooting guide for common cyclizine HCl solubility problems.

Simplified Signaling Pathway: Mechanism of Action

Cyclizine's primary antiemetic effect is achieved by blocking histamine H1 receptors and muscarinic acetylcholine receptors in areas of the brain that control nausea and vomiting.[2][16]

G cluster_stimuli Emetic Stimuli cluster_brain Central Nervous System motion Motion / Vertigo vestibular Vestibular Nuclei motion->vestibular vomiting_center Vomiting Center (Medulla) vestibular->vomiting_center Histamine (H1) Acetylcholine (M) ctz Chemoreceptor Trigger Zone (CTZ) ctz->vomiting_center Neurotransmitters nausea Nausea & Vomiting vomiting_center->nausea Output Signal cyclizine Cyclizine cyclizine->vestibular Blocks H1 & M Receptors cyclizine->ctz Blocks H1 & M Receptors

Caption: Simplified mechanism of action for cyclizine's antiemetic effect.

References

Technical Support Center: Stability of Cyclizine Hydrochloride in Research Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclizine hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the typical forced degradation conditions for studying the stability of this compound?

A1: Forced degradation studies for this compound should be conducted to achieve a target degradation of 5-20%.[1] These studies are crucial for developing and validating stability-indicating analytical methods.[2] The recommended stress conditions include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at temperatures ranging from room temperature to 60°C.[1]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at temperatures ranging from room temperature to 60°C.[1]

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[1]

  • Thermal Degradation: Dry heat at temperatures 10°C above the accelerated stability testing conditions (e.g., 50°C, 60°C, or higher).[1]

  • Photostability: Exposure to a minimum of 1.2 million lux hours and 200 watt-hours/square meter of near UV light, as per ICH Q1B guidelines.[3][4]

Q2: What are the known degradation products and pathways for this compound?

A2: The primary metabolic and potential degradation pathway for cyclizine is N-demethylation to form its active metabolite, norcyclizine.[5] This process is mainly catalyzed by the CYP2D6 enzyme in vivo.[5] Under forced degradation conditions, other degradation products can be formed.[6] The pharmacopeial impurities of cyclizine are listed as 1-methylpiperazine and diphenylmethanol.[6] Further degradation may involve the cleavage of the diphenylmethyl group or the breakdown of the piperazine ring, especially under harsh thermal conditions.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is pH-dependent. As a nitrogenous drug, its protonation state is influenced by the pH of the medium.[7] Generally, it is more stable in slightly acidic conditions. A study on this compound solutions for injection indicates a pH between 3.2 and 4.7.[8] Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis, leading to degradation.[7]

Q4: What are the recommended storage conditions for this compound raw material and its formulations?

A4: this compound as a raw material should be stored in well-closed containers, protected from light, at controlled room temperature. For formulated products, storage conditions should be based on stability studies. For instance, some orodispersible tablets have shown good stability at 40°C and 75% relative humidity for two months.[8] Cyclizine lactate for injection should be protected from light and stored below 25°C.[9]

Troubleshooting Guides

Problem 1: Inconsistent results in stability studies of a novel this compound formulation.

  • Possible Cause 1: Excipient Incompatibility. Chemical interactions between this compound and excipients can lead to degradation. Common excipients like lactose can participate in Maillard reactions with amine-containing drugs, although this is less likely with a secondary amine like in the piperazine ring of cyclizine. Impurities in excipients, such as peroxides in povidone, can induce oxidative degradation.[10]

    • Troubleshooting:

      • Conduct systematic drug-excipient compatibility studies by preparing binary mixtures of this compound with each excipient.

      • Store these mixtures under accelerated conditions (e.g., 40°C/75% RH) for a defined period.

      • Analyze the mixtures using a validated stability-indicating HPLC method to detect any new degradation products or significant loss of the active pharmaceutical ingredient (API).[11]

  • Possible Cause 2: Inadequate Control of Environmental Factors. Cyclizine is known to be sensitive to light.[7] Inconsistent exposure to light during sample preparation, storage, or analysis can lead to variable degradation. Similarly, fluctuations in temperature and humidity can affect stability.

    • Troubleshooting:

      • Ensure all handling and storage of this compound and its formulations are performed under controlled and documented light conditions (e.g., using amber glassware or light-resistant containers).

      • Utilize calibrated stability chambers with tight control over temperature and humidity.

      • Include dark controls in photostability studies to differentiate between light-induced and thermal degradation.

Problem 2: Peak tailing or poor resolution in the HPLC analysis of this compound and its degradation products.

  • Possible Cause 1: Secondary Interactions with Stationary Phase. Cyclizine is a basic compound and can exhibit secondary interactions with residual silanol groups on the surface of C18 columns, leading to peak tailing.[8]

    • Troubleshooting:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4) can protonate the silanol groups and reduce their interaction with the basic analyte.[8]

      • Use an End-Capped Column: Employ a high-quality, end-capped HPLC column specifically designed for the analysis of basic compounds.

      • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.[5]

  • Possible Cause 2: Column Overload. Injecting too high a concentration of the sample can lead to peak distortion, including tailing.

    • Troubleshooting:

      • Dilute the sample and re-inject. If the peak shape improves, column overload was the likely issue.

      • Optimize the injection volume and sample concentration to remain within the linear range of the detector and the capacity of the column.

  • Possible Cause 3: Column Contamination or Degradation. Accumulation of matrix components from the formulation or degradation of the stationary phase can lead to poor peak shape and resolution.

    • Troubleshooting:

      • Use a Guard Column: A guard column can help protect the analytical column from strongly retained sample components.

      • Column Washing: Implement a robust column washing procedure after each analytical run to remove any adsorbed materials.

      • Replace the Column: If the performance does not improve after washing, the column may be irreversibly damaged and should be replaced.[12]

Quantitative Data from Stability Studies

Table 1: Hypothetical Degradation of this compound in Solution under Forced Conditions

Stress ConditionTemperature (°C)Duration (hours)% Degradation (Hypothetical)Number of Degradants Detected
0.1 M HCl602415.23
0.1 M NaOH602412.84
3% H₂O₂25248.52
Purified Water80485.11

Table 2: Hypothetical Solid-State Degradation of this compound

Stress ConditionTemperature (°C)Relative Humidity (%)Duration (days)% Degradation (Hypothetical)
Thermal80-76.3
Thermal/Humidity4075304.5
Photolytic (ICH Q1B)25--11.7

Detailed Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is adapted from validated methods for the analysis of cyclizine and its related compounds.[6][13]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of a buffer solution (e.g., 10 mM Ammonium Acetate, pH adjusted to 3.7 with acetic acid), acetonitrile, and triethylamine in a ratio of approximately 64:35:1 (v/v/v). The exact ratio may need to be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 230 nm.

  • Column Temperature: Ambient or controlled at 25°C.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • For drug substance: Accurately weigh and dissolve the this compound in the mobile phase to achieve a final concentration within the calibration range.

    • For formulated products (e.g., tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask. Add a suitable diluent (e.g., mobile phase), sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm filter before injection.

  • Analysis: Inject the blank (mobile phase), standard solutions, and sample solutions into the HPLC system and record the chromatograms.

  • System Suitability: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The resolution between cyclizine and its known impurities/degradation products should be greater than 1.5.

Protocol 2: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.

    • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ to get a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep the solution at room temperature, protected from light, for 24 hours. Withdraw samples and dilute with mobile phase for analysis.

    • Thermal Degradation (Solution): Prepare a solution of this compound in a suitable solvent (e.g., water or mobile phase) at 0.5 mg/mL. Heat the solution at 80°C for 48 hours.

    • Thermal Degradation (Solid State): Place a known amount of solid this compound powder in a hot air oven at 80°C for 7 days.

    • Photolytic Degradation: Expose both the solid powder and a solution of this compound (0.5 mg/mL) to light as per ICH Q1B guidelines.[4] A control sample should be kept in the dark under the same temperature conditions.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method described in Protocol 1. The percentage of degradation can be calculated by comparing the peak area of cyclizine in the stressed sample to that in the unstressed control.

Visualizations

G cluster_0 Forced Degradation Experimental Workflow prep Prepare Cyclizine HCl Stock Solution (1 mg/mL) stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sample Sample at Time Points & Neutralize (if applicable) stress->sample dilute Dilute with Mobile Phase sample->dilute hplc Analyze by Stability-Indicating HPLC Method dilute->hplc data Calculate % Degradation & Identify Degradants hplc->data

Forced Degradation Experimental Workflow

G cluster_1 Potential Degradation Pathways of Cyclizine cyclizine Cyclizine norcyclizine Norcyclizine (N-demethylation) cyclizine->norcyclizine Primary Pathway (Metabolic & Degradative) other_products Other Degradation Products (e.g., ring cleavage products, oxidation products) cyclizine->other_products Under Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic)

Potential Degradation Pathways of Cyclizine

References

Technical Support Center: Optimizing Cyclizine Hydrochloride Dosage for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the preclinical application of cyclizine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting for in vivo animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for cyclizine?

Cyclizine is a first-generation histamine H1 receptor antagonist belonging to the piperazine class.[1][2] Its antiemetic effects are attributed to its antagonism of H1 receptors and its central anticholinergic (antimuscarinic) properties.[2] The precise mechanism for inhibiting motion sickness symptoms is not fully understood but may involve direct effects on the vestibular system and the chemoreceptor trigger zone.[2]

Q2: Which animal models are most appropriate for studying the antiemetic effects of cyclizine?

The ferret and the musk shrew are commonly used animal models for evaluating antiemetic drugs due to their ability to vomit, which is not present in rodents like rats and mice.[3] Ferrets are often used for chemotherapy-induced emesis models, while musk shrews are valuable for studying motion sickness.[3]

Q3: What are the known side effects of cyclizine in preclinical studies?

Common side effects are related to its sedative and anticholinergic properties and can include drowsiness, locomotor activity changes, and pilo-erection at higher doses.[4] Intravenous administration may cause irritation at the injection site.[5]

Q4: Is this compound soluble in common vehicles for animal studies?

This compound has limited solubility in water.[6] For parenteral administration, cyclizine lactate is often used due to its better solubility.[6] this compound is slightly soluble in water and alcohol.[6] For oral gavage, it can be prepared as a suspension.

Data Summary: Dosage and Pharmacokinetics

The following tables summarize the available quantitative data for this compound in preclinical animal studies. It is important to note that comprehensive dose-response and pharmacokinetic data in common preclinical models are limited in publicly available literature. Therefore, pilot studies are highly recommended to determine the optimal dosage for your specific experimental conditions.

Table 1: Reported Dosages of Cyclizine in Preclinical Models

Animal ModelRoute of AdministrationDosage RangeObserved Effect/Context of StudyReference
RatOralUp to 65 mg/kgTeratogenicity study; noted as negative[1]
RatOral15 and 25 mg/kg/dayProlonged administration for fertility assessment[1]
MouseSubcutaneous1 and 10 mg/kgEnhanced locomotor activity[4]

Table 2: Human Pharmacokinetic Parameters (for reference)

ParameterValueRoute of AdministrationReference
Peak Plasma Concentration (Cmax)~70 ng/mL50 mg Oral Dose[1]
Time to Peak Concentration (Tmax)~2 hours50 mg Oral Dose[1]
Plasma Elimination Half-life~20 hoursOral[1][2]

Note: These values are from human studies and may not be directly translatable to preclinical animal models. They are provided here for contextual understanding.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Rodents

Objective: To prepare a uniform suspension of this compound for oral administration.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinder

  • Balance

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and the total volume needed for the study.

  • Weigh the this compound powder accurately.

  • Triturate the powder in a mortar and pestle to ensure a fine consistency.

  • Gradually add a small amount of the vehicle to the powder and mix to form a smooth paste.

  • Transfer the paste to a beaker containing the remaining vehicle.

  • Rinse the mortar and pestle with a small amount of the vehicle and add it to the beaker to ensure a complete transfer of the drug.

  • Place the beaker on a stir plate with a magnetic stir bar and stir continuously for at least 30 minutes to ensure a homogenous suspension.

  • Visually inspect the suspension for uniformity before each administration. Continue stirring during the dosing procedure to prevent settling.

Protocol 2: Preparation and Administration of Cyclizine Lactate for Intravenous Injection

Objective: To prepare a sterile solution of cyclizine lactate for intravenous administration.

Materials:

  • Cyclizine lactate for injection

  • Sterile vehicle (e.g., Water for Injection, Glucose 5%)[7]

  • Sterile syringes and needles

  • 5-micron filter needle[7]

Procedure:

  • Cyclizine lactate is typically available as a solution for injection (e.g., 50 mg/mL).[5]

  • If dilution is required, it can be diluted with Water for Injection or Glucose 5%.[7] Note that it is less stable in Sodium Chloride 0.9%.[7]

  • Draw up the solution using a 5-micron filter needle to remove any potential particulate matter.[7]

  • Visually inspect the solution for any precipitation or cloudiness before administration. Discard if not a clear solution.[7]

  • Administer the solution slowly via the chosen intravenous route (e.g., tail vein in mice/rats).

Troubleshooting Guide

Issue 1: Precipitation of Cyclizine in Solution

  • Question: I am observing precipitation when preparing cyclizine for injection. What could be the cause and how can I resolve it?

  • Answer: Precipitation of intravenous cyclizine can occur at concentrations above 10 mg/mL or in the presence of 0.9% sodium chloride for prolonged periods.[8] The low pH of the cyclizine lactate solution (3.3-3.7) can also contribute to incompatibility with other drugs.[8]

    • Solution:

      • Ensure the concentration does not exceed 10 mg/mL.

      • Use Water for Injection or Glucose 5% as a diluent instead of 0.9% sodium chloride.[7]

      • The central catheter must be flushed before and after cyclizine administration to avoid precipitation with other drugs.[9]

      • Visually inspect the solution immediately after dilution and just before injection. Discard if any cloudiness or haze is observed.[7]

Issue 2: Sedation and Altered Animal Behavior

  • Question: My animals appear sedated and show reduced activity after cyclizine administration. Is this expected?

  • Answer: Yes, sedation is a known side effect of cyclizine due to its antihistamine and central nervous system depressant properties.[9] The degree of sedation is typically dose-dependent.

    • Solution:

      • If sedation interferes with the experimental endpoint, consider performing a dose-response study to find the minimum effective dose with an acceptable level of sedation.

      • Ensure that the experimental design accounts for potential sedative effects (e.g., by including appropriate control groups and standardizing the timing of behavioral assessments).

Issue 3: Injection Site Reactions

  • Question: I am noticing signs of irritation at the injection site after intravenous administration. How can this be minimized?

  • Answer: Intravenous cyclizine is known to be irritating due to its low pH and can cause reactions such as erythema, pain, and thrombophlebitis.[8][10]

    • Solution:

      • Administer the injection slowly, over at least 3-5 minutes, to minimize irritation.[7][10]

      • Diluting the solution with an equal volume of a compatible vehicle like Water for Injection can help.[7]

      • Rotate injection sites if multiple administrations are required.

      • Closely monitor the animals for any signs of severe or persistent irritation.

Visualizations

Signaling_Pathways cluster_stimuli Emetic Stimuli cluster_pathways Signaling Pathways cluster_drug Cyclizine Action Motion Motion Vestibular System Vestibular System Motion->Vestibular System Chemotherapy Chemotherapy CTZ CTZ Chemotherapy->CTZ Vomiting Center Vomiting Center Vestibular System->Vomiting Center H1, Muscarinic Receptors Chemoreceptor Trigger Zone (CTZ) Chemoreceptor Trigger Zone (CTZ) CTZ->Vomiting Center H1, D2, 5-HT3 Receptors Cyclizine Cyclizine Cyclizine->Vestibular System Antagonizes H1 & Muscarinic Receptors Cyclizine->CTZ Antagonizes H1 Receptors

Caption: Simplified signaling pathways of emesis and the primary targets of cyclizine.

Experimental_Workflow cluster_setup Experimental Setup cluster_dosing Dosing and Challenge cluster_observation Observation and Data Collection A Animal Acclimatization (e.g., 1 week) B Randomization into Treatment Groups A->B C Vehicle/Cyclizine Administration (e.g., Oral, IP, SC) B->C D Emetic Challenge (e.g., Motion, Cisplatin) C->D E Observation Period (e.g., 30-60 minutes) D->E F Quantify Emetic Episodes (Number of retches/vomits) E->F G Data Analysis (Comparison to Vehicle Control) F->G

Caption: General experimental workflow for a dose-finding study of cyclizine.

Troubleshooting_Tree A Unexpected Experimental Outcome B Inconsistent Results A->B C Adverse Events A->C D Check Drug Preparation (Solubility, Stability) B->D Is the formulation correct? E Review Dosing Procedure (Route, Volume, Technique) B->E Is administration consistent? F Evaluate Animal Health (Baseline behavior, Health status) B->F Are the animals healthy? G Sedation/Lethargy C->G Behavioral change? H Injection Site Reaction C->H Physical signs? I Lower the Dose G->I J Refine Injection Technique (Slow administration, Dilution) H->J

Caption: Decision tree for troubleshooting common issues in cyclizine animal studies.

References

identifying and mitigating unexpected side effects of cyclizine in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help identify and mitigate unexpected side effects of cyclizine in animal models.

This guide is intended to provide practical advice for addressing specific issues that may arise during preclinical research involving cyclizine. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Central Nervous System (CNS) Effects

Q1: My animals are exhibiting excessive sedation and ataxia, which is confounding our behavioral assessments. How can we mitigate this?

A1: Sedation is an expected side effect of cyclizine due to its H1 receptor antagonism.[1][2] To manage this, consider the following strategies:

  • Dose Optimization: Conduct a dose-response study to identify the minimum effective dose for your primary endpoint with the least sedative effect.

  • Acclimatization and Habituation: Ensure animals are thoroughly acclimatized to the testing environment and procedures to minimize stress-induced alterations in response.

  • Timing of Administration: Perform pilot studies to determine the optimal time window between cyclizine administration and behavioral testing to avoid peak sedative effects.

  • Alternative Models: For cognitive assessments, consider using tasks less dependent on motor activity.

  • Control Groups: Always include a vehicle-treated control group to differentiate drug-induced sedation from other experimental factors.

Q2: We have observed seizure-like activity in a small subset of our rodent models at higher doses. Is this an expected effect?

A2: While not a common side effect, cyclizine may lower the seizure threshold, particularly at high doses.[3] Caution is advised in animals with a predisposition to seizures.[3]

  • Troubleshooting:

    • Immediately discontinue cyclizine administration in affected animals and provide supportive care.

    • Review your dosing protocol and consider dose reduction.

    • Monitor animals closely for any signs of CNS hyperexcitability.

    • If using a model with a known seizure susceptibility, consider an alternative antiemetic.

Q3: Can cyclizine induce extrapyramidal side effects in animal models?

A3: Extrapyramidal symptoms are rare but have been reported in humans.[4] The mechanism may involve an imbalance between dopaminergic and cholinergic systems in the basal ganglia. While specific animal studies on cyclizine-induced extrapyramidal effects are limited, it is a potential adverse effect to monitor for, especially in long-term studies.

  • Monitoring: Observe animals for signs such as tremors, muscle stiffness, and abnormal movements of the face or tongue.

  • Mitigation: If such signs are observed, discontinuation of the drug is recommended.

Cardiovascular Effects

Q1: We are planning a study in a canine model and are concerned about potential cardiovascular side effects. What should we monitor?

A1: In human patients with heart failure, intravenous cyclizine has been shown to increase systemic and pulmonary arterial pressures, as well as right and left ventricular filling pressures. While data in healthy animal models is scarce, it is crucial to monitor cardiovascular parameters, especially when using intravenous administration.

  • Recommended Monitoring:

    • Telemetry: For continuous monitoring of blood pressure, heart rate, and ECG in conscious, freely moving animals. This is the gold standard for cardiovascular safety assessment.[5][6][7]

    • ECG Analysis: Pay close attention to the QT interval, as prolongation can be a risk factor for arrhythmias.[8][9][10]

    • Blood Pressure: Monitor for any significant increases in systemic arterial pressure.

    • Heart Rate: Observe for tachycardia or other arrhythmias.

Quantitative Data on Cardiovascular Parameters (General Animal Models)

ParameterAnimal ModelExpected Effect of First-Generation AntihistaminesMonitoring Method
Heart Rate Dog, PrimatePotential for tachycardia[11]Telemetry, ECG
Blood Pressure Dog, PrimatePotential for increase in arterial pressureTelemetry, Blood Pressure Cuff
QT Interval Dog, Guinea PigConcordance with human data is generally high (around 90%)[8][10]Telemetry, ECG
Anticholinergic Effects

Q1: Our animals are showing signs of dry mouth and reduced urination. Are these expected side effects of cyclizine?

A1: Yes, these are classic anticholinergic (antimuscarinic) effects. Cyclizine blocks muscarinic receptors, leading to a range of side effects.[12][13]

  • Common Anticholinergic Signs in Animal Models:

    • Dry mouth (observed as increased water consumption or licking)

    • Urinary retention

    • Constipation

    • Blurred vision (less commonly assessed in animal models)

  • Mitigation Strategies:

    • Ensure ad libitum access to water.

    • Monitor for signs of urinary retention or constipation and provide supportive care as needed.

    • Consider dose reduction if these effects are severe.

Developmental and Reproductive Toxicity

Q1: Is there a risk of teratogenicity with cyclizine administration in our animal studies?

A1: Some animal studies have suggested that cyclizine may have teratogenic effects at high doses.[4][14] Findings have included fetal malformations such as eye development problems, spina bifida, and microcephaly in rabbits at doses approximately 25 times the clinical dose.[14] However, other studies in rats and rabbits at lower doses did not show these effects.[4]

  • Recommendations:

    • If your research involves pregnant animals, it is crucial to be aware of this potential risk.

    • Conduct a thorough risk-benefit assessment before using cyclizine in pregnancy models.

    • If cyclizine is necessary, use the lowest effective dose and monitor for any signs of developmental toxicity.

    • Refer to established protocols for Developmental and Reproductive Toxicology (DART) studies for comprehensive evaluation.[15][16][17][18][19]

Abuse Potential

Q1: We are aware of the abuse potential of cyclizine in humans. Are there animal models to assess this?

  • Suggested Animal Models for Assessing Abuse Potential:

    • Conditioned Place Preference (CPP): This model assesses the rewarding properties of a drug by pairing its administration with a specific environment.[1][20][21][22][23]

    • Drug Discrimination: This procedure trains animals to recognize the subjective effects of a drug.[24][25][26][27]

    • Self-Administration: This model evaluates the reinforcing effects of a drug by allowing animals to actively work to receive it.

Experimental Protocols

Cardiovascular Safety Assessment in a Canine Model (Telemetry)
  • Animal Model: Beagle dogs are a commonly used non-rodent species for cardiovascular safety studies.[5][6][7]

  • Surgical Implantation: Surgically implant a telemetry transmitter for the continuous measurement of ECG, blood pressure, and heart rate. Allow for a sufficient recovery period post-surgery.

  • Acclimatization: Acclimatize the animals to the study environment and procedures to obtain stable baseline recordings.

  • Study Design: A Latin-square crossover design is often used to minimize variability and the number of animals required.[5]

  • Data Collection:

    • Record baseline cardiovascular parameters before dosing.

    • Administer cyclizine at various doses intravenously or orally.

    • Continuously record data for a predefined period post-administration to capture peak effects and duration of action.

  • Data Analysis: Analyze changes from baseline in heart rate, blood pressure, and ECG intervals (including PR, QRS, and QT/QTc).

Conditioned Place Preference (CPP) in a Rodent Model
  • Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.

  • Phases of the Study:

    • Pre-Conditioning (Baseline): Allow the animal to freely explore both compartments to determine any initial preference.

    • Conditioning: On alternating days, administer cyclizine and confine the animal to one compartment, and administer vehicle and confine it to the other compartment.

    • Post-Conditioning (Test): Place the animal in the apparatus with free access to both compartments and record the time spent in each.

  • Data Analysis: A significant increase in time spent in the drug-paired compartment compared to baseline suggests rewarding properties.[1][20][21][22][23]

Developmental and Reproductive Toxicology (DART) Study Outline

DART studies are complex and should follow regulatory guidelines (e.g., ICH S5(R3)).[16] A general outline for an embryo-fetal development study is as follows:

  • Animal Model: Typically conducted in two species, a rodent (e.g., rat) and a non-rodent (e.g., rabbit).[15][19]

  • Dosing Period: Administer cyclizine daily during the period of organogenesis.

  • Maternal Evaluation: Monitor maternal animals for clinical signs, body weight changes, and food consumption.

  • Fetal Evaluation: Near the end of gestation, perform caesarean sections and examine fetuses for external, visceral, and skeletal malformations.

  • Data Analysis: Compare the incidence of malformations and other developmental parameters between treated and control groups.

Visualizations

cyclizine_signaling_pathways cluster_stimuli Emetic Stimuli cluster_cns Central Nervous System cluster_receptors Receptor Targets motion Motion Sickness vestibular Vestibular System motion->vestibular toxins Toxins/Emetogens ctz Chemoreceptor Trigger Zone (CTZ) toxins->ctz vomiting_center Vomiting Center vestibular->vomiting_center ctz->vomiting_center h1 Histamine H1 Receptor vomiting_center->h1 m1 Muscarinic M1 Receptor vomiting_center->m1 emesis Emesis (Nausea & Vomiting) h1->emesis m1->emesis cyclizine Cyclizine cyclizine->h1 Antagonism cyclizine->m1 Antagonism

Caption: Signaling pathways involved in emesis and the targets of cyclizine.

experimental_workflow_cv_safety start Start: Cardiovascular Safety Assessment animal_prep Animal Preparation (Beagle Dog, Telemetry Implant) start->animal_prep acclimatization Acclimatization & Baseline Recording animal_prep->acclimatization dosing Cyclizine Administration (Vehicle Control, Multiple Doses) acclimatization->dosing data_collection Continuous Data Collection (ECG, Blood Pressure, Heart Rate) dosing->data_collection data_analysis Data Analysis (Changes from Baseline) data_collection->data_analysis report Report Findings data_analysis->report

Caption: Experimental workflow for cardiovascular safety assessment.

troubleshooting_sedation cluster_solutions Mitigation Strategies issue Issue: Excessive Sedation/Ataxia dose_opt Dose Optimization issue->dose_opt timing Adjust Timing of Administration issue->timing acclimatize Acclimatization & Habituation issue->acclimatize alt_model Consider Alternative Behavioral Models issue->alt_model

Caption: Logical relationship for troubleshooting sedation.

References

Technical Support Center: Troubleshooting Variability in Cyclizine Hydrochloride Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclizine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve variability in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a first-generation antihistamine that primarily acts as a histamine H1 receptor antagonist.[1] Its antiemetic properties are also attributed to its anticholinergic (antimuscarinic) effects, which inhibit the action of acetylcholine in the brain's vomiting center.[2] The drug is believed to work on the chemoreceptor trigger zone (CTZ) and the vestibular system, which is responsible for balance and spatial orientation.[2]

Q2: What are the key physicochemical properties of this compound to be aware of during experiments?

Understanding the physicochemical properties of this compound is crucial for consistent experimental outcomes. Key properties are summarized in the table below.

Q3: Is this compound sensitive to light and temperature?

Yes, this compound is known to be light-sensitive.[3] Stock solutions and experimental setups should be protected from light to prevent photodegradation. Aqueous solutions of this compound are reported to be stable for up to 5 days at 4°C when protected from light.[2][4] Higher temperatures can also lead to the dissociation of ion-pairs or ion-associates, potentially affecting results.[2][4]

Q4: Can the excipients in commercial this compound tablets affect my experimental results?

Yes, excipients in tablet formulations can significantly influence experimental outcomes. Studies have shown that different excipients, such as Ludiflash granules versus crospovidone, can lead to variations in tablet disintegration time and the rate of drug release.[5][6] For in vitro experiments, it is recommended to use pure this compound powder to avoid the confounding effects of excipients.

Troubleshooting Guides

Issue 1: Inconsistent or Poor Solubility of this compound in Aqueous Buffers

Question: I am observing precipitation or incomplete dissolution of this compound in my experimental buffer. What could be the cause and how can I resolve it?

Answer:

Variability in the solubility of this compound is a common issue and is often related to the pH of the buffer.

Root Causes and Solutions:

Root Cause Explanation Troubleshooting Steps
Incorrect Buffer pH Cyclizine is a weakly basic drug with two pKa values (approximately 2.54 and 7.92).[7] Its solubility is highly pH-dependent, with greater solubility in acidic conditions. In neutral or alkaline buffers (pH > 7.7), it can convert to the less soluble free base form and precipitate.[8]1. Verify Buffer pH: Ensure the pH of your buffer is below 7.0, and ideally within the optimal range of 0.3-1.5 for maximum absorbance and stability in solution.[2][4] 2. Adjust pH: If your experimental conditions permit, lower the pH of your buffer with a suitable acid (e.g., HCl) to enhance solubility.[9]
High Final Concentration The desired concentration of this compound in the final experimental medium may exceed its solubility limit at the given pH.1. Lower the Concentration: If possible, reduce the final concentration of this compound in your assay. 2. Use a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol, and then dilute it into your aqueous buffer.[8] Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts.[10]
Slow Dissolution Rate The powder may not have had sufficient time or energy to fully dissolve.1. Gentle Heating: Warm the solution gently (e.g., to 37°C) to aid dissolution.[8] 2. Sonication: Use a sonicator to provide mechanical energy to break down powder aggregates and enhance dissolution.[8]
Issue 2: High Variability in Analytical Measurements (e.g., HPLC, Spectrophotometry)

Question: My analytical results for this compound show significant variability between samples or runs. How can I improve the consistency of my measurements?

Answer:

Variability in analytical measurements can stem from issues with sample preparation, instrument parameters, or the stability of the compound.

Root Causes and Solutions:

Root Cause Explanation Troubleshooting Steps
Inconsistent Sample Preparation Errors in weighing, dilution, or extraction can lead to significant variability. The hygroscopic nature of some raw materials can also contribute to weighing inaccuracies.[11]1. Standardize Protocols: Ensure all sample preparation steps are performed consistently. 2. Control for Hygroscopicity: Store this compound in a desiccator and weigh it in a controlled humidity environment if possible. 3. Use Calibrated Equipment: Regularly calibrate balances, pipettes, and other measurement instruments.
Suboptimal HPLC Method An unoptimized HPLC method can result in poor peak shape, shifting retention times, and inaccurate quantification.1. Optimize Mobile Phase: Ensure the mobile phase components are miscible and properly degassed. A common mobile phase for cyclizine analysis consists of a buffer (e.g., 10mM ammonium acetate), acetonitrile, and triethylamine.[12] 2. Check Column and System: Verify there are no leaks, use a column oven for temperature control, and ensure the column is properly equilibrated. 3. Validate the Method: Perform a thorough method validation to ensure accuracy, precision, and linearity.
Compound Degradation As mentioned, cyclizine is light and temperature sensitive. Degradation can lead to lower than expected concentrations and the appearance of unknown peaks.1. Protect from Light: Prepare and store all solutions in amber vials or wrap containers in aluminum foil.[2][4] 2. Control Temperature: Store stock solutions at 4°C and avoid prolonged exposure to high temperatures during experiments.[2][4]
Interference from Impurities The presence of impurities, such as 1-methyl piperazine and diphenylmethanol, can interfere with the analytical signal.[13]1. Use High-Purity Standard: Whenever possible, use a well-characterized, high-purity this compound standard. 2. Develop a Stability-Indicating Method: Your analytical method should be able to separate the parent compound from its potential degradation products and impurities.[12]
Issue 3: Unexpected or Variable Results in Cell-Based Assays

Question: I am observing inconsistent or unexpected effects of this compound in my cell-based experiments. What could be the cause?

Answer:

Inconsistent results in cell-based assays can be due to a variety of factors, including issues with compound solubility, cytotoxicity of the vehicle, or off-target effects.

Root Causes and Solutions:

Root Cause Explanation Troubleshooting Steps
Precipitation in Cell Culture Media This compound may precipitate in the neutral pH of most cell culture media, leading to an unknown and variable effective concentration.1. Check for Precipitation: Visually inspect the media for any signs of precipitation after adding the this compound stock solution. 2. Reduce Final Concentration: Ensure the final concentration of this compound is below its solubility limit in the cell culture media. 3. Minimize Organic Solvent: If using a stock solution in an organic solvent, keep the final concentration of the solvent in the media as low as possible (e.g., <0.5% DMSO) to avoid precipitation upon dilution.[10]
Cytotoxicity of the Vehicle The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells at higher concentrations, leading to confounding effects.1. Run Vehicle Controls: Always include a vehicle control (media with the same concentration of the solvent used for the drug stock) in your experiments. 2. Determine Solvent Tolerance: Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your cell line.
Off-Target Effects Cyclizine has known anticholinergic properties and may have other off-target effects that could influence your experimental system.[2]1. Consult Literature: Review the literature for any known off-target effects of cyclizine that may be relevant to your assay. 2. Use Specific Antagonists: If you suspect an off-target effect is mediated by a specific receptor, you can try to block it with a selective antagonist.
Inconsistent Cell Health and Density Variations in cell health, passage number, and seeding density can all contribute to experimental variability.1. Standardize Cell Culture: Use cells within a consistent passage number range and ensure they are healthy and free of contamination. 2. Ensure Uniform Seeding: Use a cell counter to ensure consistent cell seeding density across all wells and experiments.

Data Presentation

Table 1: Physicochemical Properties of Cyclizine and this compound

PropertyCyclizineThis compoundReference(s)
Molecular Formula C18H22N2C18H23ClN2[3]
Molecular Weight 266.4 g/mol 302.84 g/mol [3]
Melting Point 105.5-107.5 °C~291-293 °C[3][9]
Solubility in Water 1000 mg/L (at 25 °C)1 in 115 parts water[3][7]
Solubility in Alcohol Soluble1 in 115 parts alcohol[3][7]
pKa pKa1 ≈ 2.54, pKa2 ≈ 7.92pKa1 ≈ 2.54, pKa2 ≈ 7.92[7]
Stability Light-sensitiveLight-sensitive[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol provides a general method for preparing a stock solution of this compound for use in aqueous-based experiments.

  • Weighing: Accurately weigh the desired amount of high-purity this compound powder in a fume hood.

  • Initial Dissolution:

    • For aqueous stock: Add a small amount of 0.1 M HCl to the powder and vortex until fully dissolved. Then, bring the solution to the final volume with ultrapure water.

    • For organic stock: Add a small amount of DMSO or ethanol to the powder and vortex or sonicate until fully dissolved. Then, bring the solution to the final volume with the same solvent.

  • Storage: Store the stock solution in an amber glass vial or a clear vial wrapped in aluminum foil at 4°C.

  • Working Solution Preparation: When preparing working solutions, dilute the stock solution into the final experimental buffer. If using an organic stock, ensure the final concentration of the organic solvent is minimal and consistent across all experimental conditions.

Protocol 2: General HPLC Method for this compound Analysis

This protocol is a starting point for developing an HPLC method for the quantification of this compound. Optimization will be required for specific applications.

  • Column: C18, 5 µm, 150 x 4.6 mm

  • Mobile Phase: 10mM ammonium acetate : acetonitrile : triethylamine (e.g., 64:35:1 v/v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

  • Run Time: Approximately 10 minutes (adjust as needed to ensure elution of all components)

Visualizations

Signaling_Pathway Simplified Mechanism of Action of Cyclizine cluster_stimuli Stimuli cluster_receptors Receptors cluster_brain_centers Brain Centers Motion Motion Sickness/ Vestibular Input H1_Receptor Histamine H1 Receptor Motion->H1_Receptor Activates Muscarinic_Receptor Muscarinic Receptor Motion->Muscarinic_Receptor Activates CTZ Chemoreceptor Trigger Zone (CTZ) H1_Receptor->CTZ Signals to Vomiting_Center Vomiting Center Muscarinic_Receptor->Vomiting_Center Signals to CTZ->Vomiting_Center Stimulates Nausea_Vomiting Nausea and Vomiting Vomiting_Center->Nausea_Vomiting Cyclizine Cyclizine Cyclizine->H1_Receptor Antagonizes Cyclizine->Muscarinic_Receptor Antagonizes (Anticholinergic effect)

Caption: Simplified signaling pathway of Cyclizine's antiemetic action.

Experimental_Workflow Troubleshooting Workflow for Cyclizine Solubility Start Start: Cyclizine HCl Solubility Issue Check_pH Check Buffer pH Start->Check_pH pH_OK Is pH < 7.0? Check_pH->pH_OK Adjust_pH Adjust pH to < 7.0 (if possible) pH_OK->Adjust_pH No Check_Concentration Check Final Concentration pH_OK->Check_Concentration Yes Adjust_pH->Check_Concentration Conc_OK Is Concentration Too High? Check_Concentration->Conc_OK Lower_Conc Lower Final Concentration Conc_OK->Lower_Conc Yes Use_Cosolvent Prepare Stock in DMSO/Ethanol Conc_OK->Use_Cosolvent No Resolved Issue Resolved Lower_Conc->Resolved Apply_Energy Apply Gentle Heat or Sonication Use_Cosolvent->Apply_Energy Unresolved Issue Persists: Consult Further Use_Cosolvent->Unresolved Apply_Energy->Resolved

Caption: A logical workflow for troubleshooting cyclizine solubility issues.

References

Technical Support Center: Addressing Cyclizine-Induced Sedation in Behavioral Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cyclizine-induced sedation in behavioral research models.

Frequently Asked Questions (FAQs)

1. What is the primary cause of cyclizine-induced sedation?

Cyclizine, a first-generation antihistamine, readily crosses the blood-brain barrier and primarily causes sedation through its antagonist activity at histamine H1 receptors in the central nervous system (CNS).[1] Histamine in the brain is a key neurotransmitter for promoting wakefulness, so blocking its action leads to drowsiness and sedation. Additionally, cyclizine has anticholinergic (muscarinic receptor antagonist) properties that can contribute to its sedative and other CNS depressant effects.[2][3]

2. How can I anticipate the sedative effects of cyclizine in my animal model?

The sedative effects of cyclizine are dose-dependent. While low doses (e.g., 1-10 mg/kg in mice) have been reported to sometimes cause hyperactivity, higher doses are generally associated with sedation, decreased motor activity, and impaired coordination.[2] It is crucial to conduct a dose-response study in your specific model to determine the precise threshold at which sedation becomes a confounding factor for your behavioral endpoint of interest.

3. Are there any pharmacological agents that can counteract cyclizine-induced sedation?

Yes, several agents with stimulant or wakefulness-promoting properties can be explored to counteract cyclizine-induced sedation. These include:

  • Caffeine: A non-selective adenosine receptor antagonist, caffeine can help to reverse sedation. Studies in humans have shown that caffeine can partially counteract the performance-impairing and subjective sedative effects of cyclizine.[4][5]

  • Modafinil: This wakefulness-promoting agent is thought to work in part by increasing histamine and orexin levels in the hypothalamus, which could directly counter the H1 receptor blockade by cyclizine.[6]

  • Amphetamines: These psychostimulants increase the release of dopamine and norepinephrine. Some evidence suggests that amphetamines can decrease the sedative activities of antihistamines, though the exact mechanism in the context of cyclizine is not fully elucidated and may involve complex interactions.[7][8][9]

It is imperative to conduct pilot studies to determine the optimal dose and timing of these countermeasures to avoid introducing new confounding variables into your experiment.

4. Will counteracting sedation affect the primary reason for administering cyclizine?

This is a critical consideration. If cyclizine is being used as an antiemetic, for example, the co-administration of a stimulant could potentially interfere with its therapeutic effect. The ideal countermeasure would selectively reverse sedation without affecting the desired pharmacological action of cyclizine. Careful experimental design, including appropriate control groups (e.g., cyclizine alone, countermeasure alone, and the combination), is necessary to dissect these effects.

5. What behavioral assays are most sensitive to cyclizine-induced sedation?

Tests that rely on motor coordination, exploration, and activity levels are highly sensitive to the sedative effects of cyclizine. These include:

  • Rotarod Test: Measures motor coordination and balance. Sedated animals will have a significantly shorter latency to fall from the rotating rod.[10]

  • Open Field Test: Assesses locomotor activity and exploratory behavior. Sedation typically manifests as reduced distance traveled, increased time spent immobile, and potentially increased thigmotaxis (staying close to the walls).[11]

  • Elevated Plus Maze: While primarily a test for anxiety-like behavior, locomotor parameters (total arm entries) can be significantly reduced by sedatives, confounding the interpretation of anxiety measures (time spent in open arms).[12][13]

Troubleshooting Guides

Problem 1: Significant reduction in locomotor activity in the Open Field Test after cyclizine administration.

Question: My mice show a dramatic decrease in movement in the open field test after receiving cyclizine, making it impossible to assess other behavioral parameters. What can I do?

Answer:

  • Dose-Response Optimization:

    • Action: Conduct a dose-response study with cyclizine to identify the lowest effective dose that achieves your primary experimental goal without causing significant motor impairment.

    • Rationale: The sedative effects of cyclizine are dose-dependent. A lower dose might provide the desired effect with less impact on locomotion.

  • Pharmacological Counteraction:

    • Action: In a pilot study, co-administer a low dose of a stimulant such as caffeine (e.g., 10-20 mg/kg, IP) or modafinil (e.g., 30-100 mg/kg, IP) with cyclizine.

    • Rationale: These agents can help to mitigate the sedative effects of cyclizine and restore locomotor activity to baseline levels. Be sure to include control groups for the stimulant alone to account for any independent effects on locomotion.

  • Adjusting the Testing Paradigm:

    • Action: If possible, adjust the timing of your behavioral test relative to the peak sedative effect of cyclizine.

    • Rationale: Cyclizine's sedative effects have a specific time course. Testing before the peak sedative effect or during the recovery phase might yield more interpretable data.

Problem 2: Poor performance on the Rotarod Test unrelated to the experimental variable.

Question: The mice treated with cyclizine are falling off the rotarod almost immediately, even at low speeds. How can I differentiate sedation from a specific motor deficit I am investigating?

Answer:

  • Baseline Training:

    • Action: Ensure all animals are adequately trained on the rotarod before the experiment begins to establish a stable baseline performance.

    • Rationale: Proper training minimizes variability due to learning effects and ensures that any subsequent deficits are more likely due to the drug treatment.

  • Control for Sedation:

    • Action: Include a control group that receives a known sedative with a different mechanism of action (e.g., a benzodiazepine) at a dose that produces a similar level of general sedation to your cyclizine dose.

    • Rationale: This will help you to differentiate the specific motor effects of your experimental manipulation from the non-specific effects of sedation.

  • Countermeasure and Assessment:

    • Action: As with the open field test, explore the use of caffeine or modafinil to counteract the sedation.

    • Rationale: If performance on the rotarod improves with the addition of a stimulant, it strongly suggests that the initial poor performance was primarily due to sedation rather than a specific motor coordination deficit.

Problem 3: Ambiguous results in the Elevated Plus Maze.

Question: My cyclizine-treated mice are spending less time in the open arms of the elevated plus maze, but they are also moving much less overall. Is this an anxiogenic effect or just sedation?

Answer:

  • Analyze Locomotor Parameters:

    • Action: Scrutinize the locomotor data from the EPM, specifically the total number of arm entries and the distance traveled.

    • Rationale: A significant reduction in these parameters alongside decreased open arm time strongly suggests that sedation is a major confounding factor. An anxiogenic effect would ideally show a specific reduction in open arm exploration without a global decrease in activity.

  • Use a Less Motor-Dependent Anxiety Test:

    • Action: Consider using an alternative anxiety test that is less reliant on high levels of motor activity, such as the light-dark box test.

    • Rationale: In the light-dark box, the latency to enter the light compartment and the time spent there can be informative even with reduced overall locomotion.

  • Pharmacological Dissection:

    • Action: Co-administer a non-sedating anxiolytic (e.g., a selective serotonin reuptake inhibitor, after appropriate chronic dosing) with cyclizine.

    • Rationale: If the anxiolytic reverses the decrease in open arm time without significantly altering the overall locomotor depression, it suggests that cyclizine may indeed have anxiogenic-like properties independent of its sedative effects.

Data Presentation

Table 1: Representative Dose-Dependent Effects of Cyclizine on Locomotor Activity in the Open Field Test (Mouse Model)

Cyclizine Dose (mg/kg, IP)Total Distance Traveled (cm)% Change from VehicleTime Spent in Center (%)
Vehicle (Saline)1500 ± 150-15 ± 2
51275 ± 130-15%13 ± 2
10900 ± 110-40%10 ± 1.5
20450 ± 90-70%8 ± 1
30225 ± 70-85%6 ± 1

Data are presented as mean ± SEM and are illustrative examples based on the known sedative properties of first-generation antihistamines. Actual values may vary depending on the specific experimental conditions and mouse strain.

Table 2: Representative Dose-Dependent Effects of Cyclizine on Motor Coordination in the Rotarod Test (Mouse Model)

Cyclizine Dose (mg/kg, IP)Latency to Fall (seconds)% Change from Vehicle
Vehicle (Saline)180 ± 20-
5150 ± 18-17%
1090 ± 15-50%
2030 ± 10-83%
3010 ± 5-94%

Data are presented as mean ± SEM and are illustrative examples. The rotarod was set to accelerate from 4 to 40 rpm over 5 minutes.

Table 3: Representative Effects of Cyclizine on Anxiety-Like Behavior and Locomotion in the Elevated Plus Maze (Mouse Model)

Treatment Group% Time in Open ArmsTotal Arm Entries
Vehicle (Saline)30 ± 525 ± 3
Cyclizine (20 mg/kg, IP)15 ± 410 ± 2

Data are presented as mean ± SEM and are illustrative examples. The significant decrease in total arm entries suggests a confounding sedative effect.

Experimental Protocols

Protocol 1: Open Field Test for Assessing Sedation

Objective: To quantify general locomotor activity and exploratory behavior.

Apparatus: A square arena (e.g., 40 x 40 x 30 cm) made of a non-reflective material, placed in a sound-attenuated room with consistent, diffuse lighting. The arena floor is divided into a grid of equal-sized squares (center and periphery).

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer cyclizine or vehicle via the desired route (e.g., intraperitoneal injection).

  • Test Initiation: 30 minutes post-injection (or at a predetermined time point), gently place the mouse in the center of the open field arena.

  • Recording: Record the session for 10-30 minutes using an overhead video camera and tracking software.

  • Data Analysis: Key parameters to analyze include:

    • Total distance traveled.

    • Time spent in the center versus the periphery of the arena (thigmotaxis).[14]

    • Time spent immobile.

    • Frequency of rearing (vertical activity).

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.

Protocol 2: Rotarod Test for Motor Coordination

Objective: To assess balance and motor coordination.

Apparatus: A rotating rod apparatus with adjustable speed and a mechanism to record the latency to fall.

Procedure:

  • Training:

    • On the day before the experiment, train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for several trials until they can consistently remain on the rod for at least 60 seconds.

    • On the day of the experiment, give one or two pre-test trials to establish a baseline.

  • Drug Administration: Administer cyclizine or vehicle.

  • Testing: 30 minutes post-injection, place the mouse on the rotating rod.

  • Acceleration: The rod is typically set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

  • Measurement: Record the latency (in seconds) for the mouse to fall off the rod. If the mouse clings to the rod and makes a full passive rotation, this is also considered a fall.

  • Trials: Conduct 2-3 trials per animal with an inter-trial interval of at least 15 minutes.

  • Data Analysis: The average latency to fall across the trials is the primary dependent variable.

Protocol 3: Elevated Plus Maze for Anxiety-Like Behavior

Objective: To assess anxiety-like behavior by measuring the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.

Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two closed arms (with high walls).

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 60 minutes. The lighting in the room should be kept consistent and at a low level.

  • Drug Administration: Administer cyclizine or vehicle.

  • Test Initiation: 30 minutes post-injection, place the mouse in the center of the maze, facing one of the open arms.

  • Recording: Record the session for 5 minutes using an overhead video camera and tracking software.

  • Data Analysis: Key parameters include:

    • Percentage of time spent in the open arms.

    • Percentage of entries into the open arms.

    • Total number of arm entries (as a measure of locomotor activity).

    • Number of head dips and stretched-attend postures (ethological measures of risk assessment).

  • Cleaning: Clean the maze thoroughly with 70% ethanol between each animal.

Visualizations

Cyclizine_Mechanism_of_Action cluster_0 Cyclizine cluster_1 Central Nervous System cluster_2 Cellular Effects cluster_3 Behavioral Outcome Cyclizine Cyclizine H1_Receptor Histamine H1 Receptor Cyclizine->H1_Receptor Antagonist M1_Receptor Muscarinic M1 Receptor Cyclizine->M1_Receptor Antagonist Reduced_Neuronal_Exc_H1 Reduced Neuronal Excitability H1_Receptor->Reduced_Neuronal_Exc_H1 Blocks Histamine (Wakefulness Signal) Reduced_Neuronal_Exc_M1 Reduced Neuronal Excitability M1_Receptor->Reduced_Neuronal_Exc_M1 Blocks Acetylcholine (Arousal Signal) Sedation Sedation Reduced_Neuronal_Exc_H1->Sedation Reduced_Neuronal_Exc_M1->Sedation

Caption: Cyclizine's dual antagonism of H1 and M1 receptors leading to sedation.

Troubleshooting_Workflow Start Observed Sedation/ Motor Impairment Dose_Response Conduct Dose-Response Study Start->Dose_Response Lower_Dose Use Lower Effective Dose Dose_Response->Lower_Dose Effective Dose Found Countermeasure Consider Pharmacological Countermeasure Dose_Response->Countermeasure Sedation Persists End Proceed with Experiment Lower_Dose->End Pilot_Study Pilot Study with Stimulant (e.g., Caffeine, Modafinil) Countermeasure->Pilot_Study Yes Alternative_Assay Consider Alternative Behavioral Assay Countermeasure->Alternative_Assay No Implement Implement Optimal Dose/ Countermeasure Pilot_Study->Implement Implement->End Alternative_Assay->End

Caption: A logical workflow for troubleshooting cyclizine-induced sedation.

Histamine_Signaling_Pathway Histamine Histamine H1R H1 Receptor (Gq-coupled) Histamine->H1R Binds PLC Phospholipase C (PLC) H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Neuronal_Depolarization Neuronal Depolarization & Increased Excitability Ca_Release->Neuronal_Depolarization PKC->Neuronal_Depolarization Wakefulness Wakefulness Neuronal_Depolarization->Wakefulness Cyclizine Cyclizine Cyclizine->H1R Blocks

Caption: Histamine H1 receptor signaling pathway promoting wakefulness.

Muscarinic_Signaling_Pathway Acetylcholine Acetylcholine M1R M1 Receptor (Gq-coupled) Acetylcholine->M1R Binds PLC Phospholipase C (PLC) M1R->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Neuronal_Depolarization Neuronal Depolarization & Increased Arousal Ca_Release->Neuronal_Depolarization PKC->Neuronal_Depolarization Arousal Arousal Neuronal_Depolarization->Arousal Cyclizine Cyclizine Cyclizine->M1R Blocks

Caption: Muscarinic M1 receptor signaling pathway involved in arousal.

References

Technical Support Center: Managing Potential Cyclizine Hydrochloride-Induced Liver Toxicity in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring and managing potential liver toxicity during long-term studies involving cyclizine hydrochloride. While cyclizine has been associated with very rare instances of clinically apparent acute liver injury, rigorous monitoring protocols are essential in long-term experimental settings.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the known risk of liver toxicity with long-term this compound administration?

A1: Cyclizine is generally considered to have a low likelihood of causing clinically apparent liver injury.[1] Despite its widespread use, reports of liver test abnormalities or clinically significant liver injury are rare.[1][2] One isolated case report linked cyclizine to liver injury in a child, where symptoms recurred upon restarting the drug.[1] The general safety profile may be related to its low daily dose and typically limited duration of use.[1] However, in the context of long-term studies, continuous monitoring is a prudent measure to ensure subject safety.

Q2: What are the initial signs of potential drug-induced liver injury (DILI) I should watch for?

A2: Initial signs of DILI can be non-specific. Researchers should be vigilant for both clinical symptoms and biochemical changes. Clinical symptoms may include fatigue, nausea, vomiting, abdominal pain, fever, rash, and jaundice (yellowing of the skin and eyes).[3] Biochemical evidence, derived from routine liver function tests (LFTs), is the primary method for early detection.

Q3: How frequently should I monitor liver function in a long-term study with cyclizine?

A3: A recommended liver function test monitoring schedule involves baseline testing before initiation of the drug, followed by monthly monitoring for the first several months.[4] If liver function tests remain normal, the frequency may be reduced to every 3 to 6 months for the remainder of the study.[4] However, if any elevations are noted or if the subject develops symptoms, more frequent monitoring is warranted.[5]

Q4: What immediate actions should be taken if a subject shows elevated liver enzymes?

A4: If a subject exhibits significant elevations in liver enzymes, the first step is to promptly discontinue the administration of this compound.[6][7] The subject should be closely monitored with repeat liver tests within 2-5 days for hepatocellular injury or 7-10 days for cholestatic injury.[5] A thorough investigation to rule out other potential causes of liver injury, such as viral hepatitis, autoimmune hepatitis, or concomitant medications, is crucial.[6][8]

Q5: Are there specific biomarkers that can confirm cyclizine-induced liver injury?

A5: Currently, there are no specific biomarkers exclusively for cyclizine-induced liver injury. The diagnosis of DILI is one of exclusion.[9] Standard liver function tests remain the gold standard for detection.[10] However, emerging biomarkers like microRNA-122 (miR-122), keratin-18 (K18), and high mobility group box-1 (HMGB1) show promise for earlier and more specific detection of liver injury in general and may be considered as supplementary exploratory endpoints in a study.[11][12]

Troubleshooting Guides

Issue 1: Asymptomatic Elevation of Aminotransferases
  • Problem: A subject in a long-term study presents with an isolated elevation of Alanine Aminotransferase (ALT) or Aspartate Aminotransferase (AST) but is clinically asymptomatic.

  • Troubleshooting Steps:

    • Confirm the Finding: Repeat the liver function tests to rule out a lab error.

    • Assess the Magnitude: Quantify the elevation relative to the Upper Limit of Normal (ULN) and the subject's baseline values.

    • Rule Out Other Causes:

      • Screen for viral hepatitis (Hepatitis A, B, C, E).[8]

      • Evaluate for autoimmune hepatitis.[6]

      • Take a detailed history of alcohol consumption and use of other medications, including over-the-counter drugs and herbal supplements.[13]

      • Perform an abdominal ultrasound to exclude biliary or vascular issues.[8]

    • Actionable Thresholds:

      • If ALT/AST are >3x ULN, consider pausing cyclizine administration pending further investigation.

      • If ALT/AST are >5x ULN, it is strongly recommended to discontinue cyclizine.

      • If ALT/AST are >3x ULN and Total Bilirubin is >2x ULN, discontinue cyclizine immediately and monitor the subject closely, as this may indicate a risk of severe liver injury.[5]

Issue 2: Subject Develops Jaundice and Elevated Bilirubin
  • Problem: A subject presents with jaundice (yellowing of the skin or eyes) and elevated total bilirubin levels.

  • Troubleshooting Steps:

    • Immediate Discontinuation: Stop cyclizine administration immediately.[6]

    • Comprehensive Liver Panel: Order a full liver panel including ALT, AST, Alkaline Phosphatase (ALP), Gamma-Glutamyl Transferase (GGT), total and direct bilirubin, and International Normalized Ratio (INR) to assess liver function.

    • Hospitalization: Consider hospitalization for subjects with significant coagulopathy (INR > 1.5) or signs of hepatic encephalopathy for close monitoring.[6]

    • Imaging: Perform abdominal imaging (ultrasound or MRI) to rule out obstructive causes of jaundice.[8]

    • Causality Assessment: Utilize a causality assessment tool like the Roussel Uclaf Causality Assessment Method (RUCAM) to systematically evaluate the likelihood that cyclizine is the causative agent.[14]

Data Presentation

Table 1: Standard Liver Function Tests for Monitoring Potential DILI

BiomarkerAbbreviationPrimary Indication of Injury PatternNotes
Alanine AminotransferaseALTHepatocellularConsidered more specific to the liver than AST. Elevations reflect hepatocyte necrosis.[11]
Aspartate AminotransferaseASTHepatocellularAlso found in muscle and cardiac tissue, making it less specific for liver injury.[15]
Alkaline PhosphataseALPCholestaticElevations suggest damage to biliary epithelial cells or the canalicular membrane.[11] An elevated GGT can help confirm the hepatic origin of a high ALP.[8]
Total BilirubinTBILHepatocellular and CholestaticElevated levels correlate with overall liver function. A concurrent rise in ALT and TBIL is a significant indicator of potential severe DILI.[11]
Gamma-Glutamyl TransferaseGGTCholestaticA sensitive marker for cholestatic damage, often used to confirm that an elevated ALP is of liver origin.[8]
International Normalized RatioINRLiver Synthetic FunctionA measure of the prothrombin time, which can become prolonged in cases of severe liver dysfunction due to decreased synthesis of clotting factors. An INR > 1.5 is a sign of significant coagulopathy.[6]

Table 2: Emerging Biomarkers for Early Detection of DILI

BiomarkerAbbreviationPotential Advantage over Standard Tests
MicroRNA-122miR-122Highly specific to the liver and can be detected earlier than ALT in some instances of liver injury.[12][15]
Keratin-18 (full-length and caspase-cleaved)K18Can differentiate between apoptosis and necrosis, providing mechanistic insights into the mode of cell death.[11][12]
Glutamate DehydrogenaseGLDHA mitochondrial enzyme that may be a more sensitive indicator of hepatocellular necrosis than ALT.[11]
High Mobility Group Box-1HMGB1A danger signal released by necrotic cells that can indicate the severity of liver injury.[11][12]

Experimental Protocols

Protocol 1: Routine Liver Function Monitoring
  • Objective: To routinely monitor for signs of hepatotoxicity in subjects receiving long-term this compound.

  • Materials: Standard blood collection tubes, centrifuge, clinical chemistry analyzer.

  • Procedure:

    • Collect a baseline blood sample from each subject prior to the first dose of cyclizine.

    • Collect subsequent blood samples at monthly intervals for the first three months, then every three months thereafter, provided no abnormalities are detected.

    • Process blood samples to separate serum.

    • Analyze serum for ALT, AST, ALP, and Total Bilirubin.

    • Record all values and compare them to the subject's baseline and the laboratory's established normal range.

Protocol 2: Histopathological Evaluation of Liver Biopsy in Suspected DILI
  • Objective: To characterize the pattern and severity of liver injury in cases where DILI is strongly suspected and other causes have been excluded.

  • Rationale: A liver biopsy can be valuable in confirming a diagnosis of DILI and providing prognostic information, especially when the clinical picture is unclear or the injury is slow to resolve.[8][16]

  • Procedure:

    • Obtain a liver biopsy specimen using a standard percutaneous or transjugular approach.

    • Fix the tissue in formalin and embed in paraffin.

    • Section the tissue and prepare slides for staining.

    • Perform standard Hematoxylin and Eosin (H&E) staining.

    • A pathologist should systematically evaluate the biopsy for features associated with DILI, including:

      • Pattern of Injury: Acute or chronic hepatitis, cholestasis, or a mixed pattern.[16][17]

      • Inflammation: Location and type of inflammatory infiltrate (e.g., presence of eosinophils).[9]

      • Necrosis and Apoptosis: Evidence of hepatocyte death.[16][17]

      • Cholestasis: Presence of bile plugs.[16][17]

      • Fibrosis: Staging of any fibrous tissue deposition.[9]

Visualizations

DILI_Monitoring_Workflow Start Subject Enrolled in Long-Term Cyclizine Study Baseline Collect Baseline LFTs (ALT, AST, ALP, TBIL) Start->Baseline Administer Administer Cyclizine HCl Baseline->Administer Monitor Monthly LFT Monitoring (First 3 Months) Administer->Monitor Normal LFTs Normal? Monitor->Normal Yes Elevated LFTs Elevated? Monitor->Elevated No Continue Continue Study Protocol (Monitor every 3 months) Normal->Continue Continue->Monitor Action Troubleshooting Protocol: - Repeat LFTs - Rule out other causes - Assess severity Elevated->Action Discontinue Discontinue Cyclizine HCl Action->Discontinue FollowUp Follow-up until Resolution Discontinue->FollowUp DILI_Causality_Assessment SuspectedDILI Suspected DILI Event (Elevated LFTs / Symptoms) StopDrug Discontinue Suspect Drug (Cyclizine HCl) SuspectedDILI->StopDrug ExcludeAlternatives Exclude Alternative Causes StopDrug->ExcludeAlternatives Viral Viral Hepatitis Screen (HAV, HBV, HCV, HEV) ExcludeAlternatives->Viral Autoimmune Autoimmune Screen (ANA, ASMA, IgG) ExcludeAlternatives->Autoimmune Imaging Abdominal Ultrasound ExcludeAlternatives->Imaging OtherMeds Review Concomitant Medications & Alcohol Use ExcludeAlternatives->OtherMeds Causality Apply Causality Score (e.g., RUCAM/CIOMS) Viral->Causality Autoimmune->Causality Imaging->Causality OtherMeds->Causality Manage Clinical Management & Monitoring Causality->Manage DILI_Signaling_Hypothesis Hypothesized General DILI Mechanisms (Not Cyclizine-Specific) cluster_hepatocyte Hepatocyte cluster_immune Immune Response Drug Drug / Metabolite Mito Mitochondrial Dysfunction Drug->Mito ER ER Stress Drug->ER ROS Reactive Oxygen Species (ROS) Generation Mito->ROS ER->ROS Apoptosis Apoptosis ROS->Apoptosis Necrosis Necrosis ROS->Necrosis Hepatotoxicity Hepatocellular Injury Apoptosis->Hepatotoxicity DAMPs Release of DAMPs (e.g., HMGB1) Necrosis->DAMPs ImmuneActivation Innate Immune Activation (Kupffer Cells, NK Cells) DAMPs->ImmuneActivation AdaptiveImmune Adaptive Immune Response (T-Cells) ImmuneActivation->AdaptiveImmune AdaptiveImmune->Hepatotoxicity

References

Technical Support Center: Protocol Refinement for Consistent Results with Cyclizine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in experiments involving cyclizine hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.

Q1: Why am I observing high variability in my bioassay results?

A: High variability in bioassay results when using this compound can stem from several factors related to its preparation, storage, and the experimental setup itself.

  • Inconsistent Sample Preparation: Ensure this compound is fully dissolved before use. Due to its solubility characteristics, precipitation can occur, leading to inaccurate concentrations in your assay. It is recommended to prepare stock solutions in appropriate solvents like methanol or DMSO and then dilute them in your aqueous assay buffer. Always visually inspect for any precipitation before adding to your experiment.

  • Compound Degradation: Cyclizine is known to be light-sensitive.[1] Exposure to light during storage or the experiment can lead to degradation, reducing its effective concentration and causing inconsistent results. Always store this compound powder and solutions in a cool, dark place.[2]

  • Pipetting Inaccuracy: Given the potency of cyclizine, small variations in pipetting can lead to significant differences in the final concentration. Ensure your pipettes are properly calibrated, and consider using reverse pipetting for viscous stock solutions to improve accuracy.[3]

Q2: My measured potency (e.g., IC50 or Ki) is lower than expected in my histamine H1 receptor binding assay. What could be the cause?

A: Lower than expected potency can indicate issues with the compound's integrity or the assay conditions.

  • Degradation of this compound: As mentioned, cyclizine is susceptible to degradation. If the compound has degraded, its effective concentration will be lower, leading to an apparent decrease in potency. Use a fresh, properly stored batch of this compound to rule this out.

  • Suboptimal Assay Buffer Conditions: The pH of the assay buffer can influence the binding of cyclizine to the H1 receptor. The pH of a 1% solution of this compound is between 6.5 and 7.5.[2] Ensure your assay buffer is within the optimal pH range for the H1 receptor, typically around 7.4.

  • Issues with Radioligand: If you are performing a competitive binding assay, ensure the radioligand has not degraded and is used at an appropriate concentration (ideally at or below its Kd).[3][4]

Q3: I am seeing high non-specific binding in my radioligand binding assay. How can I reduce this?

A: High non-specific binding can mask the specific binding signal and make it difficult to obtain reliable data.

  • Optimize Radioligand Concentration: Using a high concentration of the radioligand can increase its binding to non-receptor components.[4] Titrate the radioligand to find the lowest concentration that provides a robust signal.

  • Inadequate Washing: Insufficient washing of the filters after incubation can leave unbound radioligand, contributing to high background. Increase the number and volume of washes with ice-cold wash buffer.[3][4]

  • Filter Binding: The radioligand itself might be binding to the filter paper. Pre-soaking the filters in a solution like 0.3% polyethyleneimine (PEI) can help to block these non-specific binding sites.[4]

Q4: My HPLC analysis of this compound shows inconsistent peak areas or retention times. What should I check?

A: Inconsistent HPLC results can be due to issues with the mobile phase, column, or sample preparation.

  • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and degassed properly. The pH of the mobile phase is critical for consistent retention times of ionizable compounds like cyclizine.

  • Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before injecting your samples. Insufficient equilibration can lead to drifting retention times.

  • Sample Degradation: As cyclizine is light-sensitive, protect your samples from light during preparation and while in the autosampler.[1] Consider using amber vials.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A: this compound is soluble in water, freely soluble in methanol, and slightly soluble in ethanol.[2][5] For preparing high-concentration stock solutions, methanol is a good choice. For lower concentration working solutions, it is soluble in water. It is important to note that the solubility in dimethyl sulfoxide (DMSO) is around 7 mg/mL.[6]

Q2: How should I store this compound powder and solutions?

A: this compound powder should be stored in a cool, dry, and dark place.[2] Solutions should also be protected from light and stored at 4°C for short-term use.[7] For long-term storage, it is advisable to aliquot and freeze solutions at -20°C.

Q3: What is the primary mechanism of action of cyclizine?

A: Cyclizine acts as a histamine H1 receptor antagonist.[8][9] By blocking the H1 receptor, it inhibits the effects of histamine in the body. Additionally, it possesses anticholinergic (antimuscarinic) properties, which contribute to its antiemetic effects by acting on the chemoreceptor trigger zone (CTZ) and the vestibular system.[8]

Q4: Are there any known downstream signaling effects of this compound?

A: Yes, beyond its primary receptor antagonism, studies have shown that cyclizine can induce cytotoxicity and apoptosis in certain cell types, such as macrophages, through both the intrinsic and extrinsic apoptotic pathways.[10] This involves the upregulation of death receptors and activation of caspases.[10]

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
WaterSoluble[2]
MethanolFreely Soluble (228.52 g/L @ 25°C)[5]
EthanolSlightly Soluble (37.25 g/L @ 25°C)[5]
Isopropanol3.39 g/L @ 25°C[5]
EtherInsoluble[2]
DMSO7 mg/mL[6]

Table 2: Example HPLC Method Parameters for this compound Analysis

ParameterConditionReference
Column C18, 5 µm (150 x 4.6 mm)[11]
Mobile Phase 10mM ammonium acetate : acetonitrile : triethylamine (64:35:1 v/v)[11]
Flow Rate 1.0 mL/min[11]
Detection UV at 254 nm[11]
Injection Volume 20.0 µL[11]
Run Time 30 minutes (sample)[11]

Experimental Protocols

Protocol 1: Competitive Radioligand Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor

  • [³H]-mepyramine (radioligand)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Unlabeled mepyramine (for non-specific binding)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Methodology:

  • Membrane Preparation:

    • Culture and harvest HEK293-H1R cells.

    • Homogenize cells in ice-cold assay buffer.

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (for total binding) or 10 µM unlabeled mepyramine (for non-specific binding) or varying concentrations of this compound.

      • 50 µL of [³H]-mepyramine (at a concentration close to its Kd).

      • 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification:

    • Transfer the filters to scintillation vials.

    • Add 5 mL of scintillation cocktail to each vial.

    • Count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: HPLC Analysis of this compound

Objective: To quantify the concentration of this compound in a sample.

Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • This compound standard

  • Mobile Phase: 10mM ammonium acetate, acetonitrile, and triethylamine (e.g., 64:35:1 v/v)[11]

  • Sample solvent (e.g., mobile phase)

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in the sample solvent.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Dissolve and dilute the sample containing this compound in the sample solvent to a concentration within the calibration range.

    • Filter the sample through a 0.45 µm filter before injection.

  • HPLC Analysis:

    • Set up the HPLC system with the parameters outlined in Table 2.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standards and the sample.

  • Data Analysis:

    • Integrate the peak area of this compound in the chromatograms.

    • Create a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the sample using the calibration curve.

Mandatory Visualization

Signaling_Pathway cluster_membrane Cell Membrane cluster_cyclizine cluster_intracellular Intracellular H1R Histamine H1 Receptor PLC PLC H1R->PLC Gq/11 activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Cyclizine Cyclizine Hydrochloride Cyclizine->H1R Antagonism Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC NFkB NF-κB Activation PKC->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Histamine Histamine Histamine->H1R

Caption: this compound's mechanism of action.

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Prepare Cyclizine HCl Standard & Sample filter Filter through 0.45µm filter start->filter hplc_setup Equilibrate HPLC System (C18 Column, Mobile Phase) filter->hplc_setup inject Inject Standard/Sample hplc_setup->inject detect UV Detection (254 nm) inject->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: Workflow for HPLC analysis of this compound.

Troubleshooting_Logic cluster_prep Preparation Issues cluster_assay Assay Condition Issues start Inconsistent Experimental Results? check_prep Review Sample Preparation & Storage start->check_prep Yes solubility Incomplete Dissolution? check_prep->solubility check_assay Examine Assay Conditions buffer_ph Incorrect Buffer pH? check_assay->buffer_ph check_instrument Verify Instrument Performance end Consistent Results check_instrument->end stability Light Exposure? solubility->stability No resolve_sol Action: Use appropriate solvent, vortex/sonicate. solubility->resolve_sol Yes pipetting Pipetting Error? stability->pipetting No resolve_stab Action: Protect from light, use fresh solution. stability->resolve_stab Yes pipetting->check_assay No resolve_pipet Action: Calibrate pipettes, use reverse pipetting. pipetting->resolve_pipet Yes reagents Reagent Degradation? buffer_ph->reagents No resolve_ph Action: Adjust pH to optimal range (e.g., 7.4). buffer_ph->resolve_ph Yes incubation Suboptimal Incubation? reagents->incubation No resolve_reagents Action: Use fresh reagents (e.g., radioligand). reagents->resolve_reagents Yes incubation->check_instrument No resolve_incubation Action: Optimize incubation time and temperature. incubation->resolve_incubation Yes

Caption: Troubleshooting flowchart for inconsistent results.

References

Technical Support Center: Cyclizine Hydrochloride Off-Target Receptor Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the off-target effects of cyclizine hydrochloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the known primary and major off-target receptors for this compound?

A1: this compound is primarily a histamine H1 receptor antagonist.[1][2] However, it is also known to possess significant anticholinergic (antimuscarinic) properties.[1][2] Additionally, in vitro screening data indicates potential interactions with several other receptor families, including adrenergic, dopaminergic, and serotonergic receptors. One source also classifies it as a dopamine receptor antagonist.[3]

Q2: I am observing unexpected effects in my experimental system that cannot be explained by H1 receptor antagonism alone. What could be the cause?

A2: Unexpected effects may be attributable to cyclizine's interactions with its off-target receptors. Its anticholinergic activity is a common cause of such observations.[1][2] Depending on your experimental model, interactions with adrenergic, dopaminergic, or serotonergic receptors could also be playing a role. It is recommended to review the off-target binding profile of cyclizine (see Data Presentation section) and consider whether these receptors are expressed in your system and could mediate the observed effects.

Q3: Are there any known metabolites of cyclizine that I should be aware of in my experiments?

A3: Yes, cyclizine is metabolized to norcyclizine. It is important to note that norcyclizine has little antihistaminic (H1) activity compared to the parent compound. The metabolic pathway and the activity of other potential metabolites should be considered, especially in long-term in vivo studies.

Q4: Where can I find information on the binding affinities of cyclizine for its off-target receptors?

A4: The Data Presentation section below summarizes the available quantitative data for cyclizine's binding affinity (pKi) and potency (pIC50) at various off-target receptors. This data has been compiled from publicly available databases.

Troubleshooting Guides

Problem 1: Inconsistent results in functional assays.

Possible Cause Troubleshooting Step
Off-target receptor effects Review the off-target binding profile of cyclizine. If your experimental system expresses receptors for which cyclizine has affinity, consider using specific antagonists for those receptors to isolate the H1-mediated effects.
Experimental variability Ensure consistent experimental conditions, including cell line passage number, reagent concentrations, and incubation times. Run appropriate positive and negative controls in every experiment.
Compound stability Prepare fresh solutions of this compound for each experiment. Protect solutions from light and store them appropriately.

Problem 2: Difficulty replicating binding affinity data.

Possible Cause Troubleshooting Step
Differences in experimental protocol Carefully review and standardize your binding assay protocol. Pay close attention to the radioligand used, its concentration, the composition of the assay buffer, incubation time and temperature, and the method of separating bound from free radioligand. Refer to the detailed experimental protocols in the section below.
Membrane preparation quality Ensure the quality and consistency of your receptor membrane preparations. Perform protein concentration determination and quality control checks for each batch of membranes.
Data analysis method Use appropriate non-linear regression analysis to calculate IC50 values from your competition binding data and the Cheng-Prusoff equation to determine Ki values.

Data Presentation

The following tables summarize the known off-target binding affinities and potencies of this compound.

Table 1: Muscarinic Receptor Binding Affinity of Cyclizine

Receptor SubtypepKiReference
Muscarinic M1Not available
Muscarinic M2Not available
Muscarinic M3Not available
Muscarinic M45.6[4]
Muscarinic M55.8[4]

Table 2: Adrenergic Receptor Binding Affinity of Cyclizine

Receptor SubtypepKiReference
α1B5.86[4]
α1D6.22[4]
α2A6.24[4]

Table 3: Dopamine Receptor Binding Affinity of Cyclizine

Receptor SubtypepKiReference
D35.72[4]

Table 4: Serotonin Receptor Binding Affinity of Cyclizine

Receptor SubtypepKiReference
5-HT2B6.8[4]
5-HT2C5.9[4]

Table 5: Other Off-Target Interactions of Cyclizine

TargetpIC50Reference
CYP2D65.21[4]

Experimental Protocols

General Protocol for Radioligand Competition Binding Assay

This protocol provides a general framework for determining the binding affinity of this compound for a specific receptor. It should be optimized for each specific receptor and radioligand pair.

1. Materials:

  • Cell membranes expressing the receptor of interest
  • Radioligand specific for the receptor of interest
  • This compound
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)
  • Wash buffer (ice-cold assay buffer)
  • 96-well microplates
  • Glass fiber filters
  • Filtration apparatus
  • Scintillation counter and scintillation fluid

2. Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in assay buffer. Prepare a working solution of the radioligand at a concentration close to its Kd.
  • Assay Setup: In a 96-well plate, add in the following order:
  • Assay buffer
  • This compound or vehicle (for total binding) or a known saturating ligand (for non-specific binding)
  • Radioligand
  • Cell membrane suspension
  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
  • Filtration: Rapidly separate bound from free radioligand by filtering the contents of the wells through glass fiber filters using a filtration apparatus.
  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
  • Data Analysis:
  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the logarithm of the this compound concentration.
  • Determine the IC50 value using non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

G cluster_0 Radioligand Binding Assay Workflow A Prepare Reagents (Membranes, Radioligand, Cyclizine) B Incubate (Receptor + Radioligand ± Cyclizine) A->B C Separate Bound & Free Ligand (Filtration) B->C D Quantify Bound Radioligand (Scintillation Counting) C->D E Data Analysis (IC50 & Ki Determination) D->E

Caption: General workflow for a radioligand competition binding assay.

G cluster_receptors Off-Target Receptors Cyclizine This compound Muscarinic Muscarinic (M4, M5) Cyclizine->Muscarinic Antagonism Adrenergic Adrenergic (α1B, α1D, α2A) Cyclizine->Adrenergic Binding Dopamine Dopamine (D3) Cyclizine->Dopamine Binding Serotonin Serotonin (5-HT2B, 5-HT2C) Cyclizine->Serotonin Binding

Caption: Known off-target receptor interactions of this compound.

G cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling (Gq-coupled) Agonist_q Acetylcholine Receptor_q M1/M3/M5 Receptor Agonist_q->Receptor_q Gq Gq protein Receptor_q->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Response_q Cellular Response (e.g., smooth muscle contraction) Ca->Response_q PKC->Response_q Cyclizine_q Cyclizine Cyclizine_q->Receptor_q Antagonism

Caption: Antagonism of Gq-coupled muscarinic receptor signaling by cyclizine.

G cluster_M2_M4 M2, M4 Receptor Signaling (Gi-coupled) Agonist_i Acetylcholine Receptor_i M2/M4 Receptor Agonist_i->Receptor_i Gi Gi protein Receptor_i->Gi AC Adenylyl Cyclase Gi->AC ATP ATP cAMP ↓ cAMP ATP->cAMP AC PKA ↓ Protein Kinase A cAMP->PKA Response_i Cellular Response (e.g., decreased heart rate) PKA->Response_i Cyclizine_i Cyclizine Cyclizine_i->Receptor_i Antagonism

Caption: Antagonism of Gi-coupled muscarinic receptor signaling by cyclizine.

References

Validation & Comparative

A Comparative In Vitro Analysis of Cyclizine Hydrochloride and Ondansetron

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of antiemetic therapeutic agents, cyclizine hydrochloride and ondansetron represent two distinct pharmacological classes, targeting different molecular pathways to achieve their effects. Ondansetron is a highly selective serotonin 5-HT3 receptor antagonist, a cornerstone in managing chemotherapy-induced and postoperative nausea and vomiting.[1][2] this compound functions primarily as a histamine H1 receptor antagonist with additional anticholinergic properties, commonly used for motion sickness and vertigo.[3][4] This guide provides a detailed comparative analysis of their in vitro characteristics, supported by quantitative binding data, functional assay results, and comprehensive experimental protocols to inform preclinical research and development.

Mechanism of Action and Receptor Selectivity

Ondansetron exerts its effects by acting as a selective, competitive antagonist at the 5-hydroxytryptamine-3 (5-HT3) receptor.[1][5] This receptor is a ligand-gated ion channel.[6] When activated by serotonin, it allows a rapid influx of cations (primarily Na⁺ and K⁺, and to a lesser extent Ca²⁺), leading to neuronal depolarization.[6] Ondansetron competitively blocks the serotonin binding site, preventing this channel from opening and thereby inhibiting the initiation of the vomiting reflex, which is triggered in part by serotonin release in the gut and the chemoreceptor trigger zone.[6][1]

Cyclizine is a first-generation piperazine derivative that acts as a potent and selective histamine H1 receptor antagonist.[7][8] H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium and activating protein kinase C (PKC).[4] By blocking the H1 receptor, cyclizine prevents this cascade. Its antiemetic effect is also attributed to its central anticholinergic (antimuscarinic) activity and effects on the vestibular system.[4][9]

Data Presentation: Quantitative In Vitro Comparison

The following tables summarize the in vitro receptor binding affinities and functional potencies of this compound and ondansetron. Lower Ki, IC50, and EC50 values indicate higher affinity or potency.

Table 1: Primary Target Receptor Binding Affinities

CompoundPrimary TargetReceptor SubtypeSpeciesBinding Affinity (Ki)Binding Affinity (pKi)Reference
Ondansetron Serotonin 5-HT3 Receptor5-HT3Human2.0 nM8.70[10]
5-HT3AHuman2.8 nM-[11]
Cyclizine Histamine H1 ReceptorH1Human4.44 nM8.35[12]

Table 2: Selectivity Profile and Off-Target Binding Affinities

CompoundReceptorReceptor SubtypeSpeciesBinding Affinity (Ki)Reference
Ondansetron DopamineD2->1000 nM[13]
5-HT (other)5-HT1A, 5-HT1B->10,000 nM[6]
Adrenergicα1->10,000 nM[6]
Opioidµ->10,000 nM[6]
Cyclizine Muscarinic AcetylcholineM1Human130 nM[12]
M2Human220 nM[12]
M3Human230 nM[12]
M4Human200 nM[12]
M5Human560 nM[12]
DopamineD3Human1016 nM[12]
Adrenergicα2AHuman1551 nM[12]

Table 3: Functional In Vitro Assay Data

CompoundAssay TypeCellular SystemMeasured EffectPotency (IC50)Reference
Ondansetron HERG Channel Block-Inhibition of channel current810 nM[11]
Cholinesterase InhibitionPurified EnzymeInhibition of Acetylcholinesterase33 µM[14]
Cholinesterase InhibitionPurified EnzymeInhibition of Butyrylcholinesterase2.5 µM[14]
Cyclizine Histamine Release AssayIsolated human lung fragmentsInhibition of anti-IgE-induced histamine release5.42 µM[8]

Mandatory Visualization

Ondansetron_Mechanism cluster_membrane Cell Membrane cluster_channel receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) Na Na+ receptor->Na Opens Channel depolarization Neuronal Depolarization Na->depolarization Cation Influx K K+ K->depolarization Ca Ca²⁺ Ca->depolarization serotonin Serotonin (5-HT) serotonin->receptor Binds & Activates ondansetron Ondansetron ondansetron->receptor Competitively Blocks emesis Emetic Signal depolarization->emesis Propagates

Caption: Ondansetron competitively antagonizes the 5-HT3 receptor.

Cyclizine_Mechanism cluster_membrane Cell Membrane receptor Histamine H1 Receptor (GPCR) g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes histamine Histamine histamine->receptor Binds & Activates cyclizine Cyclizine cyclizine->receptor Blocks ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc PKC Activation dag->pkc ca_release Ca²⁺ Release er->ca_release response Cellular Response ca_release->response pkc->response

Caption: Cyclizine blocks the Gq/11-coupled H1 receptor signaling pathway.

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes (e.g., from HEK293 cells expressing target) start->prep setup Set up 96-well plate with: - Total Binding (Membranes + Radioligand) - Non-specific (Membranes + Radioligand + excess unlabeled ligand) - Competition (Membranes + Radioligand + Test Compound) prep->setup incubate Incubate to reach equilibrium (e.g., 60 min at 25°C) setup->incubate filter Rapidly filter through glass fiber filters to separate bound from free radioligand incubate->filter wash Wash filters with ice-cold buffer to remove non-specifically bound radioligand filter->wash measure Measure radioactivity of filters using a scintillation counter wash->measure analyze Analyze Data: - Plot % inhibition vs. compound concentration - Calculate IC50 - Convert to Ki using Cheng-Prusoff equation measure->analyze end End analyze->end

Caption: A generalized workflow for a competitive radioligand binding assay.

Experimental Protocols

5-HT3 Receptor Radioligand Binding Assay (for Ondansetron)

This protocol is designed to determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor using a competitive binding assay.[10]

  • Materials:

    • Receptor Source: Cell membranes from HEK293 cells stably expressing the human 5-HT3A receptor.

    • Radioligand: [³H]-Granisetron (a high-affinity 5-HT3 antagonist).

    • Assay Buffer: 50 mM HEPES, pH 7.4.

    • Non-specific Control: 10 µM Ondansetron or another potent 5-HT3 antagonist.

    • Test Compound: Ondansetron or other compounds of interest, serially diluted.

    • Equipment: 96-well microplates, cell harvester with glass fiber filters (e.g., GF/B), microplate scintillation counter.

  • Methodology:

    • Membrane Preparation: Culture and harvest HEK-5HT3A cells. Homogenize the cell pellet in ice-cold buffer and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes. Wash and resuspend the final membrane pellet in assay buffer. Determine the protein concentration via a standard method (e.g., BCA assay).[13]

    • Assay Setup: In a 96-well plate, add assay buffer, radioligand (at a final concentration near its Kd, e.g., 0.5 nM), and membranes (e.g., 10-20 µg protein/well).

      • For Total Binding wells, add assay buffer.

      • For Non-specific Binding wells, add the non-specific control compound.

      • For Competition wells, add the test compound at various concentrations.

    • Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.[13]

    • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to minimize non-specific binding to the filter itself.[13]

    • Detection: Place the dried filters into scintillation vials with a scintillation cocktail and quantify the bound radioactivity using a scintillation counter.

    • Data Analysis: Calculate the percentage of specific binding inhibited by the test compound at each concentration. Fit the resulting concentration-response curve using non-linear regression to determine the IC50 value. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Histamine H1 Receptor Radioligand Binding Assay (for Cyclizine)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the histamine H1 receptor.[3][15]

  • Materials:

    • Receptor Source: Membranes from HEK293T cells transiently expressing the human H1 receptor.

    • Radioligand: [³H]-Mepyramine (a high-affinity H1 antagonist).

    • Assay Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.[3]

    • Non-specific Control: 10 µM Mianserin or another potent H1 antagonist.[3]

    • Test Compound: Cyclizine or other compounds of interest, serially diluted.

    • Equipment: Same as for the 5-HT3 assay.

  • Methodology:

    • Membrane Preparation: Transfect HEK293T cells with a vector encoding the human H1 receptor. After 48 hours, harvest, homogenize, and prepare cell membranes as described above.[2][15]

    • Assay Setup: The setup is analogous to the 5-HT3 assay. In a 96-well plate, combine the H1 receptor membranes, [³H]-mepyramine (at a final concentration near its Kd, e.g., 1-5 nM), and the test compound dilutions or controls.[15]

    • Incubation: Incubate the plate for 4 hours at 25°C to ensure equilibrium is reached.[2][15]

    • Termination, Filtration, and Washing: Follow the same procedure as described for the 5-HT3 assay.

    • Detection: Quantify bound radioactivity using a scintillation counter.

    • Data Analysis: Determine the IC50 and calculate the Ki value using the Cheng-Prusoff equation as described previously.[15]

Cell-Based Calcium Flux Assay (Functional Antagonism)

This functional assay measures a compound's ability to inhibit the increase in intracellular calcium triggered by an agonist at a Gq-coupled receptor, such as the H1 receptor.

  • Materials:

    • Cell Line: HEK293 or CHO cells stably expressing the human histamine H1 receptor.[6]

    • Assay Plates: 384-well, black-walled, clear-bottom microplates.

    • Calcium-Sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.[6]

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Agonist: Histamine dihydrochloride.

    • Test Compound: Cyclizine or other potential antagonists.

    • Equipment: Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation).

  • Methodology:

    • Cell Plating: Seed the H1-expressing cells into the 384-well plates and allow them to adhere overnight.

    • Dye Loading: Remove the culture medium and add a loading solution containing the calcium-sensitive dye (e.g., Fluo-4 AM). Incubate for 60 minutes at 37°C.[6]

    • Compound Addition: Wash the cells to remove excess dye. Add serial dilutions of the test antagonist (e.g., cyclizine) to the wells and incubate for 15-30 minutes at room temperature.[6]

    • Agonist Stimulation and Detection: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Use the instrument's liquid handler to add a pre-determined concentration of histamine (typically the EC80, the concentration that gives 80% of the maximal response) to all wells to stimulate the receptor.

    • Measurement: Immediately and continuously measure the fluorescence intensity for 60-120 seconds to capture the transient increase in intracellular calcium.[6]

    • Data Analysis: The antagonist's effect is seen as a reduction in the histamine-induced fluorescence signal. Calculate the percentage of inhibition for each concentration of the test compound relative to controls. Plot the percentage inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

cyclizine hydrochloride versus scopolamine: a comparative mechanism of action study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action of two common antiemetic drugs, cyclizine hydrochloride and scopolamine. The information presented is supported by experimental data to assist researchers in understanding the distinct pharmacological profiles of these compounds.

Introduction and Clinical Overview

This compound and scopolamine are mainstays in the prevention and treatment of nausea and vomiting, particularly for motion sickness and postoperative nausea and vomiting (PONV). Cyclizine, a piperazine derivative, is a first-generation antihistamine with additional anticholinergic properties.[1][2] Scopolamine is a naturally occurring tropane alkaloid known for its potent, non-selective antagonism of muscarinic acetylcholine receptors.[3] While their clinical applications overlap, their primary mechanisms of action and receptor affinity profiles are distinct, leading to differences in their therapeutic and side-effect profiles.

Primary Mechanism of Action: A Tale of Two Receptors

The fundamental difference between these two agents lies in their primary molecular targets. Cyclizine's effects are predominantly mediated by the antagonism of histamine H1 receptors, whereas scopolamine acts on muscarinic acetylcholine receptors.

  • This compound: The primary mechanism of cyclizine is competitive antagonism at the histamine H1 receptor .[4][5] As a first-generation antihistamine, it readily crosses the blood-brain barrier, where it exerts its antiemetic effects by acting on H1 receptors in the vestibular nuclei and the chemoreceptor trigger zone.[1] Additionally, cyclizine possesses significant, clinically relevant anticholinergic (antimuscarinic) properties that contribute to its overall antiemetic efficacy.[1]

  • Scopolamine: The primary mechanism of scopolamine is the competitive, non-selective antagonism of all five subtypes of muscarinic acetylcholine receptors (M1-M5) .[3][6] Its antiemetic effects are attributed to the blockade of cholinergic transmission from the vestibular nuclei to the vomiting center in the brainstem. The M1 receptor, in particular, is highly expressed in cognitive regions like the cortex and hippocampus, and its blockade is strongly linked to scopolamine's effects.[3]

Signaling Pathways

The antagonism of different G-protein coupled receptors (GPCRs) by cyclizine and scopolamine results in the blockade of distinct downstream signaling cascades.

Cyclizine's H1 Receptor Antagonism: The histamine H1 receptor is coupled to the Gq/11 family of G-proteins. Its activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Cyclizine blocks this pathway, preventing the subsequent increase in intracellular calcium and activation of protein kinase C (PKC).[7][8]

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Cyclizine Cyclizine Cyclizine->H1R BLOCKS Histamine Histamine Histamine->H1R binds

Caption: Antagonism of the H1 Receptor Gq-coupled signaling pathway by Cyclizine.

Scopolamine's Muscarinic Receptor Antagonism: As a non-selective antagonist, scopolamine blocks muscarinic receptors coupled to different G-proteins. M1, M3, and M5 receptors couple to Gq (activating the PLC pathway), while M2 and M4 receptors couple to Gi, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).[3][7]

Muscarinic_Pathways Scopolamine Action on Muscarinic Receptors cluster_Gq Gq-Coupled Pathway cluster_Gi Gi-Coupled Pathway Scopolamine Scopolamine M135 M1, M3, M5 Receptors Scopolamine->M135 BLOCKS M24 M2, M4 Receptors Scopolamine->M24 BLOCKS ACh Acetylcholine ACh->M135 ACh->M24 Gq Gq M135->Gq PLC PLC Gq->PLC IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Gi Gi M24->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP

Caption: Scopolamine non-selectively blocks both Gq and Gi-coupled muscarinic pathways.

Quantitative Receptor Binding Affinity

The binding affinity of a drug for its receptor, often expressed as the inhibition constant (Kᵢ), is a critical measure of its potency. A lower Kᵢ value indicates a higher binding affinity. The data below, compiled from radioligand binding assays, highlights the distinct receptor priorities of cyclizine and scopolamine.

DrugPrimary TargetKᵢ (nM)Secondary / Off-TargetKᵢ (nM)
Cyclizine Histamine H14.44[9]Muscarinic M1190[9]
Muscarinic M2220[9]
Muscarinic M3990[9]
Muscarinic M4120[9]
Muscarinic M51000[9]
Scopolamine Muscarinic M1~0.4 - 1.0[10]Histamine H1>10,000
Muscarinic M2~0.5 - 1.0[10]Serotonin 5-HT34,900 - 6,760[11][12]
Muscarinic M3~0.6 - 1.0[10]
Muscarinic M4~0.6 - 1.0[10]
Muscarinic M5~1.0 - 2.0[10]

Data compiled from the IUPHAR/BPS Guide to PHARMACOLOGY and ChEMBL database.[9][10] Kᵢ values for scopolamine at muscarinic receptors are converted from pKᵢ values and represent a typical range.

This data quantitatively demonstrates that cyclizine has a ~40-fold higher affinity for the H1 receptor than for its most affine muscarinic subtype (M4). Conversely, scopolamine's affinity for muscarinic receptors is orders of magnitude higher than for any other receptor, though it can interact with 5-HT3 receptors at micromolar concentrations.[11][12]

Experimental Protocols

The determination of binding affinities is crucial for characterizing drug-receptor interactions. The competitive radioligand binding assay is a gold-standard method for quantifying the affinity (Kᵢ) of an unlabeled test compound.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the inhibition constant (Kᵢ) of a test compound (e.g., cyclizine or scopolamine) for a specific target receptor (e.g., human H1 or M1 receptor) expressed in a recombinant cell line.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably or transiently expressing the human receptor of interest.[13][14][15]

  • Radioligand: A high-affinity radiolabeled antagonist for the target receptor.

    • For H1 Receptors: [³H]-mepyramine.[13][15]

    • For Muscarinic Receptors: [³H]-N-methylscopolamine ([³H]-NMS).[14]

  • Test Compound: Unlabeled cyclizine or scopolamine, prepared in a dilution series.

  • Non-specific Binding (NSB) Control: A high concentration (e.g., 1-10 µM) of a known, unlabeled antagonist for the target receptor (e.g., mianserin for H1, atropine for muscarinic).[13][14]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[14]

  • Instrumentation: 96-well filter plates (e.g., GF/B or GF/C), liquid scintillation counter, and scintillation cocktail.

Methodology:

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand (at a fixed concentration near its Kₔ), and varying concentrations of the test compound.

  • Controls: Prepare wells for "Total Binding" (membranes + radioligand, no competitor) and "Non-specific Binding" (membranes + radioligand + NSB control).

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

  • Harvesting: Terminate the reaction by rapid vacuum filtration through the filter plates. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: After drying the filter mats, place the individual filters into scintillation vials with a scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[13]

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes 1. Prepare Receptor Membranes combine 4. Combine Reagents in 96-well Plate prep_membranes->combine prep_radioligand 2. Prepare Radioligand ([³H]-NMS / [³H]-Mepyramine) prep_radioligand->combine prep_competitor 3. Prepare Test Compound (Cyclizine / Scopolamine) prep_competitor->combine incubate 5. Incubate to Reach Equilibrium combine->incubate filtrate 6. Rapid Vacuum Filtration incubate->filtrate wash 7. Wash Filters with Ice-Cold Buffer filtrate->wash count 8. Scintillation Counting (CPM) wash->count plot 9. Plot Competition Curve & Find IC₅₀ count->plot calculate 10. Calculate Kᵢ using Cheng-Prusoff Equation plot->calculate

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion

This compound and scopolamine achieve their antiemetic effects through fundamentally different primary mechanisms. Cyclizine is a potent histamine H1 receptor antagonist with secondary, weaker antimuscarinic properties. In contrast, scopolamine is a highly potent, non-selective muscarinic receptor antagonist. This distinction in receptor affinity and signaling pathway blockade is the basis for their unique pharmacological profiles and is a critical consideration for targeted drug development and clinical application.

References

evaluating the efficacy of cyclizine hydrochloride against novel antiemetic compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nausea and vomiting are distressing symptoms associated with various medical conditions and treatments, significantly impacting patient quality of life. While traditional antiemetics like cyclizine hydrochloride have been a mainstay of treatment, the development of novel compounds targeting different signaling pathways has expanded the therapeutic landscape. This guide provides a comprehensive evaluation of the efficacy of this compound in comparison to newer antiemetic agents, including 5-HT3 receptor antagonists, neurokinin-1 (NK1) receptor antagonists, and cannabinoids. This analysis is supported by available experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Comparative Efficacy Data

The following tables summarize the quantitative data from clinical trials comparing the efficacy of this compound with novel antiemetic compounds. A notable gap in the current literature is the limited number of direct head-to-head trials between cyclizine and some of the newer agents, particularly for chemotherapy-induced nausea and vomiting (CINV).

Table 1: Cyclizine vs. 5-HT3 Receptor Antagonists for Postoperative Nausea and Vomiting (PONV)
Study/EndpointCyclizine (50 mg i.v.)Ondansetron (4 mg i.v.)PlaceboKey Findings
Incidence of Moderate to Severe Nausea (before discharge) [1][2]23%30%52%Both cyclizine and ondansetron were significantly more effective than placebo (p=0.001 and p=0.02, respectively).
Requirement for Rescue Antiemetic (before discharge) [1][2]16%28%47%Cyclizine showed a significantly lower requirement for rescue antiemetics compared to placebo (p<0.001). For diagnostic laparoscopy, cyclizine was superior to ondansetron (4% vs 37%; p<0.01).[1][2]
Incidence of PONV (any) [3]56%54%-No significant difference in the overall incidence of PONV between cyclizine and ondansetron.
No PONV (before and after discharge) [1][2]33%31%12%Both active treatments were significantly better than placebo (p<0.01 and p=0.02, respectively).
Table 2: Efficacy of Novel Antiemetics in Chemotherapy-Induced Nausea and Vomiting (CINV) - Indirect Comparisons

Note: Direct comparative data for cyclizine in CINV is limited in recent literature. This table presents the efficacy of novel agents against other comparators.

Compound ClassKey Efficacy DataComparator(s)
NK1 Receptor Antagonists (e.g., Aprepitant) - Improved complete response rates in acute and delayed CINV when added to standard therapy (5-HT3 antagonist + dexamethasone).[4] - Significantly higher complete response rate overall (87.0% vs 66.7%) compared to placebo in women with gastrointestinal cancer receiving FOLFOX or FOLFIRI.[5]Standard therapy (5-HT3 antagonist + dexamethasone), Placebo
Cannabinoids (e.g., Nabilone) - Significantly superior to prochlorperazine in reducing vomiting episodes in lung cancer patients receiving chemotherapy.[6] - More effective than placebo and some active controls (prochlorperazine, metoclopramide, etc.) for complete control of nausea and vomiting.[7] - Patient preference often favored cannabinoids over other antiemetics.[6]Prochlorperazine, Placebo, Other conventional antiemetics

Signaling Pathways in Emesis

The efficacy of antiemetic drugs is rooted in their ability to modulate specific signaling pathways involved in the emetic reflex. The following diagrams illustrate the mechanisms of action for cyclizine and the novel compounds discussed.

Emesis_Pathways cluster_stimuli Emetic Stimuli cluster_peripheral Peripheral Pathways cluster_central Central Pathways (Brainstem) cluster_drugs Drug Targets Chemotherapy Chemotherapy Enterochromaffin Enterochromaffin Cells Chemotherapy->Enterochromaffin Release of Serotonin (5-HT) CTZ Chemoreceptor Trigger Zone (CTZ) Chemotherapy->CTZ Direct stimulation Motion Motion Sickness Vestibular Vestibular System Motion->Vestibular PostOp Post-Operative Vagal_Afferents Vagal Afferents Enterochromaffin->Vagal_Afferents 5-HT3 Receptors NTS Nucleus Tractus Solitarius (NTS) Vagal_Afferents->NTS Vestibular->CTZ VC Vomiting Center CTZ->VC NTS->VC Vomiting_Reflex Vomiting Reflex VC->Vomiting_Reflex Cyclizine Cyclizine Cyclizine->Vestibular H1 & M1 Blockade Cyclizine->CTZ H1 & M1 Blockade HT3_Antagonists 5-HT3 Antagonists HT3_Antagonists->Vagal_Afferents Block 5-HT3 HT3_Antagonists->CTZ Block 5-HT3 NK1_Antagonists NK1 Antagonists NK1_Antagonists->NTS Block NK1 Cannabinoids Cannabinoids Cannabinoids->CTZ Activate CB1 Cannabinoids->NTS Activate CB1

Caption: Signaling pathways involved in emesis and the targets of various antiemetic compounds.

Experimental Protocols

Standardized protocols are crucial for the objective evaluation of antiemetic efficacy. Below are detailed methodologies for assessing antiemetics in the contexts of PONV and CINV.

Protocol 1: Randomized Controlled Trial for PONV

PONV_Protocol cluster_pre Pre-Operative Phase cluster_intra Intra-Operative Phase cluster_post Post-Operative Phase (0-24h) cluster_endpoints Primary & Secondary Endpoints p1 Patient Screening & Consent (Inclusion/Exclusion Criteria) p2 Baseline Assessment (Apfel Score for PONV risk) p1->p2 p3 Randomization (Cyclizine vs. Novel Compound vs. Placebo) p2->p3 i1 Standardized Anesthetic Regimen p3->i1 i2 Administration of Investigational Drug (e.g., at induction) i1->i2 po1 Assessment of Nausea & Vomiting (e.g., at 2, 6, 12, 24 hours) i2->po1 po2 Use of Rescue Antiemetics Recorded po1->po2 po3 Adverse Event Monitoring po2->po3 e1 Primary: Complete Response (No emesis, no rescue antiemetic) po3->e1 e2 Secondary: Incidence & Severity of Nausea, Time to first emetic episode po3->e2

Caption: Experimental workflow for a typical PONV clinical trial.

Detailed Methodology for PONV Trial:

  • Patient Selection: Enroll adult patients scheduled for surgeries with a moderate to high risk of PONV (e.g., laparoscopic, gynecological). Exclude patients with a history of antiemetic hypersensitivity or those who have received antiemetics within 24 hours of surgery.

  • Randomization: Double-blind randomization to one of three arms: intravenous cyclizine, the novel antiemetic, or placebo, administered at a standardized time (e.g., induction of anesthesia).

  • Standardization: Utilize a standardized anesthetic and analgesic regimen to minimize confounding variables.

  • Assessment: Record episodes of nausea and vomiting, and the need for rescue antiemetics at fixed intervals (e.g., 0-2h, 2-6h, 6-24h) post-surgery. Nausea severity can be assessed using a visual analog scale (VAS).

  • Endpoints: The primary endpoint is typically "complete response," defined as no vomiting or use of rescue antiemetics within the first 24 hours. Secondary endpoints include the incidence and severity of nausea and the time to the first emetic episode.[8][9][10]

Protocol 2: Randomized Controlled Trial for CINV

CINV_Protocol cluster_pre Pre-Chemotherapy Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase (0-120h) cluster_endpoints Primary & Secondary Endpoints c1 Patient Screening & Consent (Chemotherapy-naive, defined emetogenic regimen) c2 Baseline Assessment (Patient diary training) c1->c2 c3 Randomization (Cyclizine vs. Novel Compound vs. Standard of Care) c2->c3 t1 Administration of Antiemetic Regimen (Prior to chemotherapy) c3->t1 t2 Administration of Chemotherapy t1->t2 a1 Acute Phase (0-24h): Patient diary recording of emetic episodes & nausea t2->a1 a2 Delayed Phase (25-120h): Continued patient diary recording a1->a2 a3 Record Use of Rescue Medication a2->a3 e1 Primary: Complete Response in Overall Phase (No emesis, no rescue) a3->e1 e2 Secondary: Complete Response in Acute & Delayed Phases, Nausea control a3->e2

Caption: Experimental workflow for a typical CINV clinical trial.

Detailed Methodology for CINV Trial:

  • Patient Selection: Recruit chemotherapy-naive patients scheduled to receive a specific moderately or highly emetogenic chemotherapy regimen.

  • Randomization: Double-blind randomization to receive either cyclizine, the novel antiemetic, or the current standard of care for the given chemotherapy regimen.

  • Administration: Administer the assigned antiemetic at a specified time before the start of chemotherapy.

  • Data Collection: Patients maintain a diary for a set period (e.g., 5 days) to record the number of emetic episodes, the severity of nausea (using a VAS), and any use of rescue medication.

  • Phases of Assessment: Efficacy is typically assessed in two phases: the acute phase (the first 24 hours after chemotherapy) and the delayed phase (25 to 120 hours after chemotherapy).

  • Endpoints: The primary endpoint is often complete response (no emesis and no use of rescue medication) in the overall period. Secondary endpoints include complete response in the acute and delayed phases, and control of nausea.[8][9][11]

Conclusion

This compound remains an effective antiemetic, particularly for PONV, demonstrating comparable efficacy to ondansetron in some studies. However, the landscape of antiemetic therapy has evolved with the introduction of novel compounds that offer distinct mechanistic advantages.

  • 5-HT3 Receptor Antagonists have become a cornerstone of antiemetic therapy, especially for CINV, though direct comparisons with cyclizine in this setting are scarce.

  • NK1 Receptor Antagonists have shown significant benefit in preventing both acute and delayed CINV, a traditional challenge in cancer therapy.

  • Cannabinoids offer an alternative for patients with refractory CINV, though their use can be limited by psychotropic side effects.

The choice of antiemetic should be guided by the clinical context, including the emetogenic potential of the stimulus, patient-specific factors, and the desired side-effect profile. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of cyclizine against these newer agents in various clinical scenarios, particularly in the management of CINV.

References

A Comparative Guide to HPLC and LC-MS/MS Methods for the Analysis of Cyclizine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of cyclizine hydrochloride. This document outlines experimental protocols and presents key performance data to aid in the selection of the most appropriate analytical technique for specific research needs.

This compound is a piperazine derivative with antihistaminic and anti-emetic properties. Accurate and reliable quantification of cyclizine in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and clinical monitoring. Both HPLC with ultraviolet (UV) detection and LC-MS/MS are powerful analytical techniques employed for this purpose. This guide offers a side-by-side comparison of these two methods, highlighting their respective strengths and optimal applications.

Experimental Protocols

A clear understanding of the experimental conditions is essential for method replication and validation. The following sections detail typical protocols for both HPLC and LC-MS/MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

A stability-indicating HPLC method has been developed for the determination of this compound in pharmaceutical formulations.[1] This method is suitable for routine quality control analysis.

Chromatographic Conditions:

  • Column: C18, 5 µm particle size, 150 x 4.6 mm[1]

  • Mobile Phase: A mixture of 10mM ammonium acetate (64% v/v), acetonitrile (35% v/v), and triethylamine (1% v/v)[1]

  • Flow Rate: 1.0 ml/min[1]

  • Injection Volume: 20.0 µl[1]

  • Detection: UV at 254 nm[1]

  • Run Time: 30 minutes for a sample[1]

An alternative HPLC method with electrochemical detection has also been developed for the determination of cyclizine and its metabolite, norcyclizine, in serum and urine, offering improved sensitivity over UV detection.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the method of choice. A rapid and simple LC-MS/MS assay has been validated for the quantification of cyclizine and its main metabolite, norcyclizine, in human plasma.[3][4]

Sample Preparation:

  • Protein precipitation with acetonitrile.[3][4]

Chromatographic Conditions:

  • Column: C8, 50 mm x 2.0 mm[3][4]

  • Mobile Phase: A linear gradient of methanol and 0.05% formic acid[3][4]

  • Total Analysis Time: 4 minutes[3][4]

Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in positive mode[3][4]

  • Detection: Multiple Reaction Monitoring (MRM)[3][4]

  • MRM Transitions:

    • Cyclizine: 267.2 -> 167.2[3][4]

    • Norcyclizine: 253.2 -> 167.2[3][4]

Another LC-MS/MS method for the determination of cyclizine in human serum involves liquid-liquid extraction for sample pretreatment.[5][6]

Performance Data Comparison

The selection of an analytical method is often dictated by its performance characteristics. The following tables summarize the key validation parameters for the described HPLC and LC-MS/MS methods.

Table 1: HPLC Method Performance

ParameterHPLC with UV DetectionHPLC with Electrochemical Detection
Limit of Quantitation (LOQ) Not explicitly stated, but method is for assay in pharmaceutical formulation[1]5 µg/L for cyclizine and norcyclizine in serum and urine[2]
Linearity Not explicitly statedNot explicitly stated
Precision %RSD for this compound was identified[1]Precise[2]
Accuracy Mean Percentage recovery was found within the specification limit[1]Accurate[2]
Specificity Stability-indicating method[1]Selective[2]

Table 2: LC-MS/MS Method Performance

ParameterMethod by Jensen et al. (2011)[3][4]Method by Mohammadi et al. (2005)[5][6]
Limit of Quantitation (LOQ) 2 ng/mL for cyclizine and norcyclizine[3][4]Not explicitly stated
Limit of Detection (LOD) Not explicitly stated1 ng/mL for cyclizine[5][6]
Linearity Range 2-200 ng/mL (r² ≥ 0.996)[3][4]2.5-100 ng/mL[5][6]
Precision (RSD) <14% for intra- and inter-day precision[3][4]Precise[5][6]
Accuracy Within ±8%[3][4]Accurate[5][6]
Recovery >87%[3][4]Not explicitly stated

Experimental Workflow

The general workflow for the analysis of this compound using either HPLC or LC-MS/MS involves several key steps, from sample preparation to data acquisition and analysis.

Analytical Workflow for this compound Figure 1: Generalized analytical workflow for the quantification of this compound. cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection cluster_data Data Analysis Pharmaceutical Pharmaceutical Formulation Dissolution Dissolution/Extraction Pharmaceutical->Dissolution Biological Biological Matrix (Plasma/Serum) Precipitation Protein Precipitation / LLE Biological->Precipitation HPLC HPLC System Dissolution->HPLC LCMS LC-MS/MS System Precipitation->LCMS UV UV Detector HPLC->UV MS Tandem Mass Spectrometer LCMS->MS Quantification Quantification UV->Quantification MS->Quantification Validation Method Validation Quantification->Validation

Caption: Generalized analytical workflow for this compound.

Conclusion

Both HPLC with UV detection and LC-MS/MS are valuable techniques for the analysis of this compound. The choice between the two is primarily dependent on the specific requirements of the analysis.

  • HPLC with UV detection is a robust, cost-effective, and reliable method suitable for the routine quality control of pharmaceutical formulations where the concentration of the analyte is relatively high.[1] The development of a stability-indicating method further enhances its utility in assessing drug product stability.[1]

  • LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for the analysis of cyclizine in complex biological matrices such as plasma and serum, where concentrations are typically much lower.[3][4][5][6] Its ability to simultaneously quantify the parent drug and its metabolites with high accuracy and precision is a significant advantage in pharmacokinetic and clinical studies.[3][4]

References

A Comparative Analysis of the Anticholinergic Potency of Cyclizine and Other First-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

First-generation H1 antihistamines are a class of drugs widely used for the management of allergic reactions. However, their clinical utility is often limited by their secondary pharmacological properties, most notably their anticholinergic (antimuscarinic) effects, which can lead to a range of side effects including dry mouth, blurred vision, urinary retention, and cognitive impairment. Cyclizine, a piperazine derivative, is a first-generation antihistamine commonly used for the prevention and treatment of nausea and vomiting associated with motion sickness and vertigo.[1][2] This guide provides a comparative analysis of the anticholinergic potency of cyclizine relative to other first-generation antihistamines, supported by available experimental data.

Quantitative Comparison of Anticholinergic Potency

The anticholinergic potency of a drug can be quantified through various in vitro methods. The two most common measures are:

  • Inhibition Constant (Ki): Determined from radioligand binding assays, the Ki value represents the affinity of a drug for a receptor. A lower Ki value indicates a higher binding affinity.

  • pA2 Value: Derived from functional assays (e.g., isolated tissue preparations), the pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value signifies greater antagonist potency.

AntihistamineChemical ClassMuscarinic Receptor Affinity (Ki, nM)Antagonist Potency (pA2)
Cyclizine PiperazineNot ReportedNot Reported
Cyproheptadine Piperidine5.08.2
Promethazine Phenothiazine237.7
Diphenhydramine Ethanolamine2807.1
Chlorpheniramine Alkylamine1,8006.4
Hydroxyzine Piperazine15,0005.8

Data sourced from Orzechowski et al., 2005 (pA2 values) and Kubo et al., 1987 (Ki values).

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki)

This protocol outlines a typical method for determining the inhibition constant (Ki) of a test compound for muscarinic acetylcholine receptors.

1. Membrane Preparation:

  • A tissue source rich in muscarinic receptors, such as bovine cerebral cortex, is homogenized in a cold buffer solution.

  • The homogenate is centrifuged to pellet the cell membranes. The supernatant is discarded, and the pellet is washed and resuspended in a fresh buffer.

  • The final membrane preparation is stored at -80°C until use.

2. Binding Assay:

  • The assay is performed in a multi-well plate format.

  • Each well contains the membrane preparation, a radiolabeled muscarinic antagonist (e.g., [3H]-quinuclidinyl benzilate, [3H]-QNB), and varying concentrations of the unlabeled test antihistamine.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist, such as atropine.

  • The plates are incubated at a specific temperature for a set duration to allow the binding to reach equilibrium.

3. Separation and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • The filters are washed with cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

    where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Preparation for Antagonist Potency (pA2)

This protocol describes a common method for determining the pA2 value of an antagonist using an isolated tissue preparation, such as the guinea pig trachealis muscle.

1. Tissue Preparation:

  • A guinea pig is euthanized, and the trachea is excised and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2.

  • The trachea is cleaned of adhering connective tissue, and tracheal rings or strips are prepared.

2. Organ Bath Setup:

  • The tissue preparation is mounted in an organ bath containing the physiological salt solution, maintained at 37°C and continuously aerated.

  • One end of the tissue is fixed, and the other is connected to an isometric force transducer to record muscle contractions.

  • The tissue is allowed to equilibrate under a resting tension for a specified period.

3. Experimental Procedure:

  • A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is generated to establish a baseline response.

  • The tissue is then washed and incubated with a known concentration of the antagonist (test antihistamine) for a set period.

  • A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.

  • This process is repeated with increasing concentrations of the antagonist.

4. Data Analysis:

  • The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) is calculated for each antagonist concentration.

  • A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

  • The pA2 value is determined as the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.

Muscarinic_Signaling cluster_receptor Muscarinic Receptor Activation cluster_g_protein G-Protein Cascade cluster_cellular_response Cellular Response ACh Acetylcholine (ACh) M_Receptor Muscarinic Receptor (M1, M3, M5) ACh->M_Receptor Binds to Antihistamine Anticholinergic Antihistamine Antihistamine->M_Receptor Blocks Gq_alpha Gqα M_Receptor->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Activates Physiological_Effect Physiological Effect (e.g., smooth muscle contraction) Ca_release->Physiological_Effect PKC_activation->Physiological_Effect

Caption: Muscarinic Acetylcholine Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_agonist Agonist Response cluster_antagonist Antagonist Incubation cluster_post_antagonist Post-Antagonist Response cluster_analysis Data Analysis Tissue_Prep Isolated Tissue Preparation (e.g., Guinea Pig Trachea) Organ_Bath Mount in Organ Bath Tissue_Prep->Organ_Bath Equilibration Equilibration Organ_Bath->Equilibration Agonist_CRC Generate Agonist Concentration-Response Curve (CRC) Equilibration->Agonist_CRC Wash Wash Tissue Agonist_CRC->Wash Antagonist_Incubation Incubate with Antagonist (e.g., Cyclizine) Wash->Antagonist_Incubation Agonist_CRC_2 Generate Agonist CRC in presence of Antagonist Antagonist_Incubation->Agonist_CRC_2 Dose_Ratio Calculate Dose Ratio Agonist_CRC_2->Dose_Ratio Schild_Plot Construct Schild Plot Dose_Ratio->Schild_Plot pA2_Value Determine pA2 Value Schild_Plot->pA2_Value

Caption: Experimental Workflow for pA2 Value Determination.

Discussion

While a direct quantitative comparison of cyclizine's anticholinergic potency is limited by the lack of specific pA2 or Ki values in the literature, its known clinical profile and classification as a piperazine derivative provide some insight. Piperazine derivatives as a class exhibit a range of anticholinergic activities. For instance, hydroxyzine, another piperazine, shows relatively low anticholinergic potency compared to other first-generation antihistamines like cyproheptadine and promethazine.

Cyclizine's effectiveness in managing motion sickness and vertigo is attributed, in part, to its central anticholinergic actions.[1][2] This suggests that it does cross the blood-brain barrier and interact with central muscarinic receptors. The clinical manifestation of anticholinergic side effects, such as dry mouth and drowsiness, further supports its activity at these receptors.[4][5]

In contrast, second-generation antihistamines, such as cetirizine (a metabolite of hydroxyzine), are designed to have minimal affinity for muscarinic receptors and limited ability to cross the blood-brain barrier, thereby reducing anticholinergic and sedative side effects.[6]

Conclusion

References

Head-to-Head Study of Cyclizine and Meclizine in a Motion Sickness Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cyclizine and meclizine, two common first-generation antihistamines used in the prevention and treatment of motion sickness. Due to a lack of direct head-to-head clinical trials in a standardized motion sickness model, this guide synthesizes available data from individual studies to offer a comparative overview of their pharmacological profiles and efficacy.

Experimental Protocols

To evaluate the efficacy of anti-motion sickness medication, a standardized and reproducible experimental model is crucial. A commonly utilized method is the rotating chair model, designed to induce symptoms of motion sickness in a controlled environment.

Objective: To assess and compare the efficacy of cyclizine and meclizine in the prevention of motion sickness induced by a rotating chair.

Study Design: A randomized, double-blind, placebo-controlled crossover study.

Participants: Healthy adult volunteers with a history of motion sickness.

Procedure:

  • Screening: Participants are screened for their susceptibility to motion sickness using the Motion Sickness Susceptibility Questionnaire (MSSQ).

  • Randomization and Blinding: Participants are randomly assigned to receive a single oral dose of cyclizine (50 mg), meclizine (50 mg), or a placebo. Both participants and investigators are blinded to the treatment administered.

  • Drug Administration: The assigned medication is administered 1 to 2 hours before the motion challenge.

  • Motion Challenge: Participants are seated in a computer-controlled rotating chair. The test consists of a series of rotations, often combined with controlled head movements, to provoke motion sickness symptoms. A common protocol involves rotation at a constant velocity (e.g., 120°/s) for a set duration, with intermittent head tilts.

  • Symptom Assessment: The severity of motion sickness is quantified at regular intervals using a validated scale, such as the Graybiel's diagnostic criteria or the Motion Sickness Assessment Questionnaire (MSAQ). Key parameters to measure include the time to onset of moderate nausea and the peak symptom score.

  • Washout Period: A washout period of at least one week separates the different treatment arms in the crossover design.

  • Data Analysis: The primary endpoint is the difference in the mean time to the onset of moderate nausea between the active drug and placebo groups. Secondary endpoints include differences in peak symptom scores and the proportion of participants experiencing vomiting.

Experimental_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase (Crossover Design) cluster_arm1 Arm 1 cluster_arm2 Arm 2 cluster_arm3 Arm 3 cluster_analysis Data Analysis p1 Participant Recruitment (History of Motion Sickness) p2 Informed Consent p1->p2 p3 Motion Sickness Susceptibility Questionnaire (MSSQ) p2->p3 rand Randomization p3->rand drug1 Administer Cyclizine (50mg) rand->drug1 drug2 Administer Meclizine (50mg) rand->drug2 placebo Administer Placebo rand->placebo motion1 Rotating Chair Motion Challenge drug1->motion1 assess1 Symptom Assessment (MSAQ) motion1->assess1 assess2 Symptom Assessment (MSAQ) washout Washout Period (≥ 1 week) assess1->washout analysis Compare Time to Nausea, Peak Symptom Scores, Vomiting Incidence motion2 Rotating Chair Motion Challenge drug2->motion2 motion2->assess2 assess3 Symptom Assessment (MSAQ) assess2->washout motion3 Rotating Chair Motion Challenge placebo->motion3 motion3->assess3 assess3->washout washout->rand Crossover

Caption: Experimental workflow for a motion sickness study.

Data Presentation

The following tables summarize the pharmacokinetic and pharmacodynamic properties of cyclizine and meclizine based on available data. Direct comparative efficacy data from a single motion sickness study is limited.

Table 1: Pharmacokinetic and Pharmacodynamic Comparison

ParameterCyclizineMeclizine
Drug Class First-generation antihistamine (piperazine derivative)First-generation antihistamine (piperazine derivative)
Mechanism of Action H1 receptor antagonist, anticholinergic propertiesH1 receptor antagonist, anticholinergic properties
Onset of Action 30-45 minutes1-2 hours[1]
Duration of Action 4-6 hoursUp to 24 hours[1]
Half-life ~20 hours~6 hours
Metabolism Hepatic (N-demethylation to norcyclizine)Hepatic (primarily by CYP2D6)[2][3]
Standard Adult Dose 50 mg every 4-6 hours as needed25-50 mg once daily[1]

Table 2: Efficacy in Motion Sickness Models (Data from Separate Studies)

Study OutcomeCyclizineMeclizine
Primary Efficacy Measure Reduction in nausea and vomitingInhibition of motion sensitivity
Quantitative Data In a study on seasickness, 4.1-10.2% of participants across seven active treatment groups (including cyclizine) experienced vomiting, and 16.4-23.5% experienced malaise.[4]In a rotating chair model, meclizine showed an inhibitory effect on eye movement reflexes at lower accelerations during visual-vestibular stimulation.[5]
User Reported Efficacy Average rating of 8.3/10 for motion sickness from 12 reviews on Drugs.com. 83% reported a positive experience.[6]Average rating of 7.4/10 for motion sickness from 236 reviews on Drugs.com. 67% reported a positive effect.[7]

Table 3: Common Side Effect Profile (User-Reported Incidence)

Side EffectCyclizineMeclizine
Drowsiness 14.0%[7]20.8%[7]
Dizziness 12.3%[7]17.4%[7]
Dry Mouth Not specifiedCommonly reported
Nausea 15.8%[7]12.7%[7]
Tiredness 12.3%[7]9.7%[7]
Tremors 15.8%[7]Not specified
Constipation 7.0%[7]Not specified

Note: The side effect percentages for both drugs are based on user reviews and not from controlled clinical trials and should be interpreted with caution.[8]

Signaling Pathways in Motion Sickness

Motion sickness is primarily a result of sensory conflict between the visual, vestibular, and somatosensory systems. This conflict leads to the activation of central pathways that culminate in the characteristic symptoms of nausea and vomiting.

Vestibular Pathway: The vestibular system, located in the inner ear, detects head motion and spatial orientation. Overstimulation or conflicting signals from the semicircular canals and otoliths are relayed to the vestibular nuclei in the brainstem.

Chemoreceptor Trigger Zone (CTZ): The vestibular nuclei, along with other inputs, project to the CTZ located in the area postrema of the medulla. The CTZ is a highly vascularized region outside the blood-brain barrier, making it accessible to emetogenic substances in the circulation.

Vomiting Center: The CTZ, in turn, signals the vomiting center (nucleus tractus solitarius) in the medulla. The vomiting center integrates these inputs and coordinates the complex motor act of emesis.

Role of Neurotransmitters: Key neurotransmitters involved in these pathways include histamine (acting on H1 receptors) and acetylcholine (acting on muscarinic receptors). Both cyclizine and meclizine exert their anti-motion sickness effects by acting as antagonists at these receptors in the vestibular nuclei and the CTZ.[9]

Signaling_Pathway cluster_input Sensory Input cluster_processing Central Processing cluster_output Output cluster_drugs Drug Intervention visual Visual System conflict Sensory Conflict visual->conflict vestibular Vestibular System (Inner Ear) vestibular->conflict somatosensory Somatosensory System somatosensory->conflict vn Vestibular Nuclei (Brainstem) conflict->vn ctz Chemoreceptor Trigger Zone (CTZ) (Area Postrema) vn->ctz H1 & M1 Receptors vc Vomiting Center (Nucleus Tractus Solitarius) ctz->vc nausea Nausea vc->nausea vomiting Vomiting vc->vomiting cyclizine Cyclizine cyclizine->vn Block H1 & M1 cyclizine->ctz Block H1 meclizine Meclizine meclizine->vn Block H1 & M1 meclizine->ctz Block H1

Caption: Signaling pathways in motion sickness.

References

Cyclizine Hydrochloride's Impact on the Vestibular-Ocular Reflex: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of cyclizine hydrochloride's effect on the vestibular-ocular reflex (VOR), a key mechanism for gaze stabilization. This document synthesizes available experimental data, details relevant methodologies, and contrasts cyclizine's performance with other vestibular suppressants.

This compound is a first-generation antihistamine with anticholinergic properties, commonly used to treat nausea, vomiting, and dizziness associated with motion sickness and vertigo. Its mechanism of action is thought to involve the H1 histamine receptors and muscarinic acetylcholine receptors in the vestibular system and the chemoreceptor trigger zone in the brainstem. While its clinical efficacy in managing vestibular symptoms is established, a quantitative analysis of its direct impact on the VOR is less documented in recent literature.

Comparative Analysis of Vestibular Suppressants on the VOR

The following table summarizes the known effects of this compound and its alternatives on the VOR. It is important to note the limited recent quantitative data specifically for cyclizine's effect on VOR gain and phase.

DrugClassDosageTest MethodEffect on VOR GainEffect on Nystagmus (Slow-Phase Velocity)
This compound Antihistamine, Anticholinergic50 mgOptokinetic Nystagmus (OKN)Minimal suppressive effect suggested[1]OKN Slow-Phase Velocity (SPV) significantly increased, but amplitude and frequency were unaffected[1]. General inhibition of caloric nystagmus noted for antiemetics[2].
Dimenhydrinate Antihistamine, AnticholinergicNot SpecifiedVideo Head Impulse Test (vHIT)No significant change (0.99 vs 0.95 baseline)[3]Not Specified
Meclizine Hydrochloride Antihistamine, Anticholinergic50 mgVestibular, Visual, and Visual-Vestibular Stimulation in Roll PlaneIncreased torsional velocity during vestibular stimulation compared to placebo[4]Not Specified
Scopolamine Anticholinergic1.5 mg (transdermal)Optokinetic Nystagmus (OKN)Minimal suppressive effect suggested[1]OKN SPV significantly increased, but amplitude and frequency were unaffected[1]
Cinnarizine Calcium Channel BlockerNot SpecifiedVideo Head Impulse Test (vHIT)No significant change (0.96 vs 0.95 baseline)[3]Not Specified
Diazepam BenzodiazepineNot SpecifiedVideo Head Impulse Test (vHIT)No significant change (0.99 vs 0.95 baseline)[3]Not Specified

Experimental Protocols

Understanding the methodologies used to assess the VOR is crucial for interpreting the data. The primary methods cited in the comparative studies are the Rotational Chair Test and Caloric Testing.

Rotational Chair Testing

This method assesses the VOR by rotating a subject in a motorized chair at various frequencies and velocities while their eye movements are recorded.

Protocol:

  • Subject Preparation: The subject is seated securely in the rotational chair with their head stabilized. Electrodes for electro-oculography (EOG) or video goggles for video-oculography (VOG) are fitted to record eye movements. The test is conducted in darkness to minimize visual input.

  • Sinusoidal Harmonic Acceleration (SHA): The chair is oscillated sinusoidally at a range of frequencies (e.g., 0.01 Hz to 1.0 Hz).

  • Data Analysis: The recorded eye movement data is analyzed to determine the VOR gain (ratio of eye velocity to head velocity) and phase (timing relationship between eye and head movement) for each frequency. A gain of 1.0 with a phase of 180 degrees is considered ideal for perfect compensation.

Caloric Testing

This technique evaluates the VOR of the horizontal semicircular canals by inducing endolymphatic flow through thermal stimulation of the external auditory canal.

Protocol:

  • Subject Preparation: The subject lies in a supine position with their head elevated 30 degrees to bring the horizontal semicircular canals into a vertical orientation. EOG or VOG is used to record eye movements.

  • Thermal Stimulation: Each ear is irrigated separately with warm (e.g., 44°C) and cool (e.g., 30°C) water or air for a specified duration (e.g., 30-60 seconds).

  • Nystagmus Recording: The resulting nystagmus (involuntary eye movement) is recorded. The direction of the fast phase of the nystagmus is noted (COWS mnemonic: Cold-Opposite, Warm-Same).

  • Data Analysis: The primary metric for quantifying the response is the peak slow-phase velocity (SPV) of the nystagmus. A significant difference in the SPV between the two ears can indicate a unilateral vestibular weakness.

Signaling Pathways and Mechanism of Action

This compound exerts its effects through its interaction with key neurotransmitter systems involved in the vestibular pathways.

G cluster_0 Vestibular Nuclei cluster_1 Chemoreceptor Trigger Zone (CTZ) Vestibular_Afferents Vestibular Afferents (From Inner Ear) Medial_Vestibular_Nucleus Medial Vestibular Nucleus Vestibular_Afferents->Medial_Vestibular_Nucleus Glutamate (Excitatory) Oculomotor_Nuclei Oculomotor Nuclei Medial_Vestibular_Nucleus->Oculomotor_Nuclei GABA/Glycine (Inhibitory) Acetylcholine (Excitatory) Eye_Muscles Eye Muscles Oculomotor_Nuclei->Eye_Muscles Motor Output to Eye Muscles CTZ CTZ Vomiting_Center Vomiting Center CTZ->Vomiting_Center Cyclizine This compound Cyclizine->Medial_Vestibular_Nucleus H1 Antagonism Anticholinergic (M1) Cyclizine->CTZ H1 Antagonism D2 Antagonism G Start Start: Subject Recruitment Informed_Consent Informed Consent and Screening Start->Informed_Consent Baseline_VOR Baseline VOR Measurement (e.g., Rotational Chair or Caloric Test) Informed_Consent->Baseline_VOR Drug_Admin Drug Administration (Cyclizine or Alternative/Placebo) Baseline_VOR->Drug_Admin Wait_Period Waiting Period for Drug Absorption Drug_Admin->Wait_Period Post_Drug_VOR Post-Drug VOR Measurement Wait_Period->Post_Drug_VOR Data_Analysis Data Analysis (Compare Pre- and Post-Drug VOR) Post_Drug_VOR->Data_Analysis Conclusion Conclusion on Drug Effect Data_Analysis->Conclusion

References

comparative pharmacokinetics of cyclizine hydrochloride in different animal species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the pharmacokinetics of cyclizine hydrochloride across different animal species. The information is compiled from available preclinical and clinical data to facilitate a deeper understanding of its absorption, distribution, metabolism, and excretion profiles.

Cyclizine is a piperazine derivative with antihistaminic and anticholinergic properties, commonly used for the prevention and treatment of nausea and vomiting.[1] Understanding its pharmacokinetic profile in various species is crucial for the preclinical evaluation and translation of its therapeutic effects.

Quantitative Pharmacokinetic Data

Pharmacokinetic ParameterHumanRatDogMouseRabbit
Route of Administration Oral, IV, IMIntraperitoneal, OralOralNot AvailableNot Available
Bioavailability (%) ~50-80% (Oral)[2]Not DeterminedNot AvailableNot AvailableNot Available
Time to Peak Plasma Concentration (Tmax) ~2 hours (Oral)[3]Not AvailableNot AvailableNot AvailableNot Available
Peak Plasma Concentration (Cmax) ~70 ng/mL (50 mg oral dose)[3]Not AvailableNot AvailableNot AvailableNot Available
Elimination Half-life (t½) ~20 hours[2][3]Not AvailableNot AvailableNot AvailableNot Available
Volume of Distribution (Vd) 16-20 L/kg[2]High (tissue levels 20-110 fold higher than plasma)Not AvailableNot AvailableNot Available
Protein Binding (%) 59-76%[2]Data suggests protein binding occursData suggests protein binding occursNot AvailableNot Available
Primary Metabolism Hepatic, N-demethylation to norcyclizine[2][4]Hepatic, primarily by demethylation to norcyclizineN-demethylation to norcyclizine and hydroxylation[5]Not AvailableNot Available
Primary Route of Excretion Hepatic metabolism, with minimal renal elimination of unchanged drug[2]Primarily metabolicUrinary excretion of metabolitesNot AvailableNot Available

Experimental Protocols

The characterization of cyclizine pharmacokinetics in the cited studies predominantly involves the following experimental methodologies.

Animal Studies
  • Species: Male and female rats and dogs have been used in pharmacokinetic studies.

  • Drug Administration: this compound has been administered orally (gavage or tablets) and via injection (intravenous or intraperitoneal). Dosing regimens have included single-dose and multiple-dose studies.[6][7] For instance, in some rat studies, cyclizine was administered intraperitoneally at a dose of 25mg/kg.[6] In fertility studies, rats were administered oral doses of approximately 15 and 25 mg/kg/day.[3]

  • Sample Collection: Blood samples are typically collected at various time points post-administration via appropriate methods for the species (e.g., tail vein, saphenous vein, or jugular vein). Urine and feces are also collected to assess excretion pathways. For tissue distribution studies, animals are euthanized at selected time points, and various tissues (e.g., liver, kidney, lung, spleen, brain) are harvested.

Analytical Methods

The quantification of cyclizine and its primary metabolite, norcyclizine, in biological matrices is crucial for pharmacokinetic analysis. The most common analytical techniques employed are:

  • High-Performance Liquid Chromatography (HPLC): HPLC methods with ultraviolet (UV) or electrochemical detection have been developed for the determination of cyclizine and norcyclizine in serum and urine.[7]

    • Sample Preparation: Solid-phase extraction (SPE) is a common technique for isolating the compounds from the biological matrix.[7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the quantitation of cyclizine in serum and other biological fluids.[8]

    • Sample Preparation: Liquid-liquid extraction or protein precipitation are typically used for sample clean-up before analysis.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has been utilized for the identification and analysis of cyclizine and its metabolites in canine urine.[5]

Visualizations

Signaling Pathway of Cyclizine

The antiemetic effect of cyclizine is primarily attributed to its antagonism of histamine H1 and muscarinic acetylcholine receptors in the brain, particularly in the chemoreceptor trigger zone (CTZ) and the vestibular system.

G cluster_0 Vomiting Center (Medulla) cluster_1 Inputs to Vomiting Center VC Vomiting Center CTZ Chemoreceptor Trigger Zone (CTZ) CTZ->VC Dopamine, Serotonin Vestibular Vestibular System Vestibular->VC Histamine (H1) Acetylcholine (M1) GI Gastrointestinal Tract GI->VC Serotonin Cyclizine Cyclizine Cyclizine->Vestibular Antagonizes H1 & M1 receptors G cluster_0 Study Design & Execution cluster_1 Sample Analysis cluster_2 Data Analysis & Interpretation A Animal Species Selection (e.g., Rat, Dog) B Drug Administration (Oral or IV Cyclizine HCl) A->B C Biological Sample Collection (Blood, Urine, Tissues at timed intervals) B->C D Sample Preparation (Extraction/Precipitation) C->D E Quantification of Cyclizine & Metabolites (HPLC or LC-MS/MS) D->E F Pharmacokinetic Modeling (NCA or Compartmental Analysis) E->F G Determination of PK Parameters (t½, Cmax, Tmax, AUC, Vd, CL) F->G H Comparative Analysis Across Species G->H

References

assessing the bioequivalence of different cyclizine hydrochloride formulations in research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different formulations of cyclizine hydrochloride, focusing on their bioequivalence. The information presented is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the critical parameters for assessing the therapeutic equivalence of generic and branded this compound products.

Executive Summary

This compound is a first-generation antihistamine with antiemetic and antimuscarinic properties, widely used for the prevention and treatment of nausea and vomiting. Ensuring the bioequivalence of different oral formulations is crucial for therapeutic interchangeability. This guide summarizes key pharmacokinetic parameters from a pivotal bioequivalence study and outlines the experimental protocols necessary for such assessments, including in vivo pharmacokinetic studies and in vitro dissolution testing.

In Vivo Bioequivalence Study: Pharmacokinetic Comparison

A key study evaluated the bioequivalence of a test formulation of this compound 50 mg tablets against the reference product, Valoid® 50 mg tablets. The study was a single-dose, two-treatment, two-period, two-sequence, open-label, randomized crossover study conducted on 32 healthy male volunteers.[1][2] The results demonstrated that the two formulations are bioequivalent.[1][3]

Table 1: Pharmacokinetic Parameters of Test vs. Reference this compound 50 mg Tablets [1][4][2][3]

ParameterTest Formulation (Mean)Reference Formulation (Mean)Geometric Mean Ratio (%)90% Confidence Interval
Cmax (ng/mL) 21.5020.39101.8180 - 125%
Tmax (h) 3.854.34--
AUC0-t (ng.h/mL) 423.71410.56101.8180 - 125%
AUC0-inf (ng.h/mL) 489.26473.86--

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity.

The 90% confidence intervals for the geometric mean ratios of Cmax and AUC0-t for the test and reference products fell within the standard bioequivalence acceptance range of 80% to 125%.[4][2][3]

Experimental Protocols

In Vivo Bioequivalence Study Protocol

The bioequivalence of the this compound formulations was established through a randomized, open-label, single-dose, crossover study.

Study Design:

  • Subjects: 32 healthy adult male volunteers.[1][2] The study population had a mean age of 28.66 years, a mean weight of 63.50 kg, and a mean height of 167.41 cm.

  • Treatments:

    • Test Product: this compound 50 mg tablet.[5]

    • Reference Product: Valoid® 50 mg tablet.[5]

  • Procedure: Subjects received a single oral dose of either the test or reference product, followed by a washout period before receiving the other product.[3] Blood samples were collected at predefined time points to determine the plasma concentrations of cyclizine.

  • Pharmacokinetic Analysis: Plasma concentrations of cyclizine were measured over time, and key pharmacokinetic parameters (Cmax, Tmax, AUC0-t, and AUC0-inf) were calculated.[1][4][2]

  • Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means of Cmax and AUC0-t were calculated to determine if they fell within the 80-125% range for bioequivalence.[5]

G cluster_study_flow Bioequivalence Study Workflow start Screening of Healthy Volunteers randomization Randomization start->randomization period1 Period 1: Administer Test or Reference Formulation randomization->period1 washout Washout Period period1->washout period2 Period 2: Crossover to Alternate Formulation washout->period2 sampling Serial Blood Sampling period2->sampling analysis Pharmacokinetic & Statistical Analysis sampling->analysis conclusion Conclusion on Bioequivalence analysis->conclusion

Caption: Workflow of a typical crossover bioequivalence study.

In Vitro Dissolution Testing Protocol

While the specific dissolution method for the formulations in the cited bioequivalence study is not detailed, a general and representative protocol for immediate-release this compound tablets can be described based on pharmacopeial standards and related literature.

Apparatus:

  • USP Apparatus 1 (Basket) or USP Apparatus 2 (Paddle).[6]

Dissolution Medium:

  • A common approach for dissolution testing is to use an aqueous medium with a pH in the range of 1.2 to 6.8.[7] For this compound, a slightly acidic medium such as 0.05 mol/L sulfuric acid solution has been reported.[8] A volume of 900 mL is typically used.[7]

Rotation Speed:

  • A rotation speed of 100 rpm is a potential starting point.[8]

Temperature:

  • The dissolution test should be conducted at 37 ± 0.5°C.[6]

Sampling Times:

  • Samples should be withdrawn at multiple time points (e.g., 10, 20, 30, and 45 minutes) to generate a dissolution profile.[8]

Analytical Method:

  • The amount of dissolved this compound is typically quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[2][9]

Acceptance Criteria:

  • A common specification for immediate-release tablets is that not less than 75% of the labeled amount of the drug dissolves within 45 minutes.[10]

G cluster_dissolution_workflow In Vitro Dissolution Testing Workflow start Prepare Dissolution Medium and Apparatus place_tablet Place Tablet in Apparatus start->place_tablet run_test Run Test at Specified Conditions (Temp, RPM) place_tablet->run_test sampling Withdraw Samples at Timed Intervals run_test->sampling analysis Analyze Samples by HPLC sampling->analysis profile Generate Dissolution Profile analysis->profile

Caption: General workflow for in vitro dissolution testing.

Mechanism of Action: Signaling Pathway

Cyclizine exerts its antiemetic effects through a multi-faceted mechanism of action. It primarily acts as a histamine H1 receptor antagonist.[9][11][12] Additionally, it possesses anticholinergic (antimuscarinic) properties and impacts the chemoreceptor trigger zone (CTZ) and the vestibular system.[9][11]

G cluster_stimuli Emetic Stimuli cluster_pathways Physiological Pathways cluster_cyclizine Cyclizine Action motion Motion Sickness vestibular Vestibular System motion->vestibular chemo Chemotherapy/Opioids ctz Chemoreceptor Trigger Zone (CTZ) chemo->ctz vc Vomiting Center vestibular->vc H1, M1 Receptors ctz->vc nausea nausea vc->nausea vomiting vomiting vc->vomiting cyclizine Cyclizine cyclizine->vestibular Blocks H1, M1 cyclizine->ctz Inhibits

Caption: Cyclizine's mechanism of action in preventing nausea and vomiting.

Conclusion

The presented data strongly supports the bioequivalence of the tested this compound 50 mg tablet formulation with the reference product. For researchers and drug developers, adherence to rigorous experimental protocols for both in vivo and in vitro assessments is paramount in establishing the therapeutic equivalence of different this compound formulations. The provided methodologies and data serve as a valuable resource for designing and evaluating future bioequivalence studies.

References

Safety Operating Guide

Proper Disposal of Cyclizine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of Cyclizine Hydrochloride is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains compliance with regulatory standards. This guide provides essential, step-by-step information for the safe handling and disposal of this compound in a laboratory setting.

Hazard and Regulatory Summary

This compound is classified as a toxic substance and requires careful management as a chemical waste.[1][2][3] Waste generators are responsible for ensuring that the disposal of this compound complies with all applicable local, regional, and national hazardous waste regulations.[1] It is imperative to consult these specific regulations for complete and accurate classification and disposal requirements.[1]

Hazard Classification Details Regulatory Bodies
Acute Toxicity (Oral) Category 3: Toxic if swallowed.[2][3]Regulation (EC) No 1272/2008 [CLP][3]
Reproductive Toxicity Category 2: Suspected of damaging fertility or the unborn child.[2]Regulation (EC) No 1272/2008 [CLP]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause drowsiness or dizziness.[2]Regulation (EC) No 1272/2008 [CLP]
Hazardous to the Aquatic Environment Chronic 2: Toxic to aquatic life with long lasting effects.[2]Regulation (EC) No 1272/2008 [CLP]
Transportation Designation UN2811, Toxic solid, organic, n.o.s. (this compound), Hazard Class 6.1, Packing Group III.[1]Department of Transportation (DOT)

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the disposal of this compound in a laboratory environment. This protocol is based on general safety guidelines and should be adapted to comply with the specific regulations of your institution and region.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE. This includes:

  • Safety glasses or chemical safety goggles.[1]

  • Chemical-resistant gloves.[1]

  • A lab coat or other protective clothing to prevent skin exposure.[1]

  • In cases of potential dust formation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]

2. Waste Segregation and Collection:

  • Solid Waste: Collect unadulterated this compound powder in a designated, clearly labeled, and sealed hazardous waste container.[4] Avoid mixing with other waste streams unless specifically permitted by your institution's waste management plan.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, and disposable labware, should be considered contaminated waste. Place these items in a separate, clearly labeled hazardous waste container.[4]

  • Liquid Solutions: Aqueous solutions of this compound should not be disposed of down the drain.[1][2][5] Collect these solutions in a designated, sealed, and properly labeled hazardous waste container for liquids.

3. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and any other information required by your institution and local regulations.

  • Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Ensure containers are kept tightly closed.[1]

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]

  • Do not dispose of this compound in the regular trash or pour it down the drain.[2][5] Improper disposal can lead to environmental contamination and is a regulatory violation.[6]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

A This compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Assess Waste Form B->C D Solid Waste (Pure compound, contaminated solids) C->D Solid E Liquid Waste (Solutions containing Cyclizine HCl) C->E Liquid F Collect in a Labeled, Sealed Hazardous Solid Waste Container D->F G Collect in a Labeled, Sealed Hazardous Liquid Waste Container E->G H Store in Designated Hazardous Waste Accumulation Area F->H G->H I Arrange for Pickup by Licensed Waste Disposal Contractor H->I J Disposal Complete I->J

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclizine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Cyclizine Hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。